molecular formula C24H23NO3S B556451 Ac-Cys(Trt)-OH CAS No. 27486-87-9

Ac-Cys(Trt)-OH

Cat. No.: B556451
CAS No.: 27486-87-9
M. Wt: 405.5 g/mol
InChI Key: KCVPASSMLHHOIF-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Cys(Trt)-OH, or N-Acetyl-S-trityl-L-cysteine, is a protected amino acid derivative essential for advanced peptide science. Its core research value lies in the trityl (Trt) group attached to the cysteine thiol side chain, which serves as an acid-labile protecting group during solid-phase peptide synthesis (SPPS) . This protection is critical for preventing unwanted oxidation and side reactions, such as the formation of 3-(1-piperidinyl)alanine, which is especially prevalent in peptides containing a C-terminal cysteine when using Fmoc/tBu protocols . The orthogonality of the Trt group enables the synthesis of complex disulfide-rich peptides, a cornerstone in developing therapeutic agents like Ziconotide and Linaclotide, by allowing for the regioselective formation of disulfide bonds . Furthermore, this protected cysteine derivative is instrumental in peptide cyclization strategies. It is a key component in the Cysteinyl Prolyl Ester (CPE) method, where it facilitates efficient head-to-tail cyclization via native chemical ligation to produce stable, conformationally constrained cyclic peptides without the formation of dimers or oligomers . The N-acetyl capping group enhances the stability of the final peptide construct. By providing robust thiol protection and enabling precise chemical ligation, this compound is an indispensable tool for researchers synthesizing cyclic RGD peptides for integrin-binding studies , designing selective melanocortin receptor antagonists , and creating novel cationic antimicrobial peptides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVPASSMLHHOIF-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH), a critical building block in modern peptide synthesis.

Chemical Properties and Structure

N-acetyl-S-trityl-L-cysteine is a derivative of the amino acid L-cysteine where the amino group is protected by an acetyl group and the thiol group is protected by a bulky trityl group. This dual protection strategy makes it a valuable reagent in solid-phase peptide synthesis (SPPS).

Identifiers and General Properties
PropertyValueReference
IUPAC Name (2R)-2-acetamido-3-(tritylsulfanyl)propanoic acid[1]
CAS Number 27486-87-9[1]
Molecular Formula C₂₄H₂₃NO₃S[1]
Molecular Weight 405.5 g/mol
Canonical SMILES CC(=O)N--INVALID-LINK--C(=O)O[2]
InChI Key KCVPASSMLHHOIF-QFIPXVFZSA-N[1]
Physical Form Solid, white to off-white powder or crystalline solid.[1][3]
Storage Store in a cool, dry place. For long-term storage, it is recommended to store at -20°C.[1][3]
Physicochemical Properties
PropertyValueReference
Melting Point Not definitively reported; related compound Fmoc-Cys(Trt)-OH has a melting point of 171°C.
Boiling Point 619.6 ± 55.0 °C (Predicted)[4]
Solubility Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6] Insoluble in ether.
pKa The pKa of the carboxylic acid is expected to be around 2-3, and the pKa of the thiol group in cysteine is typically around 8.3, though this is masked by the trityl protecting group.[7]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl group (a singlet around 2 ppm), the protons of the cysteine backbone, and a complex multiplet in the aromatic region (around 7.2-7.5 ppm) corresponding to the trityl group protons. The spectrum of the related S-trityl-L-cysteine shows these aromatic signals.[8] The spectrum of N-acetyl-L-cysteine shows the acetyl protons and the cysteine backbone protons.[9]

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide and carboxylic acid groups, as well as aromatic C-H and C=C stretching from the trityl group. The FTIR spectrum of the similar compound (+)-S-Trityl-L-cysteine shows these features.[10]

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS). The following sections detail the key experimental procedures involving this compound.

Synthesis of this compound

A general method for the N-acetylation of amino acids can be adapted for the synthesis of this compound from S-trityl-L-cysteine.

Materials:

  • S-trityl-L-cysteine

  • Acetic anhydride

  • A suitable solvent (e.g., acetic acid, dichloromethane)

  • A base (e.g., pyridine, triethylamine) if necessary

  • Diethyl ether for precipitation

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve S-trityl-L-cysteine in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents).

  • If required, add a base to neutralize any acid formed during the reaction.

  • Allow the reaction to stir at room temperature for several hours until completion, monitoring by a suitable method like thin-layer chromatography (TLC).

  • Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.[11][12]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is used to introduce a protected cysteine residue at any position within a peptide sequence during Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate this compound with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the reaction using a Kaiser test.[13]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling step.

Deprotection of the S-Trityl Group

The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin.

Materials:

  • Peptide-resin containing Cys(Trt)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly.

  • Cleavage: Treat the resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to irreversibly trap the trityl cation, preventing re-attachment to the cysteine thiol.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of peptides containing this compound and for purifying the final deprotected peptide.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a typical mobile phase system.

  • Detection: UV absorbance at 214 nm or 220 nm.[14]

Visualizations

Logical Workflow for this compound in SPPS

Ac_Cys_Trt_OH_SPPS_Workflow start Start: Fmoc-protected amino acid on solid support deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: This compound + Coupling Reagents + Base in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection Continue Chain Elongation final_deprotection Final Cleavage & Deprotection (TFA/TIS/H2O) next_cycle->final_deprotection Final Peptide precipitation Precipitation (Cold Diethyl Ether) final_deprotection->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Acetylated Cysteine-containing Peptide purification->end

Caption: Workflow for incorporating this compound in solid-phase peptide synthesis.

S-Trityl Deprotection and Scavenging Mechanism

Trityl_Deprotection Cys_Trt Cys(Trt) Trityl_cation Trityl Cation (Trt+) Cys_Trt->Trityl_cation + TFA Cys_SH Cys(SH) (Free Thiol) TFA TFA (H+) Trityl_cation->Cys_SH Re-attachment (undesired equilibrium) Triphenylmethane Triphenylmethane (Trt-H) Trityl_cation->Triphenylmethane + TIS (Scavenger) TIS Triisopropylsilane (TIS)

Caption: Role of TIS scavenger in the acid-catalyzed deprotection of the S-trityl group.

References

An In-depth Technical Guide to the Synthesis and Purification of Ac-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH), a crucial building block in peptide synthesis and drug development. This document details the chemical processes involved, offering step-by-step experimental protocols and in-depth data analysis to ensure successful synthesis and high-purity final product.

Introduction

N-acetyl-S-trityl-L-cysteine (this compound) is a protected derivative of the amino acid cysteine. The N-acetyl group enhances the stability of the molecule, while the bulky trityl (triphenylmethyl) group provides robust protection for the reactive thiol side chain. This protection is essential during peptide synthesis to prevent unwanted side reactions, such as the formation of disulfide bonds at undesired stages. The trityl group is favored for its relative stability and its susceptibility to cleavage under specific acidic conditions, allowing for controlled deprotection when the free thiol is required.

The purity of this compound is paramount for its successful application in solid-phase peptide synthesis (SPPS), as impurities can lead to the incorporation of incorrect amino acids or truncated peptide sequences. This guide outlines reliable methods for both the synthesis of this compound and its subsequent purification to a high degree of purity.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the protection of the thiol group of L-cysteine with a trityl group. The second step is the acetylation of the amino group of the S-trityl-L-cysteine intermediate.

Step 1: Synthesis of S-trityl-L-cysteine (H-Cys(Trt)-OH)

The initial step is the S-tritylation of L-cysteine hydrochloride using triphenylmethyl chloride (trityl chloride).

Reaction Scheme:

G reactant1 L-Cysteine Hydrochloride product S-trityl-L-cysteine reactant1->product reactant2 Triphenylmethyl Chloride reactant2->product reagents Anhydrous DMF Sodium Acetate (aq) reagents->product

Caption: Synthesis of S-trityl-L-cysteine.

Experimental Protocol:

  • Dissolve L-cysteine hydrochloride (1 equivalent) and triphenylmethyl chloride (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.

  • Add a 10% (w/v) aqueous solution of sodium acetate to the reaction mixture. This will cause a white precipitate of S-trityl-L-cysteine to form.

  • Filter the precipitate under vacuum and wash it thoroughly with water.

  • To further purify the product, stir the white precipitate in acetone at 50°C for 30 minutes.

  • Filter the solid and dry it under vacuum to yield S-trityl-L-cysteine.

Step 2: N-acetylation of S-trityl-L-cysteine

The second step involves the acetylation of the amino group of S-trityl-L-cysteine using acetic anhydride.

Reaction Scheme:

G reactant1 S-trityl-L-cysteine product N-acetyl-S-trityl-L-cysteine (this compound) reactant1->product reactant2 Acetic Anhydride reactant2->product reagents Sodium Acetate Chloroform reagents->product

Caption: N-acetylation of S-trityl-L-cysteine.

Experimental Protocol:

  • Suspend S-trityl-L-cysteine (1 equivalent) and sodium acetate (2.5 equivalents) in chloroform.

  • Add acetic anhydride (1.2 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Flash column chromatography is an effective method for this purpose.

Experimental Protocol: Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent such as hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a mobile phase of low polarity, such as a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the separation of the product from impurities.

  • Fraction Collection: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a solid.

Analytical Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 1: Physicochemical and Analytical Data for this compound

PropertyValue
Molecular Formula C₂₄H₂₃NO₃S
Molecular Weight 405.52 g/mol
Appearance White to off-white solid
Purity (Typical) >95%

Table 2: Spectroscopic Data for a Related Compound, (R)-N-acetyl-S-trityl-2-methylcysteine methyl ester

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
7.44-7.19 (m, 15H, Ar-H)173.29 (CO₂CH₃)
6.12 (s, 1H, NH)169.28 (NHCOCH₃)
3.67 (s, 3H, CO₂CH₃)144.38 (Ar-C)
3.02 (d, 1H, J = 11.8 Hz, CHH)129.40 (Ar-C)
2.74 (d, 1H, J = 11.8 Hz, CHH)127.82 (Ar-C)
1.94 (s, 3H, NHCOCH₃)126.67 (Ar-C)
1.40 (s, 3H, CH₃)66.43 (SCPh₃)
58.94 (C(CO₂H))
52.70 (CO₂CH₃)
37.79 (CH₂)
23.45 (COCH₃)
22.80 (CH₃)

Note: The provided NMR data is for a closely related derivative and serves as a reference for the expected chemical shifts.[1]

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized product. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 406.1.

HPLC Analysis:

The purity of the final product can be determined by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 3: Typical HPLC Conditions for Analysis of Related Compounds

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient Linear gradient from 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm or 220 nm

Note: These are general starting conditions and may require optimization for the specific analysis of this compound.[2]

Workflow Diagrams

SynthesisWorkflow cluster_synthesis Synthesis start L-Cysteine HCl + Triphenylmethyl Chloride s_tritylation S-Tritylation in DMF start->s_tritylation precipitation Precipitate with aq. NaOAc s_tritylation->precipitation filtration1 Filter and Wash precipitation->filtration1 intermediate H-Cys(Trt)-OH filtration1->intermediate acetylation N-Acetylation with Acetic Anhydride/NaOAc in Chloroform intermediate->acetylation workup Aqueous Workup acetylation->workup crude_product Crude this compound workup->crude_product

Caption: Overall workflow for the synthesis of this compound.

PurificationWorkflow cluster_purification Purification start_purification Crude this compound load_column Load on Silica Gel Column start_purification->load_column elute Elute with Hexanes/Ethyl Acetate Gradient load_column->elute collect_fractions Collect and Analyze Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure this compound evaporate->final_product

Caption: Purification workflow for this compound via flash chromatography.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound. By following the outlined experimental protocols and utilizing the provided analytical data for verification, researchers can confidently produce this essential building block for their peptide synthesis and drug discovery endeavors. The high purity of the final product, ensured by the described purification methods, is critical for achieving desired outcomes in subsequent applications.

References

Navigating the Solubility Landscape of Ac-Cys(Trt)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) in common organic solvents. Understanding the solubility of this critical raw material is paramount for its effective use in peptide synthesis, drug discovery, and development. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solvent selection.

Understanding this compound

This compound is a protected form of the amino acid cysteine, widely utilized in solid-phase peptide synthesis (SPPS). The N-acetyl group protects the amine terminus, while the bulky trityl group safeguards the thiol side chain from undesired side reactions, such as oxidation and disulfide bond formation. The solubility of this reagent in various organic solvents is a critical factor for efficient coupling reactions and the overall success of peptide synthesis.

Solubility Data of this compound and Related Compounds

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for structurally similar compounds provide valuable insights. The following table summarizes the available information.

CompoundSolventChemical ClassSolubilityTemperature (°C)Source
Ac-D-Cys(Trt)-OHDimethylformamide (DMF)AmideFreely SolubleNot Specified[1]
Ac-D-Cys(Trt)-OHDichloromethane (DCM)ChlorinatedFreely SolubleNot Specified[1]
Ac-D-Cys(Trt)-OHN-Methyl-2-pyrrolidone (NMP)AmideFreely SolubleNot Specified[1]
H-Cys(Trt)-OHDimethyl Sulfoxide (DMSO)Sulfoxide≥124.4 mg/mLNot Specified[2]
H-Cys(Trt)-OHDimethyl Sulfoxide (DMSO)Sulfoxideup to 20 mg/mLNot Specified[3]
H-Cys(Trt)-OHDimethyl Sulfoxide (DMSO)Sulfoxide5 mg/mL (13.75 mM)Not Specified[4]
H-Cys(Trt)-OHDimethyl Sulfoxide (DMSO)SulfoxideSoluble to 50 mMNot Specified[5]

Note: The quantitative data presented is for H-Cys(Trt)-OH, which lacks the N-acetyl group of the target compound, and the qualitative data is for the D-enantiomer. This information should be used as a guideline, and solubility should be experimentally verified for Ac-L-Cys(Trt)-OH in the specific solvent and conditions of interest.

Experimental Protocol for Solubility Determination

The following is a general, standardized protocol for determining the solubility of a protected amino acid like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., DMF, DCM, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration known to be soluble.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a series of vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using the stock solution to quantify the concentration in the samples.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to selecting a suitable solvent.

experimental_workflow start Start prep_stock Prepare Stock Solution start->prep_stock prep_saturated Prepare Saturated Solutions (Excess Solute) start->prep_saturated analyze Analyze by HPLC prep_stock->analyze For Calibration Curve equilibrate Equilibrate at Constant Temperature prep_saturated->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge sample Filter and Dilute Supernatant centrifuge->sample sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Physical and chemical properties of N-acetyl-S-trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-S-trityl-L-cysteine is a protected derivative of the amino acid L-cysteine, featuring an N-acetyl group and a bulky S-trityl group. This modification of the cysteine molecule enhances its stability and modulates its reactivity, making it a valuable tool in various scientific disciplines, including drug development, biochemical research, and peptide synthesis. The trityl group provides robust protection for the thiol functionality, preventing oxidation and unwanted side reactions, while the N-acetyl group can influence the compound's biological activity and physical properties. This technical guide provides an in-depth overview of the physical and chemical properties of N-acetyl-S-trityl-L-cysteine, detailed experimental protocols for its synthesis and deprotection, and an exploration of its potential biological significance.

Physical and Chemical Properties

N-acetyl-S-trityl-L-cysteine is a white to off-white powder.[1] The introduction of the bulky, non-polar trityl group significantly impacts its solubility profile compared to its parent molecule, N-acetyl-L-cysteine. While N-acetyl-L-cysteine is soluble in water and polar organic solvents, N-acetyl-S-trityl-L-cysteine is expected to exhibit increased solubility in organic solvents and reduced solubility in aqueous solutions. Precise quantitative solubility data in common laboratory solvents remains to be extensively published. For the related compound S-trityl-L-cysteine, solubility in methanol is approximately 1 mg/mL, and it is slightly soluble in DMSO.[2][3]

A summary of the key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₃NO₃S[1][4]
Molecular Weight 405.52 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 105 - 108 °C[1]
Optical Rotation [α]²⁰/D = +28 ± 2° (c=1 in DMF)[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0 - 8 °C[1]
CAS Number 27486-87-9[1][4]

Experimental Protocols

Synthesis of N-acetyl-S-trityl-L-cysteine

A common method for the synthesis of N-acetyl-S-trityl-L-cysteine involves the N-acetylation of S-trityl-L-cysteine. The following protocol is adapted from a procedure for the synthesis of the methyl ester derivative and can be applied to the free acid.

Materials:

  • S-trityl-L-cysteine

  • Acetic anhydride

  • Sodium acetate

  • Chloroform (CHCl₃)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et₃SiH)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of S-trityl-L-cysteine (if not commercially available): S-trityl-L-cysteine can be prepared by reacting L-cysteine with trityl alcohol in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in acetic acid.

  • N-acetylation:

    • Dissolve S-trityl-L-cysteine in a suitable organic solvent such as chloroform.

    • Add sodium acetate and acetic anhydride to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

    • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and evaporation of the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

A schematic representation of the synthesis workflow is provided below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_acetylation N-acetylation L_cysteine L-Cysteine S_trityl_L_cysteine S-trityl-L-cysteine L_cysteine->S_trityl_L_cysteine + Trityl-OH, BF₃·OEt₂ Trityl_OH Trityl Alcohol Trityl_OH->S_trityl_L_cysteine N_acetyl_S_trityl_L_cysteine N-acetyl-S-trityl-L-cysteine S_trityl_L_cysteine->N_acetyl_S_trityl_L_cysteine + Acetic Anhydride, NaOAc Acetic_anhydride Acetic Anhydride Acetic_anhydride->N_acetyl_S_trityl_L_cysteine

Synthesis of N-acetyl-S-trityl-L-cysteine.
Deprotection of the S-trityl Group

The removal of the S-trityl group is typically achieved under acidic conditions.

Materials:

  • N-acetyl-S-trityl-L-cysteine

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et₃SiH) or other scavengers

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-acetyl-S-trityl-L-cysteine in dichloromethane.

  • Cool the solution in an ice bath.

  • Add triethylsilane (as a scavenger to trap the trityl cation) followed by the dropwise addition of trifluoroacetic acid.

  • Stir the reaction mixture at 0°C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA can be removed under reduced pressure to yield the deprotected product, N-acetyl-L-cysteine.

The workflow for the deprotection is illustrated in the following diagram.

Deprotection_Workflow Protected N-acetyl-S-trityl-L-cysteine Deprotected N-acetyl-L-cysteine Protected->Deprotected  Acidic Cleavage Reagents TFA, Et₃SiH, DCM Reagents->Deprotected

Deprotection of the S-trityl group.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-acetyl-S-trityl-L-cysteine is expected to show characteristic signals for the acetyl group (a singlet around 2.0 ppm), the protons of the cysteine backbone, and the aromatic protons of the trityl group (in the range of 7.2-7.5 ppm). For comparison, the ¹H NMR spectrum of N-acetyl-L-cysteine in DMSO-d₆ shows a singlet for the acetyl protons at 1.885 ppm, and multiplets for the cysteine backbone protons.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the aliphatic carbons of the cysteine backbone, and the aromatic carbons of the trityl group. The chemical shifts for the carbons in N-acetyl-L-cysteine have been reported, which can serve as a reference.[6]

Infrared (IR) Spectroscopy

The IR spectrum of N-acetyl-S-trityl-L-cysteine is expected to exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, the O-H and C=O stretching of the carboxylic acid group, and the aromatic C-H and C=C stretching of the trityl group. The IR spectrum of N-acetyl-L-cysteine shows characteristic peaks for N-H stretching (3200-3359 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), and C=O stretching of the amide (1571-1600 cm⁻¹).[7]

Mass Spectrometry

Mass spectrometry of N-acetyl-S-trityl-L-cysteine would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the trityl group and other characteristic fragments. A common fragmentation for N-acetyl-cysteine conjugates is a neutral loss of 129 Da.[8]

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of N-acetyl-S-trityl-L-cysteine have not been extensively studied, the activities of its constituent parts, N-acetyl-L-cysteine (NAC) and S-trityl-L-cysteine (STLC), provide valuable insights.

N-acetyl-L-cysteine (NAC) is a well-known antioxidant and a precursor to glutathione. It has been investigated for its role in modulating various signaling pathways, including:

  • TNF-α signaling: NAC can increase the expression of membrane-bound TNF-α and its receptors, leading to enhanced T-cell cytotoxicity against tumor cells.[7]

  • TGF-β signaling: NAC has been shown to suppress TGF-β signaling by targeting different components of the signaling machinery.[9]

  • IL-2 vs. IL-12 driven proliferation: NAC has differential effects on T-cell proliferation driven by IL-2 and IL-12, suggesting its involvement in distinct signaling pathways.[10]

  • Autophagy: In some cellular contexts, NAC has been observed to have a promoting effect on autophagy.[11]

The diagram below illustrates the potential influence of the NAC component on cellular signaling.

NAC_Signaling NAC N-acetyl-cysteine TNFa TNF-α Pathway NAC->TNFa Modulates TGFb TGF-β Pathway NAC->TGFb Suppresses Autophagy Autophagy NAC->Autophagy Promotes Cell_Proliferation T-Cell Proliferation NAC->Cell_Proliferation Regulates

Potential signaling pathways modulated by the NAC moiety.

S-trityl-L-cysteine (STLC) is known as a potent and specific inhibitor of the mitotic kinesin Eg5, which is essential for the formation of the bipolar spindle during mitosis.[12] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[13][14] Studies have shown that STLC-mediated apoptosis is triggered by the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways.[15]

The signaling cascade initiated by the STLC component is depicted below.

STLC_Signaling STLC S-trityl-L-cysteine Eg5 Eg5 Inhibition STLC->Eg5 Mitotic_Arrest Mitotic Arrest Eg5->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis MAPK_NFkB MAPK/NF-κB Activation Apoptosis->MAPK_NFkB

Signaling pathway associated with the STLC moiety.

The combination of these two moieties in N-acetyl-S-trityl-L-cysteine suggests a molecule with potential dual functionality: antioxidant and cytostatic. However, further research is required to elucidate the specific biological effects and signaling pathways directly modulated by N-acetyl-S-trityl-L-cysteine.

Conclusion

N-acetyl-S-trityl-L-cysteine is a versatile derivative of L-cysteine with significant potential in chemical synthesis and drug development. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and deprotection, make it an accessible tool for researchers. While direct studies on its biological activity are limited, the known functions of its constituent N-acetyl and S-trityl groups suggest a promising avenue for the development of novel therapeutic agents with combined antioxidant and antiproliferative properties. Further investigation into the specific signaling pathways affected by this compound is warranted to fully realize its therapeutic potential.

References

Technical Guide: N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH), a key building block in synthetic chemistry, particularly in the field of peptide and medicinal chemistry. This document details its physicochemical properties, applications, and relevant experimental protocols.

Core Properties of this compound

N-acetyl-S-trityl-L-cysteine is a derivative of the amino acid L-cysteine. The key features of this compound are the acetylation of the N-terminus and the protection of the thiol group with a bulky trityl (triphenylmethyl) group. This protection strategy is crucial for preventing unwanted side reactions of the highly reactive thiol group during chemical synthesis.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₂₄H₂₃NO₃S[1][2][3]
Molecular Weight 405.5 g/mol [1]
Alternate Molecular Weight 405.52 g/mol [2]
CAS Number 27486-87-9[2]
IUPAC Name (2R)-2-acetamido-3-(tritylsulfanyl)propanoic acid[1]
Synonyms N-acetyl-S-trityl-L-cysteine[1][2][3]

Applications in Research and Development

The primary application of protected cysteine derivatives like this compound is in Solid-Phase Peptide Synthesis (SPPS) . The trityl group offers robust protection for the cysteine's sulfhydryl group, which is stable under the conditions required for peptide chain elongation but can be removed during the final cleavage from the resin, typically under acidic conditions (e.g., using trifluoroacetic acid - TFA).[4]

While this compound itself has a specific N-acetyl cap, the broader S-trityl-L-cysteine core is of significant interest in drug development. Research has identified S-trityl-L-cysteine as a potent, reversible, and specific inhibitor of the human kinesin Eg5.[5][6][7] This protein is essential for forming the bipolar mitotic spindle during cell division, making it an attractive target for cancer chemotherapy.[5][8] Inhibition of Eg5 by S-trityl-L-cysteine leads to mitotic arrest and subsequent apoptotic cell death, highlighting its potential as a starting point for the development of novel anti-cancer agents.[5][7][8]

Experimental Protocols & Methodologies

The following sections outline generalized protocols relevant to the use of S-trityl protected cysteine in a research setting, primarily focusing on its application in peptide synthesis. These protocols are based on standard procedures for the related and more commonly cited Fmoc-Cys(Trt)-OH and can be adapted by skilled practitioners.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of a protected cysteine residue into a peptide sequence follows a cyclical process. The workflow diagram below illustrates the key steps involved.

SPPS_Workflow Start Start: Resin-bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling: This compound + Activator Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Chain Elongation Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Step End Purify Peptide (e.g., RP-HPLC) Cleavage->End

General workflow for incorporating a protected amino acid in SPPS.
Protocol for Cleavage and Deprotection

This protocol details the final step of SPPS, where the synthesized peptide is cleaved from the solid support, and the trityl (Trt) protecting group is removed from the cysteine residue.

Materials:

  • Peptidyl-resin (dried under vacuum).

  • Cleavage Cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to irreversibly capture the highly stable trityl cation, preventing side reactions.

  • Cold diethyl ether.

Methodology:

  • Preparation: Place the dry peptidyl-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[9]

  • Precipitation: Add the combined filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.[9]

  • Isolation: Collect the precipitated peptide by centrifugation, followed by decanting the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Drying: Dry the crude peptide product under vacuum.[9]

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Signaling and Interaction Pathways

The biological activity of the S-trityl-L-cysteine core as a mitotic inhibitor is centered on its interaction with the kinesin Eg5. The diagram below illustrates the logical relationship between Eg5 function, its inhibition by S-trityl-L-cysteine, and the resulting cellular outcome.

Mitotic_Inhibition_Pathway CellCycle Cell Cycle Progression (G2 Phase) Eg5 Kinesin Eg5 Activity CellCycle->Eg5 activates Spindle Bipolar Spindle Formation Eg5->Spindle drives Arrest Mitotic Arrest (Monoastral Spindle) Eg5->Arrest Mitosis Successful Mitosis Spindle->Mitosis enables Apoptosis Apoptosis (Cell Death) STLC S-trityl-L-cysteine (Inhibitor) STLC->Eg5 inhibits Arrest->Apoptosis leads to

Inhibitory action of S-trityl-L-cysteine on the Eg5 kinesin pathway.

References

Stability and Storage of Ac-Cys(Trt)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH). The information presented herein is crucial for ensuring the integrity and purity of this reagent in research and development applications, particularly in peptide synthesis and drug discovery. This document details potential degradation pathways, provides protocols for stability-indicating analytical methods, and summarizes key stability data.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. The following conditions are recommended based on supplier information and the chemical nature of the compound.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature Store frozen at -20°C to -18°C. One supplier suggests +5 ± 3 °C.[1][2]Minimizes thermal degradation and potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation of the sulfur atom.
Moisture Keep in a tightly sealed container in a dry environment.Prevents hydrolysis of the N-acetyl group and potential cleavage of the S-trityl group in the presence of acidic impurities.
Light Protect from light.While specific photostability data is limited, protection from light is a general best practice for complex organic molecules to prevent photo-degradation.
Handling Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle in a clean, dry environment.Minimizes the introduction of atmospheric moisture and contaminants.

Stability Profile and Degradation Pathways

This compound is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation. The N-acetyl and S-trityl groups are the main sites of chemical instability.

Hydrolytic Degradation

The primary pathway for hydrolytic degradation is the acid-catalyzed cleavage of the S-trityl bond. The trityl group is known to be labile in acidic conditions. Additionally, the N-acetyl amide bond can undergo hydrolysis under more stringent acidic or basic conditions.

  • Acidic Conditions: Exposure to strong acids, and even milder acidic conditions in the presence of water, can lead to the removal of the trityl protecting group, yielding N-acetyl-L-cysteine (Ac-Cys-OH) and triphenylmethanol.

  • Basic Conditions: The S-trityl group is generally stable under basic conditions, such as the use of piperidine in Fmoc solid-phase peptide synthesis. However, prolonged exposure to strong bases could potentially lead to hydrolysis of the N-acetyl group.

Oxidative Degradation

The thiol group in cysteine is susceptible to oxidation. Although the trityl group offers protection, oxidative conditions can still lead to the formation of various oxidized species, particularly if the trityl group is cleaved. The primary oxidative degradation product of the resulting N-acetyl-L-cysteine is the disulfide-linked dimer, N,N'-diacetyl-L-cystine. Further oxidation can lead to the formation of sulfoxides and sulfonic acids (cysteic acid).

Thermal Degradation

Table 2: Summary of Potential Degradation Products of this compound

Degradation PathwayStress ConditionPotential Degradation Products
Hydrolysis Acidic pH, moistureN-acetyl-L-cysteine (Ac-Cys-OH), Triphenylmethanol
Oxidation Oxidizing agents (e.g., H₂O₂, atmospheric oxygen)N,N'-diacetyl-L-cystine, N-acetyl-S-(trityl)cysteine sulfoxide
Combined Hydrolysis & Oxidation Acidic pH, oxidizing conditionsN,N'-diacetyl-L-cystine, N-acetyl-cysteic acid

Experimental Protocols

The following are detailed methodologies for experiments relevant to assessing the stability of this compound. These protocols are based on established methods for the analysis of N-acetyl-L-cysteine and related compounds and can be adapted for this compound.

Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a suitable starting point. The gradient can be optimized based on the separation of the parent compound and its degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B). For stability studies, the stressed samples should be diluted to the same concentration.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid (HCl).

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide (NaOH), and dilute with the mobile phase to the working concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at a specified temperature (e.g., 60°C, 80°C).

    • At various time points, withdraw a sample, dissolve it in the mobile phase to the working concentration, and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample protected from light.

    • At specified time points, analyze both the exposed and control samples by HPLC.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key degradation pathways and a typical experimental workflow for stability testing.

DegradationPathways This compound This compound Ac-Cys-OH Ac-Cys-OH This compound->Ac-Cys-OH  Acid Hydrolysis (+ H₂O, H⁺) Triphenylmethanol Triphenylmethanol This compound->Triphenylmethanol  Acid Hydrolysis (+ H₂O, H⁺) N,N'-diacetyl-L-cystine N,N'-diacetyl-L-cystine Ac-Cys-OH->N,N'-diacetyl-L-cystine  Oxidation ([O]) ExperimentalWorkflow cluster_0 Stress Conditions Acid Acid Sample Analysis Sample Analysis Acid->Sample Analysis Base Base Base->Sample Analysis Oxidation Oxidation Oxidation->Sample Analysis Heat Heat Heat->Sample Analysis Light Light Light->Sample Analysis This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidation This compound Sample->Heat This compound Sample->Light HPLC Analysis HPLC Analysis Sample Analysis->HPLC Analysis  Inject Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation  Chromatogram Stability Assessment Stability Assessment Data Interpretation->Stability Assessment  % Degradation, Degradant Profile

References

The Trityl Group: A Cornerstone in Cysteine Protection for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic protection of reactive amino acid side chains is a fundamental prerequisite for the successful chemical synthesis of peptides and proteins. Among the arsenal of protecting groups available to chemists, the trityl (Trt) group stands out as a robust and versatile tool, particularly for the protection of the thiol functionality of cysteine residues. Its unique combination of steric bulk and acid lability has made it an indispensable component in modern solid-phase peptide synthesis (SPPS), especially within the widely adopted Fmoc/tBu strategy. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations surrounding the use of the trityl group for cysteine protection.

Core Principles of Trityl Protection

The trityl group, a triphenylmethyl moiety, is a large, sterically hindering protecting group.[1] This steric bulk is a key feature, effectively shielding the highly nucleophilic thiol group of the cysteine side chain from engaging in undesirable side reactions during the iterative cycles of peptide chain elongation.[1][2] Its primary application is in the protection of side chains, rather than the α-amino group of the peptide backbone, due to this significant steric hindrance.[1]

The utility of the trityl group is particularly pronounced in the context of Fmoc-based SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which shields the α-amino group, is removed under basic conditions, typically with piperidine.[1] The trityl group is stable under these basic conditions, ensuring that the cysteine side chain remains protected during the deprotection of the N-terminus and subsequent amino acid coupling steps.[1] This orthogonality in deprotection schemes is a critical advantage.[1] The trityl group is, however, readily cleaved under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA), which is typically employed in the final step to cleave the completed peptide from the solid support and remove other acid-labile side-chain protecting groups.[1][2]

Mechanism of Protection and Deprotection

Protection: The S-trityl group is typically introduced by reacting cysteine with trityl chloride (Trt-Cl) in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of cysteine attacks the electrophilic carbon of trityl chloride, displacing the chloride ion.

Deprotection: The removal of the trityl group is an acid-catalyzed process. Protonation of the sulfur atom by a strong acid like TFA weakens the C-S bond, leading to its cleavage and the formation of a highly stable trityl cation and the free thiol group.[3]

Due to the stability of the trityl cation, there is a risk of it reattaching to the deprotected thiol or reacting with other nucleophilic residues in the peptide, such as tryptophan.[2] To prevent these side reactions, scavengers are essential components of the cleavage cocktail.[2] Triisopropylsilane (TIS) is a commonly used scavenger that effectively quenches the trityl cation by reducing it to the inert triphenylmethane.[2][4]

Quantitative Data on Cysteine Protecting Groups

The selection of a protecting group is often guided by its stability during synthesis and the conditions required for its removal. The following table summarizes key quantitative data for the trityl group in comparison to other commonly used cysteine protecting groups.

Protecting GroupStructureCleavage ConditionsCleavage TimeCleavage Yield (%)Notes
Trityl (Trt) Triphenylmethyl95% TFA, 2.5% H₂O, 2.5% TIS2-4 hours>90Stable to base; steric bulk prevents side reactions.[1][2]
Methoxytrityl (Mmt) 4-Methoxy-triphenylmethyl1-2% TFA in DCMMinutes>95More acid-labile than Trt; useful for on-resin modifications.[2]
Acetamidomethyl (Acm) CH₃CONHCH₂-Hg(OAc)₂ or I₂VariableVariableStable to both acid and base; removal with heavy metals is a drawback.[2]
tert-Butyl (tBu) (CH₃)₃C-HF or TFMSA1-2 hours>90Stable to TFA; used in Boc chemistry.[5]

Experimental Protocols

Protection of Cysteine with the Trityl Group (Fmoc-Cys(Trt)-OH Synthesis)

This protocol describes the synthesis of Fmoc-Cys(Trt)-OH, a commercially available building block for SPPS.

  • Dissolution: Dissolve L-cysteine in a suitable solvent such as a mixture of DMF and water.

  • Basification: Add a base, such as triethylamine, to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Tritylation: Add a solution of trityl chloride in an organic solvent like DCM dropwise to the cysteine solution with vigorous stirring. The reaction is typically carried out at room temperature.

  • Fmoc Protection: Following the S-tritylation, the α-amino group is protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) under basic conditions.

  • Work-up and Purification: The reaction mixture is worked up by acidification and extraction. The crude product is then purified by crystallization or chromatography to yield Fmoc-Cys(Trt)-OH.

Deprotection of the S-Trityl Group during Peptide Cleavage from Resin

This protocol outlines the final cleavage and deprotection step in Fmoc-SPPS for a peptide containing a Cys(Trt) residue.

  • Resin Preparation: After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the mixture to react for 2-4 hours at room temperature with occasional swirling.[2] For peptides containing multiple Cys(Trt) residues, it is recommended to precipitate the peptide directly into cold diethyl ether from the TFA cleavage mixture.

  • Peptide Precipitation: After the cleavage is complete, filter the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry it under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Applications in Drug Development and Research

The trityl group's role extends beyond routine peptide synthesis into various areas of drug development and biochemical research.

  • Peptide-Based Therapeutics: The reliable protection of cysteine residues is crucial for the synthesis of numerous peptide drugs that contain disulfide bonds for structural integrity and biological activity.[6][7][8]

  • Bioconjugation: The selective deprotection of a Cys(Trt) group can be utilized to expose a free thiol for subsequent conjugation to other molecules, such as carrier proteins, imaging agents, or cytotoxic drugs in the development of antibody-drug conjugates (ADCs).[6]

  • Synthesis of Complex Peptides: In combination with other orthogonal protecting groups, the trityl group enables the regioselective formation of multiple disulfide bonds in complex peptides and small proteins.[2][9][10]

  • Chemical Biology Tools: S-trityl-L-cysteine itself has been identified as a novel inhibitor of the mitotic kinesin Eg5, highlighting its potential as a chemotherapeutic agent in cancer research.[11]

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.

cluster_protection Protection of Cysteine cluster_deprotection Deprotection of S-Trityl Cysteine Cysteine Cysteine S_Trityl_Cysteine S-Trityl Cysteine Cysteine->S_Trityl_Cysteine  + Trt-Cl + Base TritylChloride Trityl Chloride (Trt-Cl) TritylChloride->S_Trityl_Cysteine Base Base (e.g., TEA) Base->S_Trityl_Cysteine S_Trityl_Cysteine_deprotection S-Trityl Cysteine Deprotected_Cysteine Deprotected Cysteine S_Trityl_Cysteine_deprotection->Deprotected_Cysteine  + TFA Trityl_Cation Trityl Cation S_Trityl_Cysteine_deprotection->Trityl_Cation TFA Trifluoroacetic Acid (TFA) TFA->Deprotected_Cysteine TIS Triisopropylsilane (TIS) Triphenylmethane Triphenylmethane TIS->Triphenylmethane Trityl_Cation->Triphenylmethane  + TIS (Scavenger)

Protection and deprotection of a cysteine residue using the trityl group.

Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., Fmoc-Cys(Trt)-OH) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash Amino_Acid_Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage and Side-Chain Deprotection (TFA, TIS, H2O) Repeat->Final_Cleavage No Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a trityl-protected cysteine.

cluster_orthogonal Orthogonal Protection Strategy for Disulfide Bond Formation Peptide_with_Orthogonal_Protection Linear Peptide with Cys(Trt) and Cys(Acm) Selective_Deprotection_1 Selective Deprotection of Trt (Dilute Acid) Peptide_with_Orthogonal_Protection->Selective_Deprotection_1 Disulfide_Formation_1 First Disulfide Bond Formation (Oxidation) Selective_Deprotection_1->Disulfide_Formation_1 Peptide_with_One_Disulfide Peptide with One Disulfide Bond and Cys(Acm) Disulfide_Formation_1->Peptide_with_One_Disulfide Selective_Deprotection_2 Deprotection of Acm (e.g., Iodine) Peptide_with_One_Disulfide->Selective_Deprotection_2 Disulfide_Formation_2 Second Disulfide Bond Formation Selective_Deprotection_2->Disulfide_Formation_2 Final_Peptide Peptide with Two Regioselective Disulfide Bonds Disulfide_Formation_2->Final_Peptide

Logical relationship in an orthogonal protection strategy for regioselective disulfide bond formation.

Conclusion

The trityl protecting group is a powerful and reliable tool in peptide chemistry, offering a unique combination of steric protection and acid lability that is highly compatible with the widely used Fmoc-SPPS strategy.[1] Its stability under basic conditions and facile removal with mild acid, coupled with the use of effective scavengers, ensures high yields and purity of synthetic peptides.[1] The strategic application of S-trityl cysteine and its derivatives is fundamental to the synthesis of complex peptides and proteins, and continues to be a critical technology in the advancement of peptide-based drug discovery and development.

References

In-Depth Technical Guide to N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH), a crucial building block in peptide synthesis and a compound of interest in drug development. This document details its chemical properties, supplier information, experimental applications, and its role in specific biological pathways.

Core Compound Information

Chemical Name: N-acetyl-S-trityl-L-cysteine Synonyms: this compound CAS Number: 27486-87-9

Chemical Structure:

This compound is a derivative of the amino acid L-cysteine. The N-terminus is protected by an acetyl group, and the thiol group of the side chain is protected by a bulky trityl group. This dual protection makes it a valuable reagent in synthetic chemistry, particularly in the stepwise synthesis of complex peptides.

Physicochemical and Supplier Data

A summary of key physicochemical properties and a list of representative suppliers are provided below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₂₃NO₃S
Molecular Weight 405.52 g/mol
Appearance White to off-white powder
Purity Typically ≥95%
Storage Temperature -20°C to 8°C

Table 2: Representative Suppliers of this compound

SupplierWebsite
Sigma-Aldrich--INVALID-LINK--
Thermo Fisher Scientific--INVALID-LINK--
Bachem--INVALID-LINK--
Chem-Impex--INVALID-LINK--
Aapptec--INVALID-LINK--
Parchem--INVALID-LINK--
Oakwood Chemical--INVALID-LINK--
Bide Pharmatech--INVALID-LINK--

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce an N-terminally acetylated cysteine residue. The trityl group provides robust protection for the highly reactive thiol side chain, preventing unwanted side reactions such as oxidation and disulfide bond formation during chain elongation.

General Workflow for SPPS using a Cysteine Derivative

The following diagram illustrates a typical workflow for the incorporation of a protected cysteine residue, such as Fmoc-Cys(Trt)-OH, in Fmoc-based SPPS. While this compound is used at the N-terminus, this workflow provides a foundational understanding of the steps involved.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (e.g., Fmoc-Cys(Trt)-OH, HBTU/DIPEA) Deprotection1->Coupling Washing1 Washing (DMF, DCM) Coupling->Washing1 Deprotection2 Final Fmoc Deprotection Washing1->Deprotection2 Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Purified Peptide Purification->FinalPeptide Eg5_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction STLC S-trityl-L-cysteine (or this compound) Eg5 Mitotic Kinesin Eg5 STLC->Eg5 Inhibits Spindle Bipolar Spindle Formation Eg5->Spindle Required for Mitosis Mitotic Progression Spindle->Mitosis Essential for SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Failure activates MitoticArrest Mitotic Arrest SAC->MitoticArrest Induces Caspase9 Caspase-9 Activation MitoticArrest->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

An In-depth Technical Guide to Cysteine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those containing the versatile amino acid cysteine, presents unique challenges and opportunities in the field of drug discovery and development. The nucleophilic thiol side chain of cysteine is crucial for the native structure and function of many peptides, primarily through the formation of disulfide bonds. However, this reactivity necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent a host of undesired side reactions, including premature oxidation, alkylation, and acylation.[1] The strategic selection and application of cysteine protecting groups are therefore paramount to achieving high yields and purity of the target peptide.[2]

This technical guide provides a comprehensive overview of the most commonly employed cysteine protecting groups in peptide synthesis. It details their stability, deprotection conditions, and the experimental protocols for their use. Furthermore, it explores the concept of orthogonal protection, a critical strategy for the regioselective formation of multiple disulfide bonds in complex peptides.

Core Concepts in Cysteine Protection

The ideal cysteine protecting group should be stable under the conditions of peptide chain elongation (e.g., basic conditions for Fmoc deprotection) while being selectively removable under conditions that do not affect other protecting groups or the peptide backbone.[3] This principle of "orthogonality" is fundamental to the synthesis of complex peptides with specific disulfide bond connectivities.[4]

Protecting groups are broadly classified based on the chemical conditions required for their removal. This classification provides a framework for designing synthetic strategies that allow for the sequential and controlled deprotection of specific cysteine residues.

Commonly Used Cysteine Protecting Groups: A Quantitative Comparison

The choice of a protecting group is often a balance between its stability during synthesis and the ease and efficiency of its removal. The following tables summarize key quantitative data for some of the most prevalent cysteine protecting groups used in Fmoc-based SPPS.

Protecting GroupStructureDeprotection Reagent(s)Typical ConditionsCleavage Efficiency/YieldKey Considerations
Trityl (Trt) (C₆H₅)₃C-TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)2-4 hours, Room Temp>90%Standard choice for routine synthesis. Prone to re-attachment; requires efficient scavenging. Some racemization can occur during coupling.[5]
Methoxytrityl (Mmt) (4-CH₃OC₆H₄)(C₆H₅)₂C-1-2% TFA in DCM10 x 1 min washes, Room TempHighMore acid-labile than Trt, enabling selective on-resin deprotection.[6]
Acetamidomethyl (Acm) CH₃CONHCH₂-I₂, Hg(OAc)₂, AgOTfVariable (see protocols)VariableOrthogonal to acid-labile groups. Requires a separate deprotection step. Iodine can cause side reactions with sensitive residues.[7]
tert-Butyl (tBu) (CH₃)₃C-Hg(OAc)₂, TMSBr/TFA, HFVariable (see protocols)Good with appropriate reagentsOrthogonal to Trt and Acm. Cleavage conditions can be harsh.[8][9]

Table 1: Overview of Common Cysteine Protecting Groups

Protecting GroupSide ReactionConditionsExtent of Side ReactionMitigation Strategy
Trityl (Trt) RacemizationHCTU/DIEA (Microwave, 50°C)10.9%Use carbodiimide-based activators (e.g., DIC/Oxyma).[5][10]
Trityl (Trt) S-t-butylationTFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h32.3%Optimize cleavage time and temperature.[5]
C-terminal Cys(Trt) β-Elimination/Piperidinylalanine formationProlonged piperidine treatment (Fmoc deprotection)Sequence-dependentUse of 2-chlorotrityl resin instead of Wang resin.[3][10]
Acetamidomethyl (Acm) Iodination of TyrosineIodine-mediated deprotectionCan be significantProtect Tyrosine side chain; control iodine stoichiometry.[7]

Table 2: Common Side Reactions and Mitigation Strategies

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle for Incorporation of a Protected Cysteine

This protocol outlines the standard steps for incorporating an Fmoc-protected cysteine residue, such as Fmoc-Cys(Trt)-OH, into a growing peptide chain on a solid support.

Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., Fmoc-Cys(PG)-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle or Final Cleavage Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.[10]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.[4]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate a 3- to 4-fold molar excess of the Fmoc-protected cysteine (e.g., Fmoc-Cys(Trt)-OH) with a suitable coupling reagent (e.g., HCTU/DIEA or DIC/Oxyma) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[10]

    • Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.[11]

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Methoxytrityl (Mmt) Group

The Mmt group's high acid lability allows for its selective removal on the resin, enabling on-resin disulfide bond formation or other side-chain modifications.

On-Resin Mmt Deprotection Workflow

Mmt_Deprotection Start Peptidyl-resin with Cys(Mmt) Deprotection Treat with 1-2% TFA in DCM (repeated washes) Start->Deprotection Washing Wash with DCM and DMF Deprotection->Washing Modification On-resin Modification (e.g., Disulfide Formation) Washing->Modification End Proceed to Final Cleavage Modification->End Acm_Deprotection Start Purified Peptide with Cys(Acm) Deprotection Deprotection/Oxidation Start->Deprotection Iodine Iodine (I₂) in aq. Acetic Acid Deprotection->Iodine Direct Oxidation Hg_OAc Mercury(II) Acetate (Hg(OAc)₂) followed by β-mercaptoethanol Deprotection->Hg_OAc Free Thiol Formation Disulfide Disulfide-bonded Peptide Iodine->Disulfide Free_Thiol Peptide with Free Thiol Hg_OAc->Free_Thiol Purification Final Purification (HPLC) Disulfide->Purification Free_Thiol->Purification Orthogonal_Strategy Start Linear Peptide Cys(Mmt)-...-Cys(Mmt) Cys(Acm)-...-Cys(Acm) Step1 1. Selective Mmt Deprotection (1-2% TFA in DCM) Start->Step1 Step2 2. First Disulfide Bond Formation (On-resin Oxidation, e.g., I₂) Step1->Step2 Step3 3. Cleavage from Resin (TFA Cocktail) Step2->Step3 Step4 4. Second Disulfide Bond Formation (Acm Deprotection/Oxidation, e.g., I₂) Step3->Step4 End Peptide with Two Regioselective Disulfide Bonds Step4->End

References

Core Principles of Ac-Cys(Trt)-OH in Biochemical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-S-trityl-L-cysteine, abbreviated as Ac-Cys(Trt)-OH, is a pivotal protected amino acid derivative with significant applications in peptide chemistry, drug development, and biochemical research. Its unique structure, featuring an N-terminal acetyl group and a trityl-protected thiol side chain, provides a stable yet versatile building block for complex molecular synthesis. The N-acetyl group enhances the stability of the final peptide construct, while the bulky trityl (Trt) group offers robust protection for the highly reactive cysteine thiol, preventing undesired oxidation and side reactions during synthesis.[1]

This technical guide delves into the fundamental principles of using this compound, covering its chemical properties, core applications, and detailed experimental protocols. It aims to provide researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this reagent in their work.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key chemical identifiers and physical properties are summarized below.

PropertyValueReference(s)
IUPAC Name (2R)-2-acetamido-3-(tritylsulfanyl)propanoic acid
Molecular Formula C₂₄H₂₃NO₃S[2]
Molecular Weight 405.52 g/mol [2]
CAS Number 27486-87-9[2]
Physical Form Solid
Storage Temperature Store at -18°C to -20°C, sealed in a dry environment.
Purity (Typical) ≥95%

Core Applications in Biochemistry and Drug Development

The primary utility of this compound stems from the strategic protection of the cysteine thiol group. The trityl group is highly effective in preventing side reactions but can be readily removed under specific acidic conditions, making it a cornerstone of modern synthetic strategies.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based solid-phase peptide synthesis, particularly for synthesizing peptides with an N-terminal acetyl group. N-acetylation is a common post-translational modification that can increase the stability and bioavailability of therapeutic peptides by making them more resistant to aminopeptidases.

The trityl group is stable during the repetitive piperidine treatments used for Fmoc group removal but is cleaved simultaneously with the peptide from the resin during the final acidolysis step with trifluoroacetic acid (TFA).[1][3]

Peptide Cyclization and Chemical Ligation

This protected cysteine derivative is instrumental in peptide cyclization strategies. For instance, it is a key component in the Cysteinyl Prolyl Ester (CPE) method, which facilitates efficient head-to-tail cyclization through native chemical ligation, producing stable, conformationally constrained cyclic peptides.[1] The robust protection of the thiol group is critical until the desired ligation step is initiated.

Precursor for Drug Synthesis and Development

The uncapped form of the molecule, S-trityl-L-cysteine (STLC), is a potent and selective inhibitor of the mitotic kinesin Eg5, a protein essential for forming the bipolar spindle during mitosis.[4][5] By inducing mitotic arrest, STLC displays significant antitumor activity.[4][5] this compound can be considered a direct precursor for synthesizing STLC or related analogues. Furthermore, the biological activity of STLC provides a strong rationale for investigating this compound itself as a potential pro-drug or therapeutic agent in oncology.

Quantitative Data in Synthetic Applications

While much of the quantitative data in the literature is derived from studies using the more common Fmoc-Cys(Trt)-OH, the principles regarding the Cys(Trt) moiety's behavior are directly applicable. The following tables summarize key quantitative parameters related to potential side reactions during peptide synthesis.

Table 1: Racemization of Cys(Trt) During Coupling

Cysteine residues are particularly prone to racemization during the activation and coupling steps of SPPS. The choice of coupling reagents significantly impacts the degree of this side reaction.

Coupling Reagent/MethodRacemization of Fmoc-Cys(Trt)-OH (%)Reference(s)
DIPCDI/Oxyma Pure3.3%[3]
HCTU/DIEA (Microwave, 50°C)10.9%[6]
HCTU/DIEA (Microwave, 80°C)26.6%[6]

Note: While this data is for Fmoc-Cys(Trt)-OH, similar trends are expected for this compound due to the identical side-chain protecting group.

Table 2: Side Reactions During Final Cleavage

The cleavage of the trityl group is a critical step that can be accompanied by side reactions if not properly controlled. The use of scavengers is essential to capture the highly stable trityl cation that is released.

Cleavage CocktailSide ReactionPercentage of Side ProductReference(s)
TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1hC-terminal Cys S-t-butylation15.4%[6]
TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2hC-terminal Cys S-t-butylation32.3%[6]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in standard biochemical applications. All procedures involving TFA must be performed in a well-ventilated fume hood.

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the manual coupling of this compound as the first amino acid onto an amine-functionalized resin (e.g., Rink Amide resin).

Materials:

  • Rink Amide resin

  • This compound

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (of Resin):

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Chain Elongation: The resin is now ready for the deprotection and coupling of the next Fmoc-protected amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of the Trityl Group

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trityl group.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O (v/v/v)

  • Cold diethyl ether

  • Centrifuge

Methodology:

  • Resin Preparation: After the final amino acid coupling and N-terminal modification, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to irreversibly capture the cleaved trityl cations.[3]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Collect the precipitated peptide by centrifugation.

    • Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to the use and biological significance of S-trityl-cysteine derivatives.

spss_workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle Resin Amine Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound + HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Step Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Pure N-acetylated Peptide Purification->FinalPeptide Eg5_Inhibition_Pathway cluster_mitosis Mitosis (M-Phase) STLC S-Trityl-L-Cysteine (STLC) (deprotected this compound) Eg5 Mitotic Kinesin Eg5 STLC->Eg5 Inhibits ATPase Activity MitoticArrest Mitotic Arrest Separation Centrosome Separation Eg5->Separation Drives Spindle Bipolar Spindle Formation Progression Mitotic Progression Spindle->Progression Separation->Spindle Leads to Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis Induces

References

Methodological & Application

Application Notes and Protocols for Ac-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) in solid-phase peptide synthesis (SPPS). This document outlines detailed protocols, potential challenges, and key applications for the synthesis of N-terminally acetylated, cysteine-containing peptides, which are of significant interest in drug discovery and biomedical research.

Introduction to this compound in SPPS

This compound is a crucial building block for introducing an N-terminally acetylated cysteine residue at the beginning of a peptide sequence. The N-terminal acetylation mimics native proteins, enhancing biological activity and increasing stability by protecting against enzymatic degradation.[1] The trityl (Trt) group provides robust protection for the highly reactive thiol side chain of cysteine during peptide synthesis, preventing unwanted side reactions such as oxidation.[2] This protection is readily removed under acidic conditions during the final cleavage step.[3]

The use of this compound is particularly relevant in the synthesis of peptides involved in studying cellular signaling, especially redox-regulated pathways. The cysteine residue is a key player in redox sensing and signal transduction due to the unique chemical properties of its thiol group.[4][5]

Key Considerations and Potential Side Reactions

While a valuable reagent, the use of cysteine, in general, presents challenges in SPPS. Understanding and mitigating these potential side reactions is critical for obtaining a final product of high purity.

  • Racemization: Cysteine is highly susceptible to racemization during the activation and coupling steps of SPPS. This is particularly problematic when using potent activating reagents like HBTU or HATU in the presence of a base such as diisopropylethylamine (DIPEA).[6] To minimize racemization, it is advisable to use carbodiimide-based activators like DIC/HOBt or DIC/Oxyma.[4]

  • Incomplete Deprotection of the Trityl Group: The removal of the Trt group during the final cleavage with trifluoroacetic acid (TFA) can sometimes be incomplete. This is due to the stability of the trityl cation and the potential for the deprotection reaction to be reversible. The use of efficient scavengers is essential to drive the reaction to completion.[3]

  • Trityl Cation-Mediated Side Reactions: The liberated trityl cation is a reactive species that can lead to unwanted modifications of sensitive amino acid residues, such as tryptophan and methionine, if not effectively scavenged.[3]

Quantitative Data Summary

Racemization of Cysteine with Various Coupling Reagents

The choice of coupling reagent significantly impacts the degree of racemization of the cysteine residue. The following table summarizes the extent of D-Cys formation when using Fmoc-Cys(Trt)-OH with different activation methods.

Coupling ReagentBase% D-Cys Formation (Racemization)
DIPCDI/Oxyma-3.3%[4]
HCTU/DIPEADIPEAHigh (can exceed 26% with heating)[7]
HBTU/DIPEADIPEASignificant racemization is common[4]
Comparison of Cleavage Cocktails for Trt Group Removal

The composition of the cleavage cocktail is critical for the efficient removal of the Trt group and for minimizing side reactions.

Cleavage Cocktail Composition (v/v/v)Key Features & Recommendations
95% TFA / 2.5% TIS / 2.5% H₂OA widely used and effective non-odorous cocktail. Triisopropylsilane (TIS) is an excellent scavenger for the trityl cation.[3]
94% TFA / 2.5% H₂O / 2.5% DODT / 1% TISDODT (3,6-dioxa-1,8-octanedithiol) is included to further protect against oxidation.[8]
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA robust, "universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, and Trp.[3]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a model peptide, Ac-Ala-Lys-Gly-Cys-NH₂, using Fmoc/tBu chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the step-by-step procedure for assembling the peptide chain on a solid support.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Fmoc-Gly-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (Initial):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5 times).

    • Perform a Kaiser test to confirm complete coupling (beads should be colorless or yellow).

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for Fmoc-Lys(Boc)-OH and Fmoc-Ala-OH.

  • Final Fmoc Deprotection: After the final coupling of Fmoc-Ala-OH, perform the Fmoc deprotection as described in Step 2.

  • N-Terminal Acetylation (this compound Coupling):

    • Follow the coupling procedure in Step 3, using this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.).

    • After coupling, wash the resin with DMF (5 times) and then with DCM (3 times).

    • Dry the resin under vacuum.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Gly Couple Fmoc-Gly-OH (DIC/HOBt) Deprotection1->Coupling_Gly Wash1 Wash (DMF) Coupling_Gly->Wash1 Kaiser1 Kaiser Test Wash1->Kaiser1 Deprotection2 Fmoc Deprotection Kaiser1->Deprotection2 Repeat Cycle Coupling_Lys Couple Fmoc-Lys(Boc)-OH Deprotection2->Coupling_Lys Wash2 Wash Coupling_Lys->Wash2 Kaiser2 Kaiser Test Wash2->Kaiser2 Deprotection3 Fmoc Deprotection Kaiser2->Deprotection3 Coupling_Ala Couple Fmoc-Ala-OH Deprotection3->Coupling_Ala Wash3 Wash Coupling_Ala->Wash3 Kaiser3 Kaiser Test Wash3->Kaiser3 Deprotection4 Final Fmoc Deprotection Kaiser3->Deprotection4 Coupling_AcCys Couple this compound Deprotection4->Coupling_AcCys Wash4 Wash & Dry Coupling_AcCys->Wash4 Final_Peptide_Resin Ac-Ala-Lys(Boc)-Gly-Cys(Trt)-Resin Wash4->Final_Peptide_Resin

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and simultaneously removing the side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Preparation: In a fume hood, prepare the cleavage cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Add the filtrate dropwise to a larger tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Cleavage_Workflow PeptideResin Dried Peptide-Resin (Ac-Ala-Lys(Boc)-Gly-Cys(Trt)-Resin) AddCocktail Add Cleavage Cocktail (TFA/TIS/H₂O) PeptideResin->AddCocktail Agitate Agitate for 2-3 hours AddCocktail->Agitate Filter Filter to Remove Resin Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash with Cold Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry FinalProduct Crude Ac-Ala-Lys-Gly-Cys-NH₂ Dry->FinalProduct

Workflow for peptide cleavage and deprotection.

Application Notes: Drug Development and Cellular Signaling

N-terminally acetylated cysteine-containing peptides are valuable tools in drug development and for studying cellular signaling pathways.

  • Enhanced Stability and Bioavailability: The N-terminal acetyl group protects the peptide from degradation by aminopeptidases, prolonging its half-life in biological systems.[1] This is a critical attribute for the development of peptide-based therapeutics.

  • Mimicking Native Proteins: N-terminal acetylation is a common post-translational modification in eukaryotic proteins.[9] Synthetic peptides with this modification can more accurately mimic the structure and function of native proteins, making them suitable for use in structure-activity relationship (SAR) studies and as receptor ligands or enzyme inhibitors.[10]

  • Probing Redox Signaling Pathways: The cysteine thiol group is a primary target for oxidative post-translational modifications, which play a crucial role in redox signaling.[4][5] Synthetic peptides containing N-acetylated cysteine can be used as probes to study the mechanisms of redox-sensitive enzymes and transcription factors. For instance, they can be used to investigate the role of specific cysteine residues in protein-protein interactions that are modulated by the cellular redox state. The N-acetyl group can also influence the antioxidant properties of the cysteine residue.

  • Drug Delivery and Targeting: The unique properties of the cysteine residue can be exploited for drug conjugation and targeted delivery. The free thiol group, after deprotection, can be selectively modified to attach therapeutic agents, imaging probes, or cell-penetrating peptides.

Troubleshooting

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_cleavage Cleavage & Purity Issues cluster_solutions Potential Solutions LowYield Low Peptide Yield IncompleteCoupling Incomplete Coupling (Positive Kaiser Test) LowYield->IncompleteCoupling Possible Cause Aggregation Peptide Aggregation LowYield->Aggregation Possible Cause DoubleCouple Double Couple IncompleteCoupling->DoubleCouple ExtraPeaks Unexpected Peaks in HPLC IncompleteDeprotection Incomplete Trt Deprotection (Mass +242 Da) ExtraPeaks->IncompleteDeprotection Check for RacemizationPeak Racemization (Diastereomeric Peak) ExtraPeaks->RacemizationPeak Check for Alkylation Side-chain Alkylation ExtraPeaks->Alkylation Check for IncreaseScavenger Increase TIS concentration IncompleteDeprotection->IncreaseScavenger ChangeReagent Use DIC/Oxyma RacemizationPeak->ChangeReagent OptimizeCocktail Use 'Universal' Cocktail Alkylation->OptimizeCocktail

References

On-Resin Disulfide Bond Formation Using Ac-Cys(Trt)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of disulfide bonds is a critical post-translational modification that dictates the three-dimensional structure and biological activity of numerous peptides and proteins.[1][2] In synthetic peptide chemistry, the creation of these bridges is a key step in mimicking natural structures and developing new therapeutics. On-resin cyclization, where the disulfide bond is formed while the peptide is still attached to the solid support, offers significant advantages over solution-phase methods. This approach minimizes intermolecular side reactions that can lead to dimerization and polymerization, and it simplifies the purification process.[1][3]

The use of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) is a cornerstone of solid-phase peptide synthesis (SPPS) for introducing cysteine residues intended for disulfide bridging. The trityl (Trt) protecting group provides robust protection for the thiol side chain during peptide elongation and can be selectively removed on-resin to allow for subsequent oxidation and cyclization.[1][4]

These application notes provide detailed protocols for on-resin disulfide bond formation using this compound, covering various oxidation methods, strategies for creating multiple disulfide bonds, and analytical techniques to monitor the reaction.

Data Presentation

Table 1: Comparison of On-Resin Oxidation Methods for Disulfide Bond Formation

Oxidizing AgentTypical Reaction TimeAdvantagesDisadvantages
Iodine (I2) 30 - 60 minutesRapid and quantitative reaction.[3]Can lead to side reactions with sensitive residues like Tryptophan and Methionine.[5]
N-Chlorosuccinimide (NCS) 15 minutesFast and compatible with oxidation-prone residues.[5]May require careful optimization of equivalents to avoid side reactions.
Ellman's Reagent (DTNB) < 20 minutesNon-oxidative method based on disulfide exchange.Requires a two-step activation and cyclization process.
Air/Oxygen Several hoursMild conditions.Slow reaction rates and potential for incomplete oxidation.[6]
Dimethyl Sulfoxide (DMSO) 10 - 20 hoursCan be effective, but reaction times are long.[6]May cause oxidation of Methionine side chains.[6]

Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation via Iodine Oxidation

This protocol describes the simultaneous deprotection of two Cys(Trt) residues and their subsequent oxidation to form a disulfide bridge using iodine.

Materials:

  • Peptidyl-resin with two Cys(Trt) residues

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Iodine (I2)

  • Methanol (MeOH)

  • 2% Ascorbic acid in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF (3 times) and then DCM (3 times).

  • Prepare a 0.1 M solution of iodine in a suitable solvent such as DMF or a mixture of DMF/DCM/MeOH.

  • Add the iodine solution to the resin (typically 5-10 equivalents of I2 per pair of cysteine residues).

  • Shake the reaction mixture at room temperature for 40-60 minutes.[7]

  • Monitor the reaction for completion using Ellman's test to check for free thiols.

  • Once the reaction is complete, filter the resin and wash it with DMF (5 times) to remove excess iodine.

  • To remove residual iodine, wash the resin with 2% ascorbic acid in DMF (2 times), followed by DMF (5 times) and DCM (3 times).[7]

  • Dry the resin under vacuum.

  • Cleave the cyclic peptide from the resin using a standard cleavage cocktail.

  • Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.

  • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Orthogonal Strategy for Two Disulfide Bonds using Cys(Trt) and Cys(Acm)

This protocol outlines the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH. The first disulfide bond is formed between the Acm-protected cysteines, and the second between the Trt-protected cysteines.

Materials:

  • Peptidyl-resin with two Cys(Trt) and two Cys(Acm) residues

  • DMF, DCM, MeOH

  • Iodine (I2)

  • Cleavage cocktail

  • Cold diethyl ether

Procedure:

  • Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.

  • First Disulfide Bond (Acm groups):

    • After completion of the linear sequence, treat the resin-bound peptide with 10 equivalents of iodine in DMF/H2O (4:1 v/v) for 40 minutes at room temperature to deprotect the Acm groups and form the first disulfide bond.[7]

    • Wash the resin as described in Protocol 1 (steps 7-8).

  • Second Disulfide Bond (Trt groups):

    • The Trt groups are stable during the Acm deprotection and oxidation.

    • The second disulfide bond between the Cys(Trt) residues can be formed simultaneously during cleavage from the resin by including iodine in the cleavage cocktail or by air oxidation in an aqueous buffer after cleavage and purification of the monocyclic peptide. For on-resin formation, a subsequent iodine oxidation step as described in Protocol 1 can be performed.

  • Cleavage and Purification: Cleave the bicyclic peptide from the resin and purify by RP-HPLC.

Protocol 3: Monitoring On-Resin Reactions with Ellman's Test

Ellman's test is a qualitative method to detect the presence of free thiol groups. It is useful for monitoring the deprotection of Cys(Trt) and the completion of the disulfide bond formation.

Materials:

  • Small sample of peptidyl-resin

  • Ellman's reagent solution (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

Procedure:

  • Take a small sample of the resin (a few beads) before and after the deprotection and oxidation steps.

  • Wash the resin sample with DCM and dry it.

  • Add a few drops of the Ellman's reagent solution to the resin beads.

  • Positive result (free thiols present): The beads and/or the solution will turn yellow.

  • Negative result (no free thiols): The beads and solution will remain colorless.

Visualizations

experimental_workflow start Start: Linear Peptide on Resin (with Cys(Trt) residues) spps 1. Solid-Phase Peptide Synthesis start->spps Fmoc-SPPS end End: Purified Cyclic Peptide process process wash wash analysis analysis swell 2. Swell Resin in DMF spps->swell Post-synthesis wash1 3. Wash with DMF and DCM swell->wash1 Prepare for reaction oxidation 4. On-Resin Oxidation (e.g., Iodine) wash1->oxidation Initiate cyclization monitor 5. Monitor Reaction (Ellman's Test) oxidation->monitor wash2 6. Wash to Remove Reagents monitor->wash2 Reaction complete cleavage 7. Cleavage from Resin wash2->cleavage Isolate peptide purification 8. RP-HPLC Purification cleavage->purification Final step purification->end

Caption: Experimental workflow for on-resin disulfide bond formation.

orthogonal_strategy resin Resin Linear Peptide cys_groups Cys(Acm) Cys(Trt) Cys(Acm) Cys(Trt) step1 Step 1: Selective Deprotection & Oxidation (e.g., Iodine in DMF/H2O) cys_groups->step1 step1->cys_groups:c1 step1->cys_groups:c3 intermediate Monocyclic Peptide on Resin step1->intermediate step2 Step 2: Second Deprotection & Oxidation (e.g., during TFA cleavage) intermediate->step2 step2->cys_groups:c2 Targets Trt step2->cys_groups:c4 Targets Trt final_product Bicyclic Peptide step2->final_product

Caption: Orthogonal protection strategy for forming two disulfide bonds.

signaling_pathway_application cluster_cell Cell receptor Cell Surface Receptor binding Binding receptor->binding Ligand for peptide Cyclic Peptide (e.g., RGD motif) peptide->binding Binds to pathway pathway binding->pathway Activates pathway2 Kinase Activation pathway->pathway2 Signal Transduction Cascade response e.g., Inhibition of Angiogenesis pathway3 Gene Expression Changes pathway2->pathway3 pathway3->response Leads to

Caption: Application of a cyclic peptide in a signaling pathway.

References

Application Notes and Protocols for the Cleavage of Ac-Cys(Trt)-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cleavage of a synthetic peptide from its solid support and the simultaneous removal of side-chain protecting groups are critical steps in solid-phase peptide synthesis (SPPS). For peptides containing acetylated N-terminal cysteine with a trityl (Trt) protecting group on the sulfhydryl side chain (Ac-Cys(Trt)-OH), a carefully formulated cleavage cocktail is essential to ensure high yield and purity of the final product. The trityl group is highly acid-labile and is typically removed using a strong acid, most commonly trifluoroacetic acid (TFA).[1] However, the cleavage process generates a stable and reactive trityl cation (Trt+), which can lead to several undesirable side reactions if not effectively scavenged.[1][2][3]

This document provides detailed application notes and protocols for the efficient cleavage of this compound from various resins, with a focus on minimizing common side reactions.

The Role of Scavengers

During the acidic cleavage of the Trt group, the liberated trityl cation can reattach to the deprotected cysteine thiol, leading to incomplete deprotection.[2][4] Furthermore, this reactive electrophile can alkylate other nucleophilic residues within the peptide, such as tryptophan and methionine.[1] To prevent these side reactions, scavengers are added to the cleavage cocktail to "trap" or "quench" the reactive carbocations.[2][3][5]

Common Scavengers and Their Functions:

  • Triisopropylsilane (TIS): A highly effective scavenger that irreversibly reduces the trityl cation to triphenylmethane.[1][2] It is a non-odorous and efficient alternative to thiol-based scavengers.[1]

  • 1,2-Ethanedithiol (EDT): A potent reducing agent that helps maintain the cysteine thiol in its reduced state, preventing oxidation and disulfide bond formation.[2][6] It is also an excellent scavenger for tert-butyl cations that may be generated from other protecting groups.[3]

  • Water: Can act as a scavenger and helps to hydrolyze the ester linkage to the resin.

  • Phenol: Can act as a scavenger for various carbocations.[6][7][8]

  • Thioanisole: A scavenger that is particularly useful for protecting tryptophan and methionine residues from alkylation.[5][6][8]

Potential Side Reactions

Several side reactions can occur during the cleavage of Cys(Trt)-containing peptides. Understanding these potential issues is crucial for troubleshooting and optimizing the cleavage process.[2]

  • Re-attachment of the Trityl Group: This occurs when the liberated trityl cation is not efficiently scavenged and reattaches to the deprotected cysteine thiol.[2]

  • Oxidation: The free thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or oligomers.[2]

  • Alkylation: Reactive carbocations from the trityl group or other protecting groups can alkylate the cysteine thiol or other sensitive residues.[2]

  • 3-(1-Piperidinyl)alanine Formation: This side reaction can occur with C-terminal cysteine during Fmoc-based synthesis protocols. The use of the bulky trityl protecting group helps to minimize this side reaction.[9][10]

  • S-Alkylation by Resin Linker Fragments: For peptides synthesized on Wang or Rink Amide resins, fragmentation of the linker can generate reactive species that alkylate the cysteine thiol, especially for C-terminal cysteine residues.[9]

Cleavage Cocktail Compositions

The choice of cleavage cocktail is critical for successful deprotection and depends on the peptide sequence, particularly the presence of other sensitive amino acids. The following table summarizes common cleavage cocktails for peptides containing this compound.

Cleavage CocktailComposition (v/v)Primary Use and Remarks
Standard Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without other sensitive residues like Met or Trp.[2][5] TIS is highly effective in scavenging the trityl cation.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" alternative to cocktails containing thiols.[6][7] Useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[7]
Cocktail with EDT 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDTRecommended for peptides prone to oxidation or containing multiple cysteine residues.[1] EDT helps to keep the cysteine in a reduced state.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA "universal" cleavage mixture suitable for peptides containing sensitive residues such as Cys, Met, and Trp.[2][5][6][8]

Experimental Protocols

Note: All procedures involving trifluoroacetic acid (TFA) must be performed in a well-ventilated fume hood. TFA is corrosive and volatile, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn.

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for most peptides containing one or a few Cys(Trt) residues and no other easily oxidized or alkylated amino acids.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the peptide-resin in a reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1]

    • Gently agitate the mixture at room temperature for 2-4 hours.[2]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the filtrate containing the cleaved peptide.[1][11]

    • Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.[1][11]

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][11]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.[1]

    • Dry the crude peptide pellet under vacuum.[1]

Protocol 2: Cleavage for Peptides Prone to Oxidation or Containing Multiple Cysteines

This protocol is recommended for peptides with multiple Cys(Trt) residues or sequences that are susceptible to oxidation.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh.

    • Add the cleavage cocktail to the dried resin.

    • Incubate the mixture at room temperature for 2-4 hours with gentle agitation.[1]

  • Peptide Precipitation and Isolation:

    • Follow the same peptide precipitation and isolation steps as in Protocol 1.

Protocol 3: Cleavage for Peptides with Sensitive Residues (Met, Trp)

This protocol utilizes Reagent K, a robust cleavage cocktail for peptides containing sensitive residues that are prone to alkylation.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Reaction:

    • Prepare Reagent K fresh.

    • Suspend the resin in Reagent K (10 mL to 40 mL per gram of peptide resin).[8]

    • Stir at room temperature for 1 to 2.5 hours.[8] Peptides with multiple arginine residues may require longer deprotection times.

  • Peptide Precipitation and Isolation:

    • Filter and rinse the resin with trifluoroacetic acid.[8]

    • Concentrate the combined filtrates to a syrup under reduced pressure.[8]

    • Dissolve the syrup in a minimum volume of TFA.[8]

    • Add the solution to cold methyl t-butyl ether (approximately 300:1 v/v) to precipitate the crude peptide.[8]

    • Filter or centrifuge to collect the crude peptide.[8]

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation Resin Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Add_Cocktail Add Cleavage Cocktail Dry->Add_Cocktail Agitate Agitate (2-4h) Add_Cocktail->Agitate Filter Filter Agitate->Filter Wash_Resin Wash Resin with TFA Filter->Wash_Resin Precipitate Precipitate with Cold Ether Wash_Resin->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Pellet Wash Pellet Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide

Caption: General experimental workflow for the cleavage of this compound from resin.

Cleavage_Mechanism cluster_cleavage_step Cleavage and Deprotection cluster_scavenging Scavenging of Trityl Cation cluster_side_reaction Potential Side Reaction (Re-attachment) Ac_Cys_Trt Ac-Cys(Trt)-Resin Trt_cation Trityl Cation (Trt+) Ac_Cys_Trt->Trt_cation + H+ Ac_Cys_SH Ac-Cys(SH)-Peptide Ac_Cys_Trt->Ac_Cys_SH + H+ TFA TFA (H+) Triphenylmethane Triphenylmethane Trt_cation->Triphenylmethane + TIS Reattached_Peptide Ac-Cys(Trt)-Peptide Trt_cation->Reattached_Peptide + Ac-Cys(SH)-Peptide TIS TIS

Caption: Chemical mechanism of Trityl group cleavage and the role of TIS as a scavenger.

References

Application Notes and Protocols for Ac-Cys(Trt)-OH Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) in solid-phase peptide synthesis (SPPS). Particular emphasis is placed on methods to mitigate common side reactions, chiefly racemization, and to ensure high coupling efficiency and final peptide purity. Detailed protocols for recommended coupling methods are provided, along with a comparative analysis of various coupling reagents.

Introduction

Cysteine is a crucial amino acid in many peptides and proteins, primarily due to the ability of its thiol side chain to form disulfide bridges, which are often critical for proper folding and biological activity. During SPPS, the thiol group must be protected to prevent undesirable side reactions. The trityl (Trt) group is a widely used, acid-labile protecting group for the cysteine side chain due to its stability under the basic conditions of Fmoc removal and its convenient removal during the final trifluoroacetic acid (TFA) cleavage step.[1][2]

However, the coupling of cysteine derivatives, including this compound, is notoriously prone to racemization, which can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide.[3][4][5] This document outlines strategies and protocols to minimize racemization and other side reactions associated with the incorporation of this compound into peptide sequences.

Challenges in this compound Coupling

The primary challenge during the coupling of this compound is the susceptibility of the α-carbon to epimerization under standard activation conditions. This is particularly problematic when using strong bases and pre-activation steps.[1][3]

Key challenges include:

  • Racemization: The formation of the D-isomer of cysteine is a significant issue. Standard coupling protocols using phosphonium or aminium salts with common bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can lead to unacceptably high levels of racemization (5-33%).[3][5]

  • Side Reactions at the C-terminus: When a cysteine residue is at the C-terminus of a peptide attached to a Wang-type resin, it can be susceptible to the formation of 3-(1-piperidinyl)alanine.[1][6]

  • Incomplete Deprotection: The trityl group is removed with TFA, but the resulting stable trityl cation can reattach to the nucleophilic thiol group.[1] This necessitates the use of effective scavengers.

Recommended Coupling Strategies to Minimize Racemization

To address the challenge of racemization, several strategies have proven effective. These generally involve modifying the coupling conditions to be milder and to avoid prolonged exposure of the activated amino acid to basic conditions.

  • Avoid Pre-activation: Pre-activating the amino acid with coupling reagents and a base before adding it to the resin can significantly increase racemization. Adding the reagents separately to the resin, or minimizing the pre-activation time, is highly recommended.[3][5]

  • Choice of Base: The strength of the base used has a direct impact on the level of racemization. Weaker, sterically hindered bases are preferred.

    • 2,4,6-Trimethylpyridine (TMP) or Collidine: These have been shown to be substantially better than DIEA or NMM in reducing racemization.[3][4][5]

    • Reduced Base Equivalents: Using a lower molar excess of the base can also help to minimize epimerization.[3]

  • Solvent Choice: The polarity of the solvent can influence the extent of racemization. A less polar solvent system, such as a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), is often better than neat DMF.[3][5][7]

  • Carbodiimide-based Reagents: Coupling methods using carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are effective at suppressing racemization.[1][8]

Comparative Data of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of this compound with minimal side reactions. The following table summarizes the performance of common coupling reagents and conditions, with a focus on their impact on cysteine racemization.

Coupling Reagent/MethodAdditiveBasePre-activationRacemization LevelKey Advantages & Disadvantages
HBTU/HATU HOBt/HOAtDIEA/NMM5 minutesHigh (5-33%)[3][5]Advantages: Fast and efficient for many amino acids. Disadvantages: High risk of racemization for cysteine.[1][9]
HBTU/HATU HOBt/HOAtTMP/CollidineNoneLow (<1%)[3][5]Advantages: Significantly reduced racemization. Disadvantages: Slower reaction times may be observed.
DIPCDI (DIC) HOBt/HOAtNone5 minutesLow (<1%)[3][5]Advantages: Cost-effective and low racemization. Disadvantages: Slower than aminium/phosphonium reagents.
DIPCDI (DIC) OxymaPureNoneRecommendedVery Low (3.3% for Trt)[1]Advantages: Excellent suppression of racemization.[1] Disadvantages: May require longer coupling times.
PyBOP -TMP/CollidineNoneLowAdvantages: High coupling efficiency and avoids guanidinylation side reactions.[9] Disadvantages: Byproducts can be difficult to remove.
COMU -DIEA/TMPIn situLowAdvantages: High efficiency, good solubility, and safer (not based on potentially explosive HOBt/HOAt).[9][10] Disadvantages: Higher cost.

Experimental Protocols

The following are detailed protocols for the coupling of this compound in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Low-Racemization Coupling using HBTU/HATU with Collidine

This protocol is designed to minimize racemization by avoiding pre-activation and using a weaker base.

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes. Drain the solvent.

  • Reagent Preparation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading).

    • Dissolve HBTU or HATU (2.9 equivalents) and HOBt or HOAt (3 equivalents) in DMF.

    • Have 2,4,6-collidine (6 equivalents) ready in a separate container.

  • Coupling Reaction:

    • Add the this compound solution to the resin.

    • Add the HBTU/HATU and HOBt/HOAt solution to the resin.

    • Finally, add the collidine to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 min) and DCM (3 x 5 min).

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

This protocol utilizes a carbodiimide and a racemization-suppressing additive.

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in a 1:1 mixture of DCM/DMF for 30 minutes. Drain the solvent.

  • Reagent Preparation:

    • In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in 1:1 DCM/DMF.

  • Coupling Reaction:

    • Add the solution from step 2 to the resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: After completion, drain the reaction solution and wash the resin with DMF (3 x 5 min) and DCM (3 x 5 min).

Protocol 3: Cleavage and Deprotection of Trityl Group

This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt group.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11] Triisopropylsilane (TIS) is also a highly effective scavenger for the trityl cation.[1][12] A typical cocktail with TIS is 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts. Dry the peptide pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

This compound Coupling Reaction

Ac_Cys_Trt_OH_Coupling Ac_Cys_Trt_OH This compound Activated_Cys Activated Ac-Cys(Trt)-O* Ac_Cys_Trt_OH->Activated_Cys Peptide_Resin H2N-Peptide-Resin Coupled_Peptide Ac-Cys(Trt)-NH-Peptide-Resin Peptide_Resin->Coupled_Peptide Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Cys Base Base (e.g., Collidine) Base->Activated_Cys Activated_Cys->Coupled_Peptide

Caption: Chemical reaction workflow for the coupling of this compound.

General Workflow for SPPS Incorporating this compound

SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling This compound Coupling (Low-Racemization Protocol) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage & Deprotection (TFA, Scavengers) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Caption: A generalized workflow for solid-phase peptide synthesis.

Decision Tree for Choosing a Coupling Method

Decision_Tree Is_Racemization_Critical Is Minimizing Racemization a Critical Priority? Cost_Concern Is Cost a Major Constraint? Is_Racemization_Critical->Cost_Concern Yes Speed_Concern Is Coupling Speed Important? Is_Racemization_Critical->Speed_Concern No Use_DIC_Oxyma Use DIC/OxymaPure (Protocol 2) Cost_Concern->Use_DIC_Oxyma No Use_HBTU_Collidine Use HBTU/Collidine (Protocol 1) Cost_Concern->Use_HBTU_Collidine Yes Use_HATU_Collidine Use HATU/Collidine (Protocol 1) Speed_Concern->Use_HATU_Collidine Yes Standard_HATU_DIEA Standard HATU/DIEA (High Racemization Risk) Speed_Concern->Standard_HATU_DIEA No

Caption: Decision tree for selecting a suitable coupling method.

References

Application Notes and Protocols: Deprotection of the Trityl Group from Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group is a widely utilized protecting group for the thiol functional group of cysteine residues in peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its acid lability, allowing for its removal during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). However, the deprotection of the Cys(Trt) group can be a critical step, often plagued by incomplete removal and various side reactions. This document provides detailed application notes and protocols for the efficient deprotection of the trityl group from cysteine residues, ensuring high yield and purity of the target peptide.

The cleavage of the trityl group is a reversible reaction due to the stability of the liberated trityl cation, which can reattach to the nucleophilic thiol group of cysteine.[2] To drive the reaction to completion, scavengers are essential to trap the reactive trityl carbocations.[2] Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[2][3]

Key Considerations for Trityl Deprotection

Several factors must be considered to achieve successful and complete deprotection of the trityl group from cysteine residues:

  • Cleavage Cocktail Composition: The choice and ratio of reagents in the cleavage cocktail are paramount. Standard cocktails typically consist of a strong acid (TFA), a scavenger, and water.[2]

  • Scavengers: Scavengers are crucial to prevent the re-attachment of the trityl cation to the deprotected cysteine thiol.[2] TIS is highly recommended for this purpose.[3] Other scavengers like triethylsilane (TES) and 1,2-ethanedithiol (EDT) can also be used, with EDT also helping to maintain a reducing environment and prevent oxidation of the free thiol.[2]

  • Reaction Time and Temperature: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[2] However, for more stubborn deprotections, extending the reaction time up to 6 hours may be necessary.[2] It is advisable to perform a small-scale trial to optimize the deprotection time for a specific peptide.[2]

  • Side Reactions: Several side reactions can occur during trityl deprotection, including re-attachment of the trityl group, oxidation to form disulfide bonds, and alkylation of the thiol by other carbocations.[2] The presence of appropriate scavengers and reducing agents can minimize these side reactions.[2]

  • Analytical Monitoring: The progress of the deprotection reaction should be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure complete removal of the trityl group.[2] The primary indicator of incomplete deprotection is the presence of a significant peak corresponding to the mass of the trityl-protected peptide in the analytical data.[2]

Quantitative Data on Deprotection Cocktails

The following table summarizes common cleavage cocktails used for the deprotection of Cys(Trt) and their primary applications.

Reagent CocktailComposition (v/v/v)Primary Use & Notes
Standard Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without other sensitive residues.[2] TIS effectively scavenges the trityl cation.[2]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended for peptides containing sensitive residues like Cys, Met, or Trp.[2] EDT helps prevent oxidation.[2]
TFA / TIPS / H₂O 95% TFA / 2.5% TIPS / 2.5% H₂OA commonly used and effective general-purpose cleavage and deprotection cocktail.[4][5]
TFA / EDT / H₂O 95% TFA / 2.5% EDT / 2.5% H₂OUsed when a reducing environment is critical to prevent disulfide bond formation.[6]

Experimental Protocols

Protocol 1: Standard Deprotection of Cys(Trt) using TFA/TIS/H₂O

This protocol is suitable for most peptides containing Cys(Trt) and other standard acid-labile protecting groups.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Rotary evaporator or nitrogen stream

Procedure:

  • Transfer the dried peptidyl-resin to a reaction vessel.

  • Prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. A typical volume is 5-10 mL per gram of resin.[7]

  • Add the cleavage cocktail to the peptidyl-resin.

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[2]

  • Filter the resin and wash it with a small volume of fresh TFA and DCM.[8]

  • Combine the filtrates and reduce the volume by approximately 90% using a rotary evaporator or a gentle stream of nitrogen.[8]

  • Precipitate the crude peptide by adding the concentrated TFA solution to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).[7]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Analyze the crude peptide by HPLC and mass spectrometry to confirm complete deprotection.

  • Purify the peptide using preparative HPLC.

Protocol 2: Deprotection of Cys(Trt) for Peptides with Sensitive Residues using Reagent K

This protocol is recommended for peptides containing residues susceptible to side reactions, such as Met, Trp, or multiple Cys residues.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Rotary evaporator or nitrogen stream

Procedure:

  • Transfer the dried peptidyl-resin to a reaction vessel.

  • Prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.

  • Add Reagent K to the peptidyl-resin.

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[2]

  • Follow steps 5-12 from Protocol 1 for peptide cleavage, precipitation, washing, drying, analysis, and purification.

Visualizations

Deprotection_Mechanism Cys_Trt Cys(Trt)-Peptide Cys_SH Cys(SH)-Peptide (Deprotected) Cys_Trt->Cys_SH - Trt+ Trt_cation Trityl Cation Cys_Trt->Trt_cation + H+ TFA TFA (H+) Trt_cation->Cys_Trt + Cys(SH)-Peptide Triphenylmethane Triphenylmethane Trt_cation->Triphenylmethane + TIS Reattachment Re-attachment (Side Reaction) TIS TIS

Caption: Mechanism of Trityl Deprotection and Scavenging.

Experimental_Workflow Start Start: Peptidyl-Resin Cleavage Cleavage & Deprotection (TFA Cocktail + Scavengers) Start->Cleavage Filtration Filter Resin & Wash Cleavage->Filtration Concentration Concentrate Filtrate Filtration->Concentration Precipitation Precipitate in Cold Ether Concentration->Precipitation Washing Wash & Dry Crude Peptide Precipitation->Washing Analysis Analysis (HPLC, MS) Washing->Analysis Purification Purification (Prep-HPLC) Analysis->Purification End End: Purified Peptide Purification->End Decision_Tree Start Peptide Contains Cys(Trt) Sensitive_Residues Contains Sensitive Residues? (Met, Trp, multiple Cys) Start->Sensitive_Residues Standard_Cocktail Use Standard Cocktail (TFA/TIS/H2O) Sensitive_Residues->Standard_Cocktail No Reagent_K Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) Sensitive_Residues->Reagent_K Yes

References

Application Notes and Protocols for the HPLC Purification of Peptides Containing N-Acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing cysteine residues is a critical process in drug discovery and development, largely due to the unique ability of the cysteine thiol group to form disulfide bridges, which are essential for the structure and function of many biologically active peptides. The strategic use of protecting groups for the cysteine thiol is paramount to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS). The trityl (Trt) group is a widely employed, acid-labile protecting group for the thiol side chain of cysteine.[1][2] This document provides detailed application notes and protocols for the purification of peptides containing N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) using reverse-phase high-performance liquid chromatography (RP-HPLC). While the focus is on N-terminally acetylated peptides, the principles and protocols are broadly applicable to peptides synthesized using Fmoc-Cys(Trt)-OH where the final peptide contains a free N-terminus or is otherwise modified.

Overview of the Synthetic Strategy

Peptides incorporating this compound are typically synthesized via Fmoc-based SPPS. The synthesis involves the sequential coupling of Fmoc-protected amino acids to a solid support. The N-terminal acetylation is generally performed as the final step on the resin-bound peptide. The subsequent cleavage of the peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups, including the Trt group from cysteine, is achieved using a strong acid, typically trifluoroacetic acid (TFA).[1][2]

The cleavage process generates a crude peptide mixture that contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and by-products from protecting groups.[3] Effective purification of the target peptide from this crude mixture is essential to obtain a product of high purity for downstream applications. RP-HPLC is the standard and most effective method for this purpose.[3]

Experimental Protocols

Peptide Cleavage and Deprotection

This protocol outlines the final cleavage of the peptide from the solid support and the removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to prevent the reactive trityl cation from causing side reactions.[1]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual solvents from the synthesis and dry it under a vacuum.[1]

  • Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the cleavage mixture to separate the resin beads.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage by-products.[1]

  • Dry the crude peptide pellet under a vacuum.

Sample Preparation for HPLC

Proper sample preparation is crucial for successful HPLC purification.

Materials:

  • Crude, dried peptide

  • Mobile Phase A (e.g., 0.1% TFA in water)

  • 0.22 µm syringe filter

Procedure:

  • Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[1]

  • If the peptide has poor solubility, sonication may be required. In some cases, a small amount of acetonitrile or DMSO can be added to aid dissolution.

  • Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]

HPLC Purification Protocol

The following is a standard protocol for the analytical and preparative purification of peptides containing a deprotected cysteine residue.

Instrumentation and Columns:

  • A standard preparative or semi-preparative HPLC system equipped with a UV detector is required.

  • A C18 reversed-phase column is the most common choice for peptide purification.[1][3] The dimensions of the column will depend on the amount of peptide to be purified.

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

HPLC Parameters:

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore sizeC18, 21.2 x 150 mm or larger, 5-10 µm particle size
Flow Rate 1.0 mL/min10-20 mL/min (will vary with column diameter)
Detection UV absorbance at 214 nm or 220 nmUV absorbance at 220 nm or 280 nm (if Trp or Tyr present)
Gradient Linear gradient from 5% to 65% Mobile Phase B over 30 minutesA shallower gradient based on the analytical run
Injection Volume 10-50 µLDependent on column loading capacity

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject the filtered peptide sample onto the column.

  • Run the HPLC gradient. A typical starting point for a crude peptide is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes for an analytical run.[1]

  • For preparative purification, the gradient should be optimized based on the retention time of the target peptide observed in the analytical run to ensure the best possible separation from impurities.

  • Collect fractions corresponding to the peak of the target peptide.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Data Presentation

Table 1: HPLC Purification Parameters
ParameterRecommended Value/RangeNotes
Stationary Phase C18-modified silica[3]C8 can also be used and may be better for more hydrophobic peptides.
Mobile Phase A 0.1% TFA in Water[1]TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile[1]Acetonitrile is the most common organic modifier.
Flow Rate (Analytical) 1.0 mL/min[1]For a standard 4.6 mm ID column.
Flow Rate (Preparative) Scale-dependentAdjust based on column diameter to maintain linear velocity.
Detection Wavelength 214-220 nm[1][3]Wavelengths for detecting the peptide backbone.
Gradient Profile LinearA shallow gradient around the elution point of the target peptide is optimal for preparative runs.
Table 2: Potential Side Reactions and Their Impact on HPLC Purification
Side ReactionDescriptionImpact on HPLC ProfileMitigation Strategies
Racemization Epimerization at the Cα of cysteine, particularly when it is C-terminal.[4]Appearance of a closely eluting diastereomeric peak.Use of 2-chlorotrityl resin for C-terminal cysteine; careful selection of coupling reagents.[2]
Re-attachment of Trityl Cation The liberated trityl cation can react with sensitive residues like tryptophan and methionine.[1]Formation of adducts, leading to additional peaks in the chromatogram.Use of effective scavengers like TIS and EDT in the cleavage cocktail.[1]
Incomplete Deprotection Residual Trt groups on cysteine.A significantly more hydrophobic peak will be observed with a longer retention time.Increase cleavage time; ensure adequate scavenger concentration.[2]

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification HPLC Purification SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Acetylation N-terminal Acetylation SPPS->Acetylation Cleavage Cleavage from Resin (TFA/TIS/Water) Acetylation->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Drying Drying of Crude Peptide Precipitation->Drying Dissolution Sample Dissolution and Filtration Drying->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Analysis Fraction Analysis (Analytical HPLC) HPLC->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified_Peptide Lyophilization->Purified_Peptide Final Product

Caption: Workflow for the synthesis and purification of Ac-Cys-containing peptides.

Logical Relationship of Cleavage Components

G cluster_components Components cluster_functions Functions Cleavage_Cocktail Cleavage Cocktail TFA TFA (Trifluoroacetic Acid) Cleavage_Cocktail->TFA TIS TIS (Triisopropylsilane) Cleavage_Cocktail->TIS Water Water Cleavage_Cocktail->Water Cleaves_Peptide Cleaves peptide from resin TFA->Cleaves_Peptide Removes_Protecting_Groups Removes acid-labile protecting groups (e.g., Trt) TFA->Removes_Protecting_Groups Scavenges_Cations Scavenges reactive cations (e.g., Trityl cation) TIS->Scavenges_Cations Aids_Deprotection Aids in deprotection Water->Aids_Deprotection

Caption: Components and functions of the cleavage cocktail.

Conclusion

The successful purification of peptides containing this compound is readily achievable through a systematic approach involving careful cleavage and deprotection, followed by optimized RP-HPLC. The protocols and data presented herein provide a comprehensive guide for researchers to obtain highly pure cysteine-containing peptides. Understanding the potential side reactions and their chromatographic signatures is key to troubleshooting and achieving the desired final product purity, which is essential for reliable results in research, and for safety and efficacy in drug development.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing N-Acetyl-S-trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues are critical for the structure and function of many peptides and proteins, primarily through the formation of disulfide bonds and their involvement in enzyme active sites. The analysis of cysteine-containing peptides by mass spectrometry, however, presents unique challenges. The reactive thiol group is susceptible to oxidation, leading to a heterogeneous mixture of products that can complicate mass spectra and hinder accurate quantification. To circumvent these issues, the thiol group is often protected during peptide synthesis and analysis.

One common and effective protecting group is the triphenylmethyl (trityl, Trt) group. When combined with N-terminal acetylation (Ac), the resulting Ac-Cys(Trt)-OH moiety provides stability during peptide synthesis and handling. However, the bulky and labile nature of the trityl group requires specific considerations for mass spectrometry analysis to ensure accurate identification and characterization. This application note provides a detailed protocol and data interpretation guide for the mass spectrometry analysis of peptides containing this compound.

Challenges in the Mass Spectrometry of Cysteine-Containing Peptides

The primary challenges in the mass spectrometric analysis of cysteine-containing peptides include:

  • Oxidation: The free thiol group (-SH) of cysteine is readily oxidized to form disulfide bonds, either intramolecularly or intermolecularly. This can lead to a mixture of monomeric and dimeric species, complicating the interpretation of mass spectra.

  • Protecting Group Lability: While protecting groups like trityl prevent unwanted side reactions, their stability during ionization and fragmentation is a critical factor. The trityl group is known to be labile under acidic conditions and can fragment easily in the mass spectrometer.

  • Ionization Efficiency: The chemical properties of a peptide, including the presence of bulky protecting groups, can influence its ionization efficiency in techniques like electrospray ionization (ESI), potentially affecting detection sensitivity.

Mass Spectrometry of this compound Containing Peptides

The trityl group on the cysteine side chain is highly susceptible to cleavage during mass spectrometry, particularly with collision-induced dissociation (CID). This predictable fragmentation is a key characteristic for identifying peptides containing this modification.

Expected Ions and Adducts

In positive ion mode ESI-MS, peptides containing this compound will primarily be observed as protonated molecules ([M+H]+). Depending on the sample purity and the solvents used, adducts with sodium ([M+Na]+) and potassium ([M+K]+) may also be present. It is crucial to correctly identify these adducts to avoid misinterpretation of the mass spectrum.

Ion TypeDescription
[M+H]⁺ The primary protonated molecular ion of the peptide.
[M+Na]⁺ Sodium adduct, commonly observed due to trace sodium contamination.
[M+K]⁺ Potassium adduct, observed in the presence of potassium salts.
[M+NH₄]⁺ Ammonium adduct, may be present if ammonium salts are used in the mobile phase.

Table 1: Expected Parent Ions in ESI-MS of this compound Containing Peptides.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of peptides containing this compound is characterized by the facile loss of the trityl group. The most prominent fragmentation pathway involves the cleavage of the S-C bond of the trityl group, resulting in a stable trityl cation (m/z 243.1) and a neutral loss of 242.1 Da from the precursor ion. This characteristic neutral loss is a strong indicator of the presence of a trityl-protected cysteine.

Subsequent fragmentation of the peptide backbone will produce the typical b- and y-ion series, which can be used to determine the amino acid sequence.

Fragment IonDescription
Trityl cation A prominent peak at m/z 243.1, corresponding to the stable (C₆H₅)₃C⁺ ion.
[M+H - 242.1]⁺ The precursor ion after the neutral loss of triphenylmethane.
b-ions A series of fragment ions containing the N-terminus of the peptide.
y-ions A series of fragment ions containing the C-terminus of the peptide.

Table 2: Characteristic Fragment Ions in MS/MS of this compound Containing Peptides.

Experimental Workflow and Protocols

The following sections provide a general workflow and detailed protocols for the analysis of this compound containing peptides by LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Peptide Sample Dissolution Dissolve in LC-MS Grade Solvent Sample->Dissolution Centrifugation Centrifuge to Remove Particulates Dissolution->Centrifugation LC Liquid Chromatography (Reversed-Phase) Centrifugation->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2 Deconvolution Deconvolution of MS1 Spectra MS2->Deconvolution DatabaseSearch Database Search & Sequence Identification Deconvolution->DatabaseSearch FragmentationAnalysis Manual Inspection of Fragmentation Pattern DatabaseSearch->FragmentationAnalysis

Figure 1: General experimental workflow for the LC-MS/MS analysis of peptides.
Sample Preparation Protocol

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

  • Peptide Dissolution: Dissolve the synthetic peptide containing this compound in a suitable solvent compatible with reversed-phase liquid chromatography and mass spectrometry. A common solvent system is 0.1% formic acid in water/acetonitrile (95:5, v/v). The final concentration should be in the range of 1-10 µM.

  • Removal of Particulates: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

  • Transfer to Autosampler Vial: Carefully transfer the supernatant to an appropriate autosampler vial for LC-MS/MS analysis.

LC-MS/MS Protocol

The following is a general protocol for the analysis of this compound containing peptides using a standard reversed-phase LC-MS/MS system.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 200-400 µL/min for analytical scale columns.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) is commonly used. The most intense precursor ions from the MS1 scan are selected for fragmentation.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) is recommended to ensure efficient fragmentation of both the trityl group and the peptide backbone.

Data Analysis and Interpretation

The primary goal of data analysis is to confirm the identity of the peptide and characterize the this compound modification.

  • Identify the Precursor Ion: In the MS1 spectrum, locate the peak corresponding to the protonated molecular weight of the peptide. Check for the presence of common adducts.

  • Analyze the MS/MS Spectrum:

    • Look for the characteristic trityl cation at m/z 243.1.

    • Identify the neutral loss of 242.1 Da from the precursor ion.

    • Use the b- and y-ion series to confirm the amino acid sequence of the peptide.

Fragmentation cluster_peptide Ac-Cys(Trt)-Peptide Precursor Ion cluster_fragments Characteristic Fragments cluster_backbone Backbone Fragments Peptide [Ac-Cys(Trt)-Peptide+H]⁺ Trityl Trityl Cation (m/z 243.1) Peptide->Trityl CID NeutralLoss [Ac-Cys-Peptide+H]⁺ (Neutral Loss of 242.1 Da) Peptide->NeutralLoss CID b_ions b-ions NeutralLoss->b_ions y_ions y-ions NeutralLoss->y_ions

Figure 2: Fragmentation pathway of an this compound containing peptide in MS/MS.

Troubleshooting

ProblemPossible CauseSolution
Low Signal Intensity - Poor ionization efficiency.- Peptide concentration is too low.- Incompatible mobile phase.- Optimize ESI source parameters.- Concentrate the sample.- Ensure mobile phase is compatible with ESI (e.g., contains 0.1% formic acid).
No or Weak Fragmentation - Insufficient collision energy.- Increase the collision energy or use a stepped/ramped collision energy.
Incomplete Deprotection (if applicable) - Inefficient cleavage from solid-phase support.- Use appropriate scavengers (e.g., triisopropylsilane) in the cleavage cocktail to prevent re-attachment of the trityl group.
Complex Spectrum with Multiple Peaks - Sample contains impurities or degradation products.- Presence of multiple adducts.- Purify the peptide sample using HPLC.- Use high-purity solvents and avoid sources of sodium and potassium contamination.

Table 3: Common Troubleshooting Scenarios.

Conclusion

The mass spectrometric analysis of peptides containing this compound is a powerful tool for their characterization. By understanding the specific fragmentation behavior of the trityl group and employing optimized LC-MS/MS methods, researchers can confidently identify and sequence these modified peptides. The protocols and guidelines presented in this application note provide a solid foundation for the successful analysis of this compound containing peptides in a research and drug development setting.

Protocol for Selective Removal of the Trityl Group: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trityl (Tr) group is a bulky protecting group widely employed in organic synthesis, particularly in nucleoside and carbohydrate chemistry, for the selective protection of primary alcohols, amines, and thiols. Its facile removal under acidic conditions, owing to the formation of the stable trityl cation, makes it a valuable tool in multi-step synthetic strategies.[1][2][3] This document provides detailed protocols for the selective deprotection of the trityl group, along with comparative data to guide the selection of the most appropriate method.

Deprotection Strategies: A Comparative Overview

The choice of deprotection method for the trityl group is contingent on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. While acid-catalyzed cleavage is the most common approach, alternative methods offer orthogonality for complex molecules.

Data Presentation: Quantitative Comparison of Deprotection Methods

The following tables summarize various reported conditions for the deprotection of trityl-protected compounds, offering a clear comparison of reagents, conditions, and yields.

Table 1: Acid-Catalyzed Deprotection of Trityl Ethers (Alcohols)

Reagent(s)Solvent(s)TemperatureTimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4 h>90Broadly applicable for acid-stable compounds.[2][4]
Formic Acid (88-97%)Neat or DioxaneRoom Temp.3 min - 2 h85 - 95A milder alternative to TFA.[2]
Acetic Acid (aq. 80%)WaterRoom Temp.48 hNot SpecifiedSlower deprotection, useful for selective removal in the presence of more acid-labile groups.[1]
Boron trifluoride etherate (BF₃·OEt₂)Chloroform/MethanolRoom Temp.45 min93A Lewis acid-mediated approach.[1]
Silica-supported NaHSO₄Not SpecifiedNot SpecifiedNot SpecifiedHighA mild and efficient heterogeneous method.[2]

Table 2: Deprotection of Trityl-Protected Amines and Thiols

SubstrateReagent(s)Solvent(s)TemperatureTimeYield (%)Notes
N-Trityl aminesTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4 h>90General method for N-detritylation.[2]
S-Trityl peptidesIodine (0.1 M)Dichloromethane (DCM)Room Temp.5 minNot SpecifiedLeads to disulfide bond formation.[2]
N-Trityl aminesLithium powder, catalytic naphthaleneNot SpecifiedNot SpecifiedGoodReductive detritylation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the tables above.

Protocol 1: General Procedure for Acid-Catalyzed Deprotection of Trityl Ethers using Trifluoroacetic Acid (TFA)

This protocol describes a general method for the removal of the trityl group from an alcohol using TFA.

Materials:

  • Trityl-protected alcohol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • Dissolve the trityl-protected alcohol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • To the stirred solution at room temperature, add TFA (2.0 - 10.0 equiv) dropwise.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[2]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the deprotected alcohol from the triphenylmethanol byproduct.[2]

Protocol 2: Mild Deprotection of Trityl Ethers using Formic Acid

This protocol offers a milder alternative to TFA for the deprotection of trityl ethers.[1]

Materials:

  • Trityl-protected alcohol

  • Formic acid (97+%)

  • Dioxane

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Warm water (H₂O)

Procedure:

  • Treat the trityl-protected compound (e.g., 200mg, 0.4 mmole) with cold formic acid (3 ml) for 3 minutes.[1]

  • Evaporate the formic acid using an oil pump at room temperature.

  • To ensure complete removal of formic acid, co-evaporate the residue twice with dioxane.[1]

  • Further evaporate the residue from EtOH and then Et₂O.

  • Extract the final residue with warm H₂O (10 ml).

  • Filter the insoluble triphenylmethanol byproduct.

  • Evaporate the aqueous filtrate in vacuo to obtain the deprotected alcohol.[1]

Protocol 3: Deprotection of an S-Trityl Group with Concurrent Disulfide Bond Formation

This protocol is specifically for the cleavage of an S-trityl group from a peptide, leading to the formation of a disulfide bridge.[2]

Materials:

  • S-trityl protected peptide

  • Dichloromethane (DCM)

  • 0.1 M solution of Iodine in DCM

  • 0.2 M citrate buffer containing ascorbic acid (5 mg/mL)

Procedure:

  • Dissolve the S-trityl protected peptide (1.0 equiv) in DCM.

  • Add the 0.1 M solution of iodine in DCM (2.2 equiv).

  • Stir the mixture for 5 minutes at room temperature.[2]

  • Quench the reaction by adding the 0.2 M citrate buffer containing ascorbic acid.

  • Isolate the peptide by a suitable chromatographic method (e.g., size-exclusion chromatography).

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed.

G cluster_mechanism Mechanism of Acid-Catalyzed Trityl Deprotection Trityl_Protected_Substrate R-X-Tr Protonated_Intermediate R-X(H+)-Tr Trityl_Protected_Substrate->Protonated_Intermediate H+ (Acid) Deprotected_Product R-XH Protonated_Intermediate->Deprotected_Product Cleavage Trityl_Cation Tr+ Protonated_Intermediate->Trityl_Cation Cleavage G cluster_workflow General Experimental Workflow for Trityl Deprotection Start Start: Trityl-Protected Substrate Reaction Reaction: - Dissolve in Solvent - Add Deprotecting Agent - Monitor by TLC Start->Reaction Quench Quench Reaction: - Add Base (e.g., NaHCO3) or Buffer Reaction->Quench Extraction Workup: - Liquid-Liquid Extraction Quench->Extraction Drying Drying: - Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Purification: - Column Chromatography Drying->Purification End End: Pure Deprotected Product Purification->End

References

Applications of Ac-Cys(Trt)-OH in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) and its closely related derivative, Fmoc-Cys(Trt)-OH, are pivotal building blocks in modern drug discovery and development. The strategic incorporation of cysteine residues into peptides and proteins is critical for their therapeutic function, enabling the formation of disulfide bridges for structural stability, and providing a reactive handle for the conjugation of payloads such as in Antibody-Drug Conjugates (ADCs). This document provides detailed application notes, experimental protocols, and quantitative data for the effective utilization of this compound and its analogues in synthesizing complex therapeutic molecules.

Direct Therapeutic Applications of Cysteine Analogues

While the primary role of this compound is in synthesis, the related compound S-trityl-L-cysteine (H-Cys(Trt)-OH) has shown direct therapeutic potential as a specific and reversible inhibitor of the human kinesin Eg5.[1][2] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division, making it an attractive target for cancer chemotherapy. Inhibition of Eg5 by S-trityl-L-cysteine leads to mitotic arrest and has demonstrated antitumor activity.

Application in Solid-Phase Peptide Synthesis (SPPS)

The most widespread application of protected cysteine derivatives is in the solid-phase synthesis of therapeutic peptides. Fmoc-Cys(Trt)-OH is a standard reagent used to introduce cysteine residues into a growing peptide chain. The trityl (Trt) group provides robust protection for the reactive thiol side chain during synthesis and is readily removed during the final acidolytic cleavage from the resin.[3][4]

Quantitative Data in SPPS

The efficiency and fidelity of incorporating Fmoc-Cys(Trt)-OH can be influenced by coupling reagents and conditions, with racemization being a key concern.

ParameterReagent/ConditionValueNotes
Racemization DIPCDI/Oxyma Pure3.3%Racemization of Fmoc-Cys(Trt)-OH during coupling.
HBTU/DIEA (Microwave, 50°C)10.9%Significant racemization can be observed with phosphonium/uronium reagents, especially with heating.[5]
HBTU/DIEA (Microwave, 80°C)26.6%Increased temperature leads to higher racemization.[5]
Cleavage Side Reaction TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h15.4%Formation of C-terminal Cys S-t-butylation.
TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h32.3%Increased temperature and time can elevate side product formation.
Experimental Protocols for SPPS

Protocol 1: Standard Fmoc-SPPS Cycle for Fmoc-Cys(Trt)-OH Incorporation

This protocol outlines a standard manual SPPS workflow for incorporating a single Fmoc-Cys(Trt)-OH residue.

Materials:

  • Fmoc-compatible resin (e.g., Rink Amide resin)

  • Fmoc-Cys(Trt)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/DIEA or DIC/Oxyma)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, activate Fmoc-Cys(Trt)-OH (3 equivalents) with the chosen coupling reagents (e.g., HBTU/DIEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method such as the Kaiser test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2-4 for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start: Fmoc-Protected Amino Acid on Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Cys(Trt)-OH + Coupling Reagents) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end_peptide Purified Peptide purification->end_peptide

General workflow for Fmoc-SPPS incorporating Fmoc-Cys(Trt)-OH.
Case Study: Synthesis of Cysteine-Rich Peptides

Fmoc-Cys(Trt)-OH is instrumental in the synthesis of complex, cysteine-rich peptides like Ziconotide and Linaclotide, which require the precise formation of multiple disulfide bridges for their biological activity.

  • Ziconotide: A 25-amino acid peptide used as a non-opioid analgesic, contains three disulfide bonds. Its synthesis involves a carefully planned strategy of orthogonal cysteine-protecting groups, often including Trt, Acm, and Mob, to direct the sequential formation of the correct disulfide bridges.[6][7][8]

  • Linaclotide: A 14-amino acid peptide for treating irritable bowel syndrome with constipation (IBS-C), also contains three disulfide bonds.[9][10] The synthesis of Linaclotide often utilizes Fmoc-Cys(Trt)-OH in combination with other protecting groups to achieve the correct folding.[11][12][13]

Application in Antibody-Drug Conjugates (ADCs)

Cysteine residues provide ideal sites for the site-specific conjugation of cytotoxic drugs to monoclonal antibodies, leading to the generation of more homogeneous and potent ADCs.[14] The process typically involves the reduction of interchain disulfide bonds to generate free thiol groups, which are then reacted with a drug-linker moiety.

Quantitative Data in ADC Development

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, and its accurate determination is essential.

Analytical TechniqueInformation ProvidedTypical Results
Hydrophobic Interaction Chromatography (HIC) Distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8).[1][15][16]Average DAR of 3.5-4.0, with distinct peaks for each DAR species.[17]
Reversed-Phase HPLC (RP-HPLC) (reduced) Average DAR from analysis of light and heavy chains.[17][18]Average DAR of ~4.0.[17]
Mass Spectrometry (MS) Confirms the mass of different ADC species and provides an accurate average DAR.[17][19]Confirms the covalent attachment of the drug-linker and provides a precise DAR value.[20]
UV-Vis Spectroscopy Average DAR based on the absorbance of the antibody and the drug.[]DAR within ±0.1 of the expected value.[17]
Experimental Protocols for ADC Synthesis and Analysis

Protocol 2: Cysteine-Based Antibody-Drug Conjugation

This protocol describes a general method for conjugating a maleimide-containing drug-linker to an antibody via reduced interchain cysteines.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-functionalized drug-linker

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb solution with a molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Drug-Linker Conjugation:

    • Add the maleimide-functionalized drug-linker (in a suitable solvent like DMSO) to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Quenching:

    • Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography.

  • Characterization:

    • Characterize the purified ADC for DAR, purity, and aggregation using HIC, RP-HPLC, and SEC.

Workflow for Cysteine-Based ADC Synthesis

ADC_Synthesis_Workflow start Monoclonal Antibody (mAb) reduction Reduction of Interchain Disulfides (TCEP) start->reduction conjugation Conjugation with Maleimide-Drug-Linker reduction->conjugation quenching Quenching (N-acetylcysteine) conjugation->quenching purification Purification (SEC) quenching->purification characterization Characterization (HIC, RP-HPLC, MS) purification->characterization end_adc Antibody-Drug Conjugate (ADC) characterization->end_adc

General workflow for the synthesis of cysteine-linked ADCs.

Role in Signaling Pathway Modulation

Cysteine residues in proteins are critical for cellular signaling, particularly in redox-sensitive pathways. The Keap1-Nrf2 pathway is a prime example, where the modification of specific cysteine residues in Keap1 by electrophiles or reactive oxygen species (ROS) leads to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant and cytoprotective genes.[3][4][22][23] Understanding these pathways is crucial for designing drugs that can modulate them for therapeutic benefit.

The Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Cys151, Cys273, Cys288) Nrf2 Nrf2 Keap1->Nrf2 Conformational Change Inhibits Ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation (Stress Condition) Cul3->Nrf2 Ubiquitinates Stress Oxidative/Electrophilic Stress (e.g., ROS) Stress->Keap1 Modifies Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates

Simplified diagram of the Keap1-Nrf2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Cysteine during Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of cysteine racemization during peptide synthesis.

Troubleshooting Guide: High Levels of D-Cysteine Epimer Detected

If you are observing significant racemization of cysteine in your synthesized peptide, consult the following troubleshooting steps, categorized by experimental parameters.

1. Coupling Reagent and Activation Issues

  • Problem: The choice of coupling reagent and the use of pre-activation can significantly impact the degree of racemization.[1][2] Standard protocols for couplings mediated by phosphonium and aminium salts (e.g., BOP, HBTU, HATU, PyAOP) with preactivation can lead to substantial racemization (5-33%).[1][2]

  • Solutions:

    • Avoid Pre-activation: For phosphonium and aminium salt-based reagents, adding the reagents sequentially to the reaction vessel without a pre-activation step can reduce racemization by 6- to 7-fold.[1][2]

    • Use Carbodiimides with Additives: Employ carbodiimide coupling reagents like DIC or DCC in conjunction with racemization-suppressing additives such as HOBt, HOAt, or Oxyma Pure.[3][4][5] The combination of DIC and HOBt (or Oxyma Pure) is particularly effective for coupling Fmoc-Cys(Trt)-OH under base-free conditions.[5]

    • Consider Pre-formed Esters: Using pre-formed pentafluorophenyl (Pfp) esters of cysteine can also lead to minimal racemization.[1][2]

2. Base Selection and Concentration

  • Problem: Strong, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are commonly used in peptide coupling but can promote racemization, especially with cysteine.[1][2][6] The primary mechanism for cysteine racemization is often direct enolization, where a base abstracts the α-proton of the activated amino acid.[3][7]

  • Solutions:

    • Switch to a Weaker Base: Using a weaker base like 2,4,6-trimethylpyridine (TMP, collidine) can significantly reduce racemization compared to DIEA or NMM.[1][2]

    • Reduce Base Concentration: A 2-fold reduction in the amount of base used can also help minimize racemization.[1][2]

3. Solvent Polarity

  • Problem: The polarity of the solvent can influence the rate of racemization.[1][2]

  • Solution:

    • Use Less Polar Solvents: Changing the solvent from neat N,N-dimethylformamide (DMF) to a less polar mixture, such as CH2Cl2−DMF (1:1), can decrease the extent of racemization.[1][2]

4. Thiol Protecting Group

  • Problem: The choice of the sulfur-protecting group on the cysteine side chain has a significant impact on the susceptibility to racemization.[1][8][9] The commonly used trityl (Trt) group can lead to higher levels of racemization compared to other protecting groups under certain conditions.[8][10]

  • Solutions:

    • Select an Appropriate Protecting Group: Consider using alternative acid-labile protecting groups such as 4,4′-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom), which have been shown to suppress racemization to acceptable levels (<1.0%) even with phosphonium or uronium reagents in the presence of DIEA.[8][11] The diphenylmethyl (Dpm) group has also been found to be effective in reducing cysteine racemization.[8][9]

    • Acetamidomethyl (Acm) Group: The Acm group generally leads to a lower degree of racemization compared to the Trt group under the same coupling conditions.[1][7]

5. C-Terminal Cysteine

  • Problem: Peptides with a C-terminal cysteine are particularly prone to racemization and the formation of 3-(1-piperidinyl)alanine as a side product, especially when anchored to a Wang-type resin.[4][9]

  • Solution:

    • Use 2-Chlorotrityl Resin: The use of 2-chlorotrityl resin is highly effective in suppressing racemization for C-terminal cysteine residues during Fmoc-based solid-phase peptide synthesis (SPPS).[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cysteine racemization during peptide coupling?

A1: Cysteine is particularly susceptible to racemization via two main mechanisms:

  • Direct Enolization: A base abstracts the acidic α-proton of the activated amino acid, forming a planar enolate intermediate. This intermediate can then be protonated from either side, leading to a mixture of L- and D-isomers. This pathway is significant for cysteine due to the electron-withdrawing nature of the sulfur-containing side chain, which increases the acidity of the α-proton.[3][7]

  • Oxazolone (Azlactone) Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. This planar structure allows for the loss of stereochemical integrity at the alpha-carbon.[3][14]

Q2: Which other amino acids are prone to racemization?

A2: Besides cysteine, histidine is also highly susceptible to racemization during peptide coupling.[3] Other amino acids that can be affected, particularly under non-optimized conditions, include serine and phenylalanine.[3]

Q3: How can I detect and quantify cysteine racemization?

A3: Several analytical methods can be used to detect and quantify the extent of cysteine racemization in a synthetic peptide:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and separation on a reverse-phase column.[15][16][17]

  • Capillary Electrophoresis (CE): CE offers high resolution and sensitivity and can often be used to analyze the intact peptide, which is a significant advantage.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between diastereomeric peptides, sometimes with the aid of chiral solvating agents, although it generally has lower sensitivity compared to HPLC and CE.[15]

Q4: Does microwave-assisted peptide synthesis increase cysteine racemization?

A4: Yes, microwave heating can exacerbate the problem of cysteine racemization.[4][18] It is recommended to lower the coupling temperature (e.g., from 80°C to 50°C) or to perform the coupling of cysteine residues conventionally while the rest of the peptide is synthesized using microwave irradiation.[18]

Q5: Are there any additives that can suppress cysteine racemization?

A5: Yes, certain additives can be very effective. 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used with coupling reagents to suppress racemization.[3][19] Oxyma Pure is a non-explosive alternative to HOBt and HOAt that also allows for high coupling rates with low racemization when used with carbodiimides.[5] In some cases, copper (II) chloride (CuCl2) with HOBt has been shown to be effective, particularly in solution-phase synthesis.[3][19]

Quantitative Data Summary

Table 1: Effect of Coupling Conditions on Cysteine Racemization

Coupling Reagent/MethodBasePre-activationSolvent% D-CysReference(s)
BOP/HOBtDIEA5 minDMF5-33%[1][2]
HBTU/HOBtDIEA5 minDMF5-33%[1][2]
HATU/HOAtDIEA5 minDMF5-33%[1][2]
BOP/HOBtTMPNoneCH2Cl2-DMF (1:1)<1%[1][2]
HBTU/HOBtTMPNoneCH2Cl2-DMF (1:1)<1%[1][2]
HATU/HOAtTMPNoneCH2Cl2-DMF (1:1)<1%[1][2]
DIPCDI/HOBt-5 min-<1%[1][2]

Table 2: Influence of Cysteine Side-Chain Protecting Group on Racemization

Protecting GroupCoupling Conditions% D-CysReference(s)
Trityl (Trt)Uronium activation with base8.0%[10]
Diphenylmethyl (Dpm)Uronium activation with base1.2%[9][10]
4,4'-dimethoxydiphenylmethyl (Ddm)Uronium activation with base0.8%[8][10]
4-methoxybenzyloxymethyl (MBom)Uronium activation with base0.4%[10]
Tetrahydropyranyl (Thp)DIPCDI/Oxyma Pure coupling0.74%[4]
Trityl (Trt)DIPCDI/Oxyma Pure coupling3.3%[4]
Diphenylmethyl (Dpm)DIPCDI/Oxyma Pure coupling6.8%[4]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(X)-OH using DIC/HOBt

This protocol is designed for the manual coupling of a protected cysteine residue to a resin-bound peptide to minimize racemization.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and then DMF again (3 x 1 min).

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-Cys(X)-OH (where X is the protecting group, e.g., Trt or Acm) and 3-5 equivalents of HOBt in a minimal amount of DMF.

  • Coupling:

    • Add the solution of Fmoc-Cys(X)-OH and HOBt to the washed and drained resin.

    • Add 3-5 equivalents of DIC to the resin suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test.

  • Final Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally methanol (3 x 1 min).

  • Drying: Dry the resin under vacuum.

Protocol 2: Analysis of Cysteine Racemization by Chiral HPLC

This protocol outlines the general steps for determining the D- and L-cysteine content in a synthetic peptide.

  • Peptide Hydrolysis:

    • Place a known amount of the peptide-resin or purified peptide into a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum.

    • Heat at 110°C for 24 hours.

    • After cooling, open the tube and lyophilize the hydrolysate to remove the acid.

  • Derivatization with Marfey's Reagent (FDAA):

    • Dissolve the dried hydrolysate in a suitable buffer (e.g., 1 M NaHCO3).

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

    • Quench the reaction by adding an acid (e.g., 2 M HCl).

  • HPLC Analysis:

    • Inject the derivatized sample onto a suitable reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution system, for example, with mobile phase A consisting of aqueous trifluoroacetic acid and mobile phase B consisting of acetonitrile with trifluoroacetic acid.

    • Monitor the elution of the diastereomeric derivatives by UV detection at a suitable wavelength (e.g., 340 nm).

    • Quantify the L- and D-cysteine derivatives by integrating the respective peak areas.

Visualizations

Racemization_Mechanism cluster_0 Direct Enolization Pathway cluster_1 Oxazolone Pathway Activated_Cys Activated L-Cysteine (e.g., Active Ester) Enolate Planar Enolate Intermediate Activated_Cys->Enolate + Base - H+ D_Cys D-Cysteine Enolate->D_Cys + H+ L_Cys L-Cysteine Enolate->L_Cys + H+ N_Protected_Cys Nα-Protected L-Cysteine Oxazolone Planar Oxazolone Intermediate N_Protected_Cys->Oxazolone Activation Racemic_Product Racemic Peptide Product Oxazolone->Racemic_Product Nucleophilic Attack

Caption: Mechanisms of Cysteine Racemization during Peptide Coupling.

Troubleshooting_Flowchart Start High D-Cys Detected Coupling_Reagent Using Phosphonium/ Aminium Reagent? Start->Coupling_Reagent Avoid_Preactivation Avoid Pre-activation Coupling_Reagent->Avoid_Preactivation Yes Use_Carbodiimide Switch to Carbodiimide + Additive (e.g., DIC/HOBt) Coupling_Reagent->Use_Carbodiimide Alternative Base_Check Using Strong Base (DIEA, NMM)? Coupling_Reagent->Base_Check No Avoid_Preactivation->Base_Check Use_Carbodiimide->Base_Check Weaker_Base Use Weaker Base (TMP) & Reduce Amount Base_Check->Weaker_Base Yes Solvent_Check Using neat DMF? Base_Check->Solvent_Check No Weaker_Base->Solvent_Check Less_Polar_Solvent Use Less Polar Solvent (e.g., CH2Cl2-DMF 1:1) Solvent_Check->Less_Polar_Solvent Yes Protecting_Group Check Cys Protecting Group Solvent_Check->Protecting_Group No Less_Polar_Solvent->Protecting_Group Change_PG Consider Ddm, MBom, or Dpm instead of Trt Protecting_Group->Change_PG Trt End Re-analyze D-Cys Content Protecting_Group->End Other Change_PG->End

Caption: Troubleshooting Flowchart for Cysteine Racemization.

Experimental_Workflow Start Start: Peptide-Resin Deprotection Fmoc-Deprotection 20% Piperidine in DMF Start->Deprotection Washing1 Washing DMF, DCM, DMF Deprotection->Washing1 Coupling Coupling Fmoc-Cys(X)-OH + Additive (HOBt) + Coupling Reagent (DIC) Washing1->Coupling Monitoring {Reaction Monitoring | Ninhydrin Test} Coupling->Monitoring Complete Coupling Complete? Monitoring->Complete Complete->Coupling No Washing2 Final Washing DMF, DCM, Methanol Complete->Washing2 Yes Next_Cycle Proceed to Next Cycle or Final Cleavage Washing2->Next_Cycle

Caption: Workflow for a Single Coupling Cycle to Minimize Racemization.

References

Technical Support Center: Ac-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using Acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of Fmoc-Cys(Trt)-OH in SPPS?

A1: The primary side reactions encountered when using Fmoc-Cys(Trt)-OH in SPPS include:

  • Racemization: Cysteine is highly susceptible to the loss of its chiral integrity during the activation and coupling steps of SPPS.[1][2][3] This is particularly problematic when using potent activating reagents.[3]

  • 3-(1-Piperidinyl)alanine Formation: This side reaction occurs when cysteine is the C-terminal residue, especially when attached to Wang-type resins. It involves a base-catalyzed β-elimination of the protected thiol group to form a dehydroalanine intermediate, which then reacts with piperidine (used for Fmoc deprotection).[3][4][5] This results in a mass addition of +51 Da to the peptide.[3][4]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.[4][6][7][8][9] This is more likely in Fmoc-based synthesis.[4]

  • Incomplete Deprotection of the Trityl Group: The removal of the S-trityl (Trt) group during the final trifluoroacetic acid (TFA) cleavage step can sometimes be incomplete due to the stability of the trityl cation and the reversibility of the deprotection reaction.[3][10]

  • S-Alkylation: During cleavage from resins like the Wang resin, the reactive thiol group of cysteine can be alkylated by carbocations generated from the resin linker.[3][4]

  • Trityl Cation-Mediated Side Reactions: The reactive trityl cation released during TFA cleavage can cause unwanted modifications to other sensitive amino acid residues, such as tryptophan and methionine, if not properly scavenged.[3]

Q2: Why is cysteine prone to racemization during SPPS?

A2: Cysteine derivatives are susceptible to racemization due to the acidic nature of the α-proton. During the activation step of the carboxyl group for coupling, this proton can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-isomers.[1][2] The extent of racemization is influenced by the coupling method, the base used, and the pre-activation time.[1][2][11]

Q3: What is the mechanism of 3-(1-piperidinyl)alanine formation?

A3: This side reaction is initiated by the base (piperidine) used for Fmoc deprotection. It proceeds through a β-elimination mechanism where the protected thiol group of the C-terminal cysteine is eliminated, forming a dehydroalanine intermediate. This reactive intermediate is then susceptible to nucleophilic attack by piperidine, resulting in the formation of a 3-(1-piperidinyl)alanine adduct.[3][4]

Troubleshooting Guides

Problem 1: Significant Racemization of Cysteine Residue Detected

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data shows a peak with the correct mass but with altered retention time.

Possible Causes:

  • Use of strong activating agents (e.g., HBTU, HATU) with strong bases (e.g., DIEA, NMM).[1][2]

  • Prolonged pre-activation times.[1][2]

  • Use of a polar solvent like neat DMF.[1][2]

Solutions:

  • Optimize Coupling Conditions:

    • Use carbodiimide-based activators like DIC/HOBt or DIC/Oxyma, which are known to reduce racemization.[3]

    • Employ a weaker base such as 2,4,6-trimethylpyridine (TMP, collidine) instead of DIEA or NMM.[1][2]

    • Avoid or minimize the pre-activation step.[1][2]

  • Change the Solvent: Use a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1).[1][2]

  • Alternative Protecting Groups: Consider using alternative S-protecting groups like S-acetamidomethyl (Acm) or S-2,4,6-trimethoxybenzyl (Tmob), although these also show some level of racemization.[1]

Quantitative Data on Cysteine Racemization:

Coupling MethodBasePre-activationSolventRacemization (D:L ratio)
BOP/HOBt/DIEADIEA5 minDMF5-33%[1][2]
BOP/HOBt/TMPTMPNoCH₂Cl₂-DMF (1:1)<1%[1][2]
DIPCDI/HOBt-5 min-<1%[1][2]
Pfp esters--CH₂Cl₂-DMF (1:1)<1%[1][2]
Problem 2: Observation of a +51 Da Mass Addition on a C-terminal Cysteine-containing Peptide

Symptoms:

  • Mass spectrometry analysis shows a peak with a mass increase of 51 Da compared to the expected peptide mass.

Possible Cause:

  • Formation of 3-(1-piperidinyl)alanine due to β-elimination of the S-trityl group and subsequent addition of piperidine.[3][4] This is particularly common with Wang-type resins.[3][4]

Solutions:

  • Resin Choice: Utilize sterically hindered trityl-type resins such as 2-chlorotrityl chloride (2-CTC) resin or NovaSyn TGT resin. The bulkiness of these resins helps to suppress this side reaction.[3][4]

  • Protecting Group: While the trityl group's steric bulk offers some protection, it doesn't completely eliminate the issue.[4]

Problem 3: Incomplete Removal of the Trityl (Trt) Protecting Group

Symptoms:

  • The final peptide product shows a significant peak corresponding to the mass of the trityl-protected peptide in mass spectrometry analysis.[10]

  • HPLC analysis shows a more hydrophobic peak than the desired peptide.

Possible Causes:

  • The deprotection reaction is reversible due to the stability of the trityl cation and the nucleophilicity of the cysteine thiol.[3]

  • Insufficient scavenging of the liberated trityl cations.[10]

Solutions:

  • Optimize Cleavage Cocktail:

    • Use an effective scavenger like triisopropylsilane (TIS) in the cleavage cocktail. TIS irreversibly converts the trityl cation to triphenylmethane.[10][12] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[3]

    • For peptides with multiple Trt-protected residues or other sensitive residues, consider adding 1,2-ethanedithiol (EDT) to the cleavage cocktail to keep the thiol in a reduced state and prevent alkylation.

  • Extend Cleavage Time: For stubborn deprotections, extending the cleavage time to 2-4 hours may be beneficial.[10] However, prolonged exposure to strong acid can lead to other side reactions.[10]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH

  • Reagents: Fmoc-Cys(Trt)-OH (4 eq.), DIPCDI (4 eq.), HOBt (4 eq.), DMF/DCM (1:1, v/v).

  • Activation: Dissolve Fmoc-Cys(Trt)-OH and HOBt in DMF/DCM. Add DIPCDI and allow the mixture to pre-activate for 5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative method like the ninhydrin test.[3]

  • Washing: After completion, wash the resin thoroughly with DMF and DCM.[3]

Protocol 2: Cleavage and Deprotection of Cys(Trt)-Containing Peptides

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.[3]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan or multiple cysteine residues, a cocktail of TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[3]

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet again with cold diethyl ether.

  • Drying: Dry the precipitated peptide under vacuum.

Visual Guides

SPPS_Workflow Resin Solid Support (e.g., 2-CTC Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-Cys(Trt)-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Chain Elongation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Washing2->Cleavage Final Step Repeat->Fmoc_Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Trt)-OH.

Troubleshooting_Logic Observed_Issue Observed Issue Racemization Racemization (D-Cys formation) Observed_Issue->Racemization Piperidinylalanine Piperidinylalanine Formation (+51 Da) Observed_Issue->Piperidinylalanine Incomplete_Deprotection Incomplete Trt Deprotection Observed_Issue->Incomplete_Deprotection Change_Coupling Change Coupling Reagent (e.g., DIC/HOBt) Racemization->Change_Coupling Weaker_Base Use Weaker Base (e.g., Collidine) Racemization->Weaker_Base Minimize_Preactivation Minimize Pre-activation Racemization->Minimize_Preactivation Use_2CTC_Resin Use 2-CTC Resin Piperidinylalanine->Use_2CTC_Resin Optimize_Scavengers Optimize Scavengers (e.g., TIS) Incomplete_Deprotection->Optimize_Scavengers Extend_Cleavage Extend Cleavage Time Incomplete_Deprotection->Extend_Cleavage

Caption: Troubleshooting logic for common side reactions with Fmoc-Cys(Trt)-OH.

References

Technical Support Center: Optimizing Cleavage of Trt-Protected Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cleavage conditions for Trityl (Trt)-protected cysteine residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of the Trityl (Trt) group from my cysteine-containing peptide incomplete?

Incomplete deprotection of the Cys(Trt) group is a common issue primarily due to the stability of the trityl cation and the nucleophilic nature of the resulting free thiol.[1][2] The cleavage of the trityl group with trifluoroacetic acid (TFA) is a reversible reaction.[1][2] Without an effective scavenger to trap the liberated trityl cation, it can reattach to the deprotected cysteine thiol, leading to an equilibrium that favors the protected state.[1]

Q2: What is the role of scavengers in the Trityl deprotection cocktail?

Scavengers are essential for ensuring complete and irreversible deprotection of the Trt group.[1] Their main function is to "trap" the reactive trityl carbocations generated during acid cleavage.[1][3] By reacting with these carbocations, scavengers prevent them from reattaching to the nucleophilic thiol group of cysteine, driving the deprotection reaction to completion.[1] Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[1][2][4]

Q3: What are the recommended cleavage cocktails for Cys(Trt) deprotection?

The choice of cleavage cocktail is critical for successful deprotection and depends on the amino acid composition of the peptide.[4] For most sequences, a mixture of TFA, a scavenger like TIS, and water is sufficient. The addition of scavengers like 1,2-ethanedithiol (EDT) can help maintain the peptide in a reduced state.[1][2]

Q4: How long should the cleavage reaction be performed?

For most peptides, a cleavage time of 2-4 hours at room temperature is generally sufficient.[1][4] However, the optimal duration can depend on the specific peptide sequence and the other protecting groups present.[1] It is highly recommended to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the ideal reaction time for your specific peptide.[1] For particularly stubborn deprotections, extending the cleavage time up to 6 hours may be beneficial, but be aware that prolonged exposure to strong acid can lead to other side reactions.[1]

Q5: Can the Trt group be selectively removed on-resin?

Yes, the high acid lability of the Trt group allows for its selective removal while the peptide is still attached to the solid support.[3] This is typically achieved by treating the resin with a low concentration of TFA in Dichloromethane (DCM), for example, 1-5% TFA.[3][5] This method is useful for on-resin modifications of the deprotected cysteine side chain.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the cleavage of Trt-protected cysteine.

Problem: Incomplete Deprotection

Primary Indicator: Presence of a significant peak corresponding to the mass of the Trt-protected peptide in analytical data (HPLC, Mass Spectrometry).[1]

G cluster_0 Troubleshooting: Incomplete Deprotection start Incomplete Deprotection Detected (HPLC/MS) check_conditions Review Cleavage Conditions: - Cocktail Composition - Reaction Time - Scavenger Concentration start->check_conditions extend_time Extend Cleavage Time (up to 6 hours) check_conditions->extend_time Time < 4h? increase_scavenger Increase Scavenger Concentration (e.g., TIS, EDT) check_conditions->increase_scavenger Standard scavengers used? analyze Re-analyze by HPLC/MS extend_time->analyze increase_scavenger->analyze repeat_cleavage Repeat Cleavage with Fresh Reagents repeat_cleavage->analyze analyze->repeat_cleavage Still Incomplete complete Deprotection Complete analyze->complete Successful

Caption: Troubleshooting workflow for incomplete Trt-cysteine deprotection.

Common Side Reactions and Their Prevention
Side ReactionCausePrevention
Re-attachment of Trityl Group Insufficient scavenging of the trityl cation.[1]Use an effective scavenger like TIS in the cleavage cocktail.[1]
Oxidation The free thiol group is susceptible to oxidation, leading to disulfide bond formation (dimers or oligomers).[1]Add a reducing agent like EDT to the cleavage cocktail.[1][2]
Alkylation Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate the cysteine thiol.[1][6]Ensure a sufficient concentration of scavengers in the cleavage cocktail.[1]
3-(1-Piperidinyl)alanine Formation A side reaction that can occur with C-terminal cysteine during Fmoc/tBu protocols.[7]Using a sterically bulky protecting group like trityl can help minimize this.[7]
S-alkylation from Resin Linkers Fragmentation of resin linkers (e.g., Wang) can generate carbocations that alkylate the cysteine thiol, especially for C-terminal Cys.[7]TIS alone may not be sufficient to suppress this. Consider alternative resins or cleavage conditions.[7]

Quantitative Data on Cleavage Cocktails

The selection of a cleavage cocktail significantly impacts the efficiency of deprotection and the profile of side products.

Reagent CocktailComposition (v/v/v)Primary Use & Notes
Standard Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without other sensitive residues.[1][4] TIS is highly effective at scavenging the trityl cation.[1][2]
Cocktail with Reducing Agent 92.5% TFA / 2.5% EDT / 2.5% TIS / 2.5% H₂ORecommended for peptides with multiple Cys(Trt) residues or those prone to oxidation.[4] EDT helps keep the thiol in a reduced state.[2]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA more "universal" and aggressive cleavage mixture for peptides containing other sensitive residues like Met, or Trp.[4][8]

Experimental Protocols

Caution: All procedures involving TFA must be performed in a well-ventilated fume hood as TFA is corrosive and volatile.[4]

Protocol 1: Standard Cleavage (TFA/TIS/H₂O)

This protocol is suitable for most peptides with one or a few Cys(Trt) residues.[4]

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with Dichloromethane (DCM) to remove residual DMF.

    • Dry the resin under vacuum for at least 1 hour.[4]

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% H₂O.[4]

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[4]

    • Incubate the mixture at room temperature for 2-4 hours with gentle agitation.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh cleavage cocktail or neat TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[4]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.[4]

    • Dry the crude peptide pellet under vacuum.[4]

Protocol 2: Cleavage with a Reducing Agent (TFA/EDT/TIS/H₂O)

This protocol is recommended for peptides with multiple Cys(Trt) residues or sequences prone to oxidation.[4]

  • Resin Preparation: Follow the same resin preparation steps as in Protocol 1.[4]

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh: 92.5% TFA, 2.5% EDT, 2.5% TIS, 2.5% H₂O.[4]

    • Add the cleavage cocktail to the dried resin.

    • Incubate the mixture at room temperature for 2-4 hours with gentle agitation.[4]

  • Peptide Precipitation and Isolation: Follow the same peptide precipitation and isolation steps as in Protocol 1.[4]

Visualizations

G cluster_workflow General Cleavage Workflow resin Dry Peptide-Resin cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Incubate 2-4h resin->cleavage filter Filter to Remove Resin cleavage->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate isolate Centrifuge & Wash Peptide Pellet precipitate->isolate dry Dry Crude Peptide isolate->dry purify Purify by HPLC dry->purify

Caption: General workflow for the cleavage and isolation of a peptide.[4][9]

G cluster_mechanism Trt Cleavage and Scavenging Mechanism cys_trt Cys(Trt)-Peptide cys_sh Cys(SH)-Peptide (Deprotected) cys_trt->cys_sh  + H+ trt_cation Trityl Cation (Trt+) (Reactive) cys_trt->trt_cation  + H+ tfa TFA (H+) cys_sh->cys_trt reattachment Re-attachment (Incomplete Deprotection) trt_cation->cys_sh Re-alkylation triphenylmethane Triphenylmethane (Inert) trt_cation->triphenylmethane + TIS (Irreversible) tis TIS (Scavenger) tis->triphenylmethane

Caption: Mechanism of Trityl group cleavage and the role of TIS as a scavenger.[4]

References

Technical Support Center: Efficient Trityl Cation Trapping in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of scavengers in trapping trityl cations during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a scavenger in the cleavage cocktail during peptide synthesis?

A: During the acidic cleavage of a peptide from the resin, protecting groups like the trityl (Trt) group are removed. This process generates highly reactive trityl carbocations (Trt+).[1] These cations can re-attach to the peptide or cause unwanted modifications of sensitive amino acid residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys).[1][2] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or "quench" these reactive carbocations, preventing side reactions and ensuring the integrity of the final peptide product.[1][3]

Q2: My peptide is showing incomplete deprotection of a trityl group. What is the likely cause and solution?

A: Incomplete deprotection of the trityl group is often due to the reversible nature of the cleavage reaction.[3] Without an effective scavenger, the liberated trityl cation can reattach to the deprotected amino acid.[3]

  • Troubleshooting: The primary indicator of this issue is a significant peak in your analytical data (e.g., mass spectrometry) corresponding to the mass of the trityl-protected peptide.[3]

  • Solution: The most effective solution is to use an efficient scavenger, such as triisopropylsilane (TIS), in your cleavage cocktail. TIS irreversibly converts the trityl cation to triphenylmethane, driving the deprotection reaction to completion.[3] Ensure a sufficient concentration of the scavenger is used.[3]

Q3: I am observing unexpected side reactions, such as alkylation of tryptophan residues. How can I prevent this?

A: Alkylation of sensitive residues like tryptophan is a common side reaction caused by reactive carbocations generated during cleavage.[1][4]

  • Cause: Insufficient scavenging of trityl cations and other protecting group-derived cations (e.g., tert-butyl).[5]

  • Prevention: The use of an appropriate scavenger cocktail is crucial. Trialkylsilanes like TIS are highly effective at trapping trityl cations.[1] For peptides containing sensitive residues, a more complex cocktail, often referred to as "Reagent K" (TFA/phenol/water/thioanisole/EDT), can be beneficial.[3] Thioanisole is particularly effective in protecting tryptophan residues.[1][6]

Q4: Can the choice of scavenger affect other functional groups in my peptide, such as azides?

A: Yes, the choice of scavenger can have unintended consequences on certain functional groups.

  • Problem: Thiol-based scavengers, especially 1,2-ethanedithiol (EDT), are strong reducing agents under acidic conditions and can reduce azide groups to primary amines.[7] This results in a mass decrease of 26 Da in the final product.[7]

  • Solution: For azide-containing peptides, it is critical to avoid thiol-based scavengers. A recommended safe cleavage cocktail is a mixture of 95% TFA, 2.5% TIS, and 2.5% water.[7]

Q5: How long should the cleavage reaction be performed?

A: For most peptides, a cleavage time of 2-4 hours at room temperature is generally sufficient.[3] However, the optimal duration can depend on the specific peptide sequence and the protecting groups present.[3] For peptides with multiple arginine residues protected with groups like Mtr, Pmc, or Pbf, extended cleavage times of up to 24 hours may be necessary.[8] It is highly recommended to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the ideal reaction time for your specific peptide.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Trityl Deprotection Insufficient scavenging of the trityl cation, leading to re-attachment.[3]Increase the concentration of an effective scavenger like Triisopropylsilane (TIS) in the cleavage cocktail.[3]
Alkylation of Sensitive Residues (Trp, Cys, Met) Reactive carbocations from protecting groups alkylating nucleophilic side chains.[9]Use a scavenger cocktail containing TIS. For peptides with sensitive residues, consider using thioanisole or a cocktail like Reagent K.[3]
Oxidation of Cysteine or Methionine The free thiol of cysteine is susceptible to oxidation, leading to disulfide bond formation. Methionine can be oxidized to its sulfoxide.[3][10]Add a reducing agent like 1,2-Ethanedithiol (EDT) to the cleavage cocktail to maintain a reducing environment.[3][10]
Reduction of Azide Groups Use of strong reducing scavengers like 1,2-Ethanedithiol (EDT).[7]Replace thiol-based scavengers with a non-reducing scavenger cocktail such as 95% TFA / 2.5% TIS / 2.5% H₂O.[7]
Formation of Thioether Byproducts Use of thiol-based scavengers like EDT or thioanisole.[1]If thioether byproducts are a concern, consider using a silane-based scavenger like TIS.

Scavenger Efficiency Comparison

The selection of an appropriate scavenger is a critical parameter in syntheses involving the deprotection of a trityl group. The efficacy of a scavenger is typically evaluated based on the yield and purity of the final product after cleavage and deprotection.[1]

Scavenger Type Typical Concentration (%) Advantages Disadvantages
Triisopropylsilane (TIS) Silane1-5Highly effective for trapping trityl cations, leading to high purity and yield.[1] Volatile and easily removed.[4]Can reduce some protecting groups.[11]
Triethylsilane (TES) Silane1-5Effective cation scavenger.Can also reduce the indole ring of tryptophan.[12]
1,2-Ethanedithiol (EDT) Thiol1-5Effective in scavenging trityl cations and can help in the cleavage of some protecting groups.[1] Acts as a reducing agent, protecting Cys and Met from oxidation.[3][10]Strong, unpleasant odor.[1] Can reduce azide groups.[7]
Thioanisole Thiol1-5Less volatile and less odorous than EDT.[1] Effective in trapping trityl cations and protecting tryptophan.[1][6]More difficult to remove than volatile scavengers. May cause modifications to tryptophan residues under certain conditions.[1]
Phenol Aromatic Alcohol1-5Can act as a scavenger and is particularly useful in protecting tyrosine residues from modification.[1]Less effective than silanes or thiols for general scavenging.[1]
Water Protic Solvent1-5Can act as a weak scavenger by reacting with the trityl cation to form triphenylcarbinol.[1]Less efficient than other scavengers. Can promote other acid-catalyzed side reactions.[1]

Experimental Protocols

Protocol 1: Comparative Analysis of Scavenger Efficacy

This protocol outlines a method to quantitatively compare the efficacy of different scavengers in preventing side reactions during the cleavage of a model peptide containing a tryptophan residue.

1. Peptide Synthesis: a. Synthesize a model peptide containing a tryptophan residue (e.g., H-Trp-Ala-Gly-OH) on a solid support using standard Fmoc-SPPS methodology. b. After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.

2. Preparation of Cleavage Cocktails: a. Divide the dried peptide-resin into equal portions (e.g., 50 mg each). b. Prepare different cleavage cocktails, each containing a different scavenger (TIS, TES, EDT, thioanisole, phenol) at the same concentration (e.g., 5% v/v in 95% TFA). c. Include a control cocktail with no scavenger (95% TFA, 5% water).

3. Cleavage Reaction: a. Add 1 mL of a specific cleavage cocktail to each portion of the peptide-resin. b. Allow the cleavage reaction to proceed for 2 hours at room temperature with occasional agitation.[3]

4. Peptide Precipitation and Isolation: a. Filter the resin from each reaction and collect the filtrate containing the cleaved peptide.[1] b. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[1] c. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[1] d. Centrifuge the mixture to pellet the peptide.[1] e. Decant the ether and wash the peptide pellet with cold diethyl ether twice.[1] f. Dry the peptide pellet under vacuum.[1]

5. Analysis: a. Dissolve a known amount of each crude peptide in an appropriate solvent. b. Analyze each sample by reverse-phase HPLC to determine the purity of the target peptide.[1] c. Analyze each sample by mass spectrometry to identify any side products. d. Compare the purity and yield data for each scavenger to determine their relative efficacy in preventing side reactions.[1]

Visualizations

Mechanism of Trityl Cation Scavenging cluster_0 Acidic Cleavage cluster_1 Potential Side Reaction cluster_2 Scavenging Action Peptide-Trt Trityl-Protected Peptide Trityl_Cation Trityl Cation (Trt+) (Reactive Electrophile) Peptide-Trt->Trityl_Cation Deprotection Peptide-Trt->Trityl_Cation TFA TFA (H+) Side_Product Alkylated Peptide (Side Product) Trityl_Cation->Side_Product Trityl_Cation->Side_Product Trapped_Cation Trapped Cation (e.g., Triphenylmethane) Trityl_Cation->Trapped_Cation Trapping Trityl_Cation->Trapped_Cation Sensitive_Residue Sensitive Residue (e.g., Trp, Met, Cys) Sensitive_Residue->Side_Product Sensitive_Residue->Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Scavenger->Trapped_Cation

Caption: Mechanism of Trityl Cation Scavenging.

Experimental Workflow for Scavenger Comparison Start Start: Synthesized Peptide-Resin Divide Divide Resin into Equal Portions Start->Divide Prep_Cocktails Prepare Cleavage Cocktails (with different scavengers) Divide->Prep_Cocktails Cleavage Perform Cleavage Reaction (2h, Room Temp) Prep_Cocktails->Cleavage Precipitate Precipitate and Isolate Peptides Cleavage->Precipitate Analyze Analyze Crude Peptides (HPLC, Mass Spec) Precipitate->Analyze Compare Compare Purity and Yield Analyze->Compare End End: Determine Most Efficient Scavenger Compare->End

Caption: Experimental Workflow for Scavenger Comparison.

References

Technical Support Center: Cysteine Deprotection and Thiol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when minimizing the oxidation of free thiols following Trt (trityl) deprotection of cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the oxidation of the free thiol group after Trt deprotection?

The primary reason for thiol oxidation is the high reactivity of the resulting free sulfhydryl group (-SH).[1] Upon deprotection, the thiol is susceptible to oxidation, especially in the presence of oxygen, which can lead to the formation of disulfide bonds (R-S-S-R).[1][2] This process can be catalyzed by trace metal ions and is more prevalent at higher pH where the more nucleophilic thiolate anion (R-S⁻) is present.[3]

Q2: How can I minimize thiol oxidation during the Trt deprotection step itself?

Minimizing thiol oxidation starts with the composition of the cleavage cocktail. Including a reducing scavenger like 1,2-ethanedithiol (EDT) is highly recommended.[2][4] EDT not only scavenges the trityl cation but also helps to maintain a reducing environment, thereby protecting the free thiol from oxidation. Performing the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) can also significantly reduce exposure to oxygen.[5]

Q3: What is the role of scavengers in Trt deprotection, and which ones are best for cysteine-containing peptides?

During acid-mediated cleavage, the Trt group is released as a stable and highly reactive trityl cation (Trt⁺).[6][7] If not neutralized, this cation can re-alkylate the nucleophilic thiol group of the deprotected cysteine or other sensitive residues like tryptophan.[1][6] Scavengers are added to the cleavage cocktail to "trap" these reactive cations.[2]

For cysteine-containing peptides, a combination of scavengers is often optimal. Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation, irreversibly converting it to triphenylmethane.[2] As mentioned, 1,2-ethanedithiol (EDT) is particularly useful as it also helps to prevent oxidation of the free thiol.[4] Water can also act as a scavenger.[4]

Q4: My peptide has precipitated from the cleavage cocktail. How should I proceed to minimize oxidation during workup?

After precipitation of the peptide with cold diethyl ether, it is crucial to work relatively quickly and minimize exposure to air.[8] Washing the peptide pellet with cold ether should be done thoroughly to remove residual scavengers and byproducts.[6] Drying the peptide pellet under a vacuum or a stream of inert gas is recommended.[6] If the peptide needs to be redissolved, use degassed solvents (e.g., water or acetic acid solution) to minimize dissolved oxygen.

Q5: How should I store my cysteine-containing peptide to prevent long-term oxidation?

For long-term storage, it is best to store the peptide as a lyophilized powder in a sealed container at -20°C or -80°C. If the peptide is in solution, it should be aliquoted to avoid multiple freeze-thaw cycles, flash-frozen in liquid nitrogen, and stored at -80°C. The solution should be prepared with degassed buffers, and the pH should ideally be kept acidic, as higher pH promotes thiolate formation and subsequent oxidation.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Mass spectrometry shows a significant amount of dimer (+2 Da) or oligomers. Oxidation of the free thiol to form disulfide bonds.- Ensure a reducing scavenger like 1,2-ethanedithiol (EDT) was included in the cleavage cocktail.[2]- Perform the cleavage and workup under an inert atmosphere (nitrogen or argon).[5]- Use degassed solvents for all post-cleavage manipulations.- If oxidation has already occurred, the disulfide bonds can often be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Incomplete Trt deprotection is observed alongside oxidation products. - Insufficient reaction time or suboptimal acid concentration.[4]- Steric hindrance limiting access of the cleavage reagents.[4]- The reversible nature of the deprotection reaction due to re-attachment of the trityl cation.[8]- Extend the cleavage time to 4-6 hours.[2][4]- Ensure the use of a highly effective scavenger cocktail, such as TFA/TIS/EDT/H₂O, to irreversibly trap the trityl cation.[8][9]- If cleavage is still incomplete, precipitate the peptide and subject it to a second cleavage treatment with fresh reagents.[4]
Alkylation of the cysteine thiol is detected (e.g., +57 Da from tert-butyl cation). Reactive carbocations from other protecting groups (e.g., Boc or tBu) are alkylating the free thiol.[2]- Ensure a sufficient concentration of scavengers in the cleavage cocktail to trap all reactive carbocations.[2]- A robust cocktail like Reagent K (see table below) is recommended for complex peptides with multiple sensitive residues.[7]

Quantitative Data Summary

The choice of cleavage cocktail is critical for successful Trt deprotection while minimizing side reactions like oxidation. The following table summarizes commonly used cocktails and their suitability for peptides containing cysteine.

Cleavage CocktailComposition (v/v/v)Suitability for Cys-Peptides & Remarks
Standard Cocktail 95% TFA / 5% WaterNot recommended. High risk of thiol oxidation and alkylation due to the lack of sufficient scavengers.[7]
TFA / TIS / Water 95% TFA / 2.5% TIS / 2.5% WaterGood. TIS is an excellent scavenger for the trityl cation. However, it does not actively prevent oxidation.[7]
TFA / TIS / EDT / Water 92.5% TFA / 2.5% TIS / 2.5% EDT / 2.5% WaterHighly Recommended. A robust cocktail where TIS scavenges the trityl cation and EDT helps maintain the thiol in its reduced state.[8][9]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTExcellent for complex peptides. A "universal" cocktail for peptides with multiple sensitive residues, including Cys, Met, and Trp. The combination of scavengers provides comprehensive protection.[7]

Experimental Protocol: Trt Deprotection of Cysteine-Containing Peptides

This protocol outlines a standard procedure for the cleavage and deprotection of a peptide synthesized on a solid support, with a focus on minimizing the oxidation of the deprotected cysteine thiol.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether (peroxide-free)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Reaction vessel with a frit

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin thoroughly with DCM to remove any residual DMF and to swell the resin. Perform 3-5 washes.

    • Dry the resin under a stream of nitrogen or argon gas.

  • Cleavage Cocktail Preparation:

    • Caution: Prepare the cleavage cocktail in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat). TFA is highly corrosive.

    • Prepare the cleavage cocktail fresh immediately before use. For the recommended TFA/TIS/EDT/Water cocktail, combine the following in the specified ratio (e.g., 92.5:2.5:2.5:2.5 v/v/v):

      • Trifluoroacetic acid (TFA)

      • Triisopropylsilane (TIS)

      • 1,2-Ethanedithiol (EDT)

      • Deionized Water

    • Use approximately 10 mL of the cleavage cocktail per gram of resin.[7]

  • Deprotection Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin.

    • Seal the reaction vessel and gently agitate at room temperature for 2-4 hours. A yellow color may develop, indicating the formation of the trityl cation.[7]

    • It is advisable to perform this step under a nitrogen or argon atmosphere.

  • Peptide Isolation and Precipitation:

    • Filter the cleavage mixture into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether.[6]

    • Rinse the resin with a small amount of fresh cleavage cocktail and add this to the ether.

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts. Centrifuge and decant after each wash.[6]

    • After the final wash, dry the peptide pellet under a vacuum or a gentle stream of nitrogen to remove all traces of ether.

  • Purification and Storage:

    • The crude peptide can now be purified by reverse-phase HPLC using degassed solvents.

    • For storage, lyophilize the purified peptide and store it at -20°C or -80°C.

Visualizations

Trt_Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection & Cleavage cluster_workup Workup & Purification Cys_Trt Cys(Trt)-Peptide-Resin Deprotection Trt Group Removal & Resin Cleavage Cys_Trt->Deprotection Add Cleavage Cocktail Cleavage_Cocktail TFA / Scavengers (TIS, EDT) Cleavage_Cocktail->Deprotection Precipitation Precipitation (Cold Ether) Deprotection->Precipitation Filter into Ether Purification RP-HPLC Precipitation->Purification Dissolve in Degassed Solvent Final_Product Purified Peptide (Free Thiol) Purification->Final_Product Oxidation Disulfide Formation (Dimer/Oligomer)

Caption: Workflow for Trt deprotection of cysteine-containing peptides.

References

How to avoid reattachment of the trityl group during cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the reattachment of the trityl group during cleavage from protected molecules, a common challenge in peptide and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the trityl group and why is it used?

The triphenylmethyl (trityl) group is a bulky protecting group used in peptide and organic synthesis.[1] It is prized for its high sensitivity to acid, which allows for its removal under mild conditions.[1] It is commonly used to protect the side chains of amino acids like Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[1]

Q2: What causes the reattachment of the trityl group during cleavage?

During acid-mediated cleavage, typically with trifluoroacetic acid (TFA), the trityl group is released as a stable but highly reactive trityl carbocation (Trt+).[2][3] If not neutralized, this cation can reattach to nucleophilic residues on the target molecule, such as the indole ring of tryptophan or the thiol of cysteine.[1][4] This reattachment is a reversible reaction that can lead to an equilibrium favoring the protected state, resulting in incomplete deprotection and product impurities.[5]

Q3: What are scavengers and how do they prevent trityl reattachment?

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" the reactive trityl cations generated during deprotection.[2][4] By reacting with these carbocations, scavengers prevent them from reattaching to the desired product, thereby driving the deprotection reaction to completion.[4][5] An ideal scavenger is highly reactive towards the trityl cation, inert to the product, and easily removable after the reaction.[4]

Q4: Can the trityl group be removed selectively without cleaving the peptide from the resin?

Yes, the high acid lability of the trityl group allows for its selective removal while the peptide remains attached to the solid support.[2] This is typically achieved by using a low concentration of TFA (1-5%) in a solvent like Dichloromethane (DCM).[2][6] This method is useful for on-resin modifications of the deprotected amino acid side chain.[2]

Troubleshooting Guide: Incomplete Trityl Deprotection

This guide provides a systematic approach to resolving issues related to the incomplete cleavage of the trityl group.

Symptom: HPLC and/or Mass Spectrometry analysis shows a significant amount of the trityl-protected product remaining after cleavage.

G cluster_0 Troubleshooting Workflow start Start: Incomplete Cleavage Detected check_cocktail 1. Review Cleavage Cocktail - Scavengers used? - Appropriate for sensitive residues? start->check_cocktail scavenger_issue Scavenger absent or inappropriate check_cocktail->scavenger_issue No add_scavenger Solution: - Add appropriate scavengers (e.g., TIS, EDT). - Use a proven cocktail (e.g., Reagent K for sensitive residues). scavenger_issue->add_scavenger Yes check_time_temp 2. Evaluate Reaction Conditions - Cleavage time (2-4 hours standard)? - Room temperature? scavenger_issue->check_time_temp No end End: Problem Resolved add_scavenger->end time_issue Time too short check_time_temp->time_issue No extend_time Solution: - Extend cleavage time (up to 6 hours). - Perform a small-scale trial to optimize time. time_issue->extend_time Yes check_peptide 3. Consider Peptide Sequence - Steric hindrance? - N-terminal Asn(Trt)? time_issue->check_peptide No extend_time->end peptide_issue Hindrance or difficult residue check_peptide->peptide_issue Yes repeat_cleavage Solution: - Repeat cleavage with fresh reagents. - For future syntheses, consider a more labile protecting group. peptide_issue->repeat_cleavage peptide_issue->end No repeat_cleavage->end

Caption: Troubleshooting workflow for incomplete trityl group cleavage.

Scavenger Selection and Cleavage Cocktails

The choice of scavenger is critical for successful trityl deprotection and depends on the amino acid composition of the peptide.

ScavengerTypeRecommended Concentration (v/v)Primary Use & Remarks
Triisopropylsilane (TIS) Silane2-5%A highly effective and common non-odorous scavenger for the trityl cation.[1][7] It irreversibly converts the trityl cation to triphenylmethane.[5]
Water (H₂O) General2.5-5%Acts as a scavenger and is a component of many standard cocktails.[1][2]
1,2-Ethanedithiol (EDT) Thiol1-5%Particularly useful for peptides containing Cys(Trt) as it assists in its removal and helps prevent the oxidation of Trp.[2][4] Has a strong, unpleasant odor.[4]
Phenol Aromatic5%Helps protect Tyrosine (Tyr) and Tryptophan (Trp) residues.[2][7] Less effective than silanes or thiols for general scavenging.[4]
Thioanisole Thiol5%Less volatile and odorous than EDT.[4] Effective for trapping the trityl cation and for peptides with Arg residues.[1][7]

Common Cleavage Cocktails:

Reagent NameComposition (v/v)Primary Use
Standard Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without other sensitive residues.[1][5]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" cocktail effective for scavenging trityl groups.[1][7]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA robust, "universal" cocktail for complex peptides with sensitive residues like Cys, Met, and Trp.[1][5]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleParticularly effective for peptides containing arginine (Arg) residues.[1][7]

Experimental Protocol: Standard Trityl Cleavage

This protocol describes a general procedure for the cleavage and deprotection of a trityl-protected peptide from a solid-phase resin.

Materials:

  • Trityl-protected peptide on resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water (DI H₂O)

  • Dichloromethane (DCM)

  • Cold methyl t-butyl ether (MTBE)

  • Reaction vessel

  • Shaker

  • Centrifuge

Procedure:

  • Resin Preparation: If necessary, perform a final wash of the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a standard cocktail, mix:

    • 9.5 mL Trifluoroacetic Acid (TFA)

    • 0.25 mL Triisopropylsilane (TIS)

    • 0.25 mL DI Water

  • Deprotection Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1]

    • Stopper the vessel and swirl gently to ensure the entire resin bed is wetted.[1]

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[1][5] A deep yellow color may develop, indicating the formation of the trityl cation.[1]

  • Peptide Precipitation:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and add cold methyl t-butyl ether (3-10 times the volume of the filtrate) to precipitate the crude peptide.[7]

  • Isolation and Purification:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers and byproducts.

    • Dry the crude peptide under vacuum.

    • Analyze the crude product using HPLC and Mass Spectrometry to confirm complete deprotection.

    • Purify the peptide as required.

Mechanism of Trityl Cleavage and Scavenging

The following diagram illustrates the chemical pathways involved in trityl group deprotection.

G cluster_0 Trityl Cleavage and Scavenging Mechanism Protected_Peptide R-S-Trityl (Protected Peptide) Protonation Protonation Protected_Peptide->Protonation + H+ (TFA) Cleavage Cleavage Protonation->Cleavage Deprotected_Peptide R-SH (Deprotected Peptide) Cleavage->Deprotected_Peptide Trityl_Cation Trityl Cation (Trt+) (Reactive) Cleavage->Trityl_Cation Reattachment Reattachment (Undesired) Trityl_Cation->Reattachment Trapping Trapping Trityl_Cation->Trapping Reattachment->Protected_Peptide Re-forms starting material Scavenger Scavenger (e.g., TIS) Scavenger->Trapping Neutral_Product Neutral Product (e.g., Trityl-H) Trapping->Neutral_Product

Caption: Mechanism of trityl cleavage, reattachment, and scavenger action.

References

Managing aggregation of peptides containing hydrophobic Trt groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Managing Aggregation of Peptides Containing Hydrophobic Trt Groups. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of these complex molecules.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Poor swelling of the resin in synthesis solvents.[1]

  • Slow or incomplete Fmoc deprotection or amino acid coupling, indicated by positive ninhydrin tests after extended reaction times.[1]

  • The resin may appear clumpy or discolored.[1]

  • Shrinking of the resin matrix.

Potential Causes:

  • Formation of intermolecular hydrogen bonds between growing peptide chains, leading to secondary structures like β-sheets.[1][2]

  • High density of hydrophobic residues, including the bulky Trt group, promoting chain-chain interactions.[1]

  • High loading resin, which reduces the distance between peptide chains.[3]

Solutions:

Solution CategorySpecific ActionRationale
Solvent & Reagent Modification Use polar organic solvents like DMF, DMSO, or NMP.[4]Improves solvation of the peptide chain.
Add chaotropic agents (e.g., 0.8 M NaClO₄ or LiCl in DMF) in a pre-coupling wash.[3]Disrupts secondary structures.[3]
Use a "magic mixture" of DCM/DMF/NMP (1:1:1) for difficult sequences.[4]Enhances solvation.
Physical Disruption Gently sonicate the reaction vessel in a water bath for 15-30 minutes.[3]Mechanically breaks up aggregates.[3]
Sequence & Resin Modification Incorporate pseudoproline dipeptides every 6-8 residues.[3]Introduces a "kink" in the peptide backbone to disrupt β-sheet formation.[3]
Utilize backbone-protecting groups like Dmb or Hmb.[3][5]Prevents hydrogen bonding between peptide backbones.[3]
Use a low-loading resin (0.1-0.4 mmol/g).[3]Increases the distance between growing peptide chains.[3]
Switch to a more polar, PEG-based resin (e.g., TentaGel).[3]Improves solvation of the peptide chain.[3]

Troubleshooting Workflow for On-Resin Aggregation

G start On-Resin Aggregation Detected (e.g., poor swelling, failed coupling) check_solvents Are you using standard solvents? start->check_solvents switch_solvents Switch to polar solvents (DMF, NMP, DMSO) or 'Magic Mixture' check_solvents->switch_solvents Yes check_sequence Does the sequence have hydrophobic clusters? check_solvents->check_sequence No add_chaotropes Incorporate chaotropic salt washes (e.g., LiCl, NaClO₄) switch_solvents->add_chaotropes sonicate Apply gentle sonication add_chaotropes->sonicate sonicate->check_sequence modify_backbone Incorporate pseudoprolines or Dmb/Hmb groups check_sequence->modify_backbone Yes check_resin Is the resin loading high? check_sequence->check_resin No modify_backbone->check_resin switch_resin Switch to low-loading or PEG-based resin check_resin->switch_resin Yes resolve Aggregation Resolved check_resin->resolve No switch_resin->resolve

Caption: Troubleshooting decision tree for on-resin peptide aggregation.

Problem 2: Poor Solubility of Crude Peptide After Cleavage

Symptoms:

  • The lyophilized peptide is insoluble or poorly soluble in standard purification solvents (e.g., water/acetonitrile mixtures).[3]

  • Formation of a precipitate upon addition of the cleavage cocktail or during ether precipitation.[3]

Potential Causes:

  • The hydrophobic nature of the Trt group and the overall peptide sequence leads to aggregation in aqueous solutions.

  • Strong intermolecular interactions (hydrogen bonds, hydrophobic interactions) persist after cleavage.

Solutions:

Solvent/AdditiveRecommended Use
Polar Organic Solvents Dissolve the peptide in a minimal amount of DMF or DMSO before diluting with the initial mobile phase for HPLC.
Organic Modifiers Add isopropanol or acetic acid to the purification solvents.[3]
Chaotropic Agents Use guanidine hydrochloride in the purification solvents to disrupt aggregates.[3]
Alternative Solvents For highly hydrophobic peptides, trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be effective.[6][7]
Problem 3: Incomplete Removal of the Trt Group During Cleavage

Symptoms:

  • Mass spectrometry analysis shows a significant peak corresponding to the mass of the peptide + 242.3 Da (the mass of the trityl group).[8]

Potential Causes:

  • Insufficient Scavengers: The reactive trityl cation can reattach to the peptide if not effectively quenched.[9]

  • Steric Hindrance: In long or aggregated peptides, cleavage reagents may have poor access to the Trt-protected site.[9]

  • Problematic Residues: N-terminal Asn(Trt) is known for slow deprotection.[9][10]

Solutions:

  • Optimize Cleavage Cocktail: Ensure the presence of effective scavengers. Triisopropylsilane (TIS) is highly effective for trapping the trityl cation.[9] For Cys(Trt)-containing peptides, 1,2-ethanedithiol (EDT) is beneficial.[9]

  • Extend Cleavage Time: For difficult sequences, especially with N-terminal Asn(Trt), increasing the cleavage time to 4-6 hours can improve deprotection.[9]

  • Repeat Cleavage: If deprotection remains incomplete, precipitate, wash the peptide, and subject it to a fresh cleavage cocktail.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in peptides containing Trt groups? A1: The primary cause is the formation of intermolecular hydrogen bonds between peptide backbones, leading to secondary structures like β-sheets.[1][2] This is exacerbated by the bulky and hydrophobic nature of the Trityl (Trt) group itself, which promotes hydrophobic interactions and can sterically hinder proper solvation.[1][11]

Q2: How can I predict if my Trt-containing peptide is likely to aggregate? A2: While precise prediction is challenging, sequences with a high content of hydrophobic and β-branched amino acids (Val, Ile, Leu) are more prone to aggregation.[1][4] The presence of the Trt group itself is a strong indicator that aggregation may be a challenge.[1] Aggregation is more probable as the peptide chain elongates beyond 5-6 residues.[1][2] Several computational tools can also predict aggregation-prone regions (APRs).[12]

Q3: Can the choice of SPPS chemistry (Boc vs. Fmoc) affect aggregation? A3: Yes. The repeated treatments with trifluoroacetic acid (TFA) during Boc-SPPS can help disrupt peptide aggregates as they form.[3] In contrast, the basic conditions of Fmoc deprotection may allow aggregation to build up more significantly.[3]

Q4: How does aggregation affect purification by RP-HPLC? A4: Aggregation can make the crude peptide difficult to dissolve in standard HPLC mobile phases, leading to column clogging and poor chromatographic performance.[1][11] Aggregated peptides may also interact strongly with the C18 stationary phase, resulting in broad peaks, poor recovery, or even irreversible binding.[6]

Q5: What analytical techniques can be used to detect and quantify peptide aggregation? A5: Several techniques can be used:

  • Size-Exclusion Chromatography (SEC-HPLC): Separates monomers from dimers and higher-order aggregates, allowing for quantification.[13]

  • UV-Vis Spectroscopy: An increase in turbidity or light scattering at wavelengths >320 nm can indicate the formation of large, insoluble aggregates.[14][15]

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresces upon binding to amyloid-like fibrillar aggregates.[12][16]

  • Microscopy (TEM, AFM): Provides direct visualization of aggregate morphology.[14][16]

Q6: Are there strategies to improve the purification of hydrophobic Trt-peptides besides solvent modification? A6: Yes. One strategy is to add a temporary, cleavable hydrophilic tag to the peptide sequence (either N- or C-terminal).[6] This increases the overall solubility of the peptide, facilitating purification by RP-HPLC. After purification, the tag is removed to yield the target hydrophobic peptide.[6]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is used to disrupt secondary structures prior to a difficult coupling step.[3]

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • N,N-Dimethylformamide (DMF)

  • Chaotropic salt solution: 0.8 M Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) in DMF

Procedure:

  • Drain the synthesis solvent from the peptide-resin.

  • Add the chaotropic salt solution to the resin.

  • Agitate the resin for 15-30 minutes.

  • Drain the chaotropic salt solution.

  • Wash the resin thoroughly with DMF (5-7 times) to completely remove the salt, as it can interfere with subsequent coupling reagents.[3]

  • Proceed with the standard amino acid coupling protocol.

Protocol 2: Sample Preparation and Purification of Trt-Containing Peptides by RP-HPLC

This protocol is for the purification of a crude peptide where the Trt group is to be removed during the HPLC run (on-column deprotection).[11]

Materials:

  • Crude, lyophilized Trt-containing peptide

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)

  • RP-HPLC system with a C18 column

  • 0.45 µm syringe filter

Procedure:

  • Sample Preparation: a. Dissolve a small amount of the crude peptide in a minimal volume of DMF or DMSO. b. Once fully dissolved, dilute the sample with Mobile Phase A to a suitable concentration (e.g., 1 mg/mL). c. Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • HPLC Purification: a. Equilibrate the C18 column with your initial mobile phase conditions (e.g., 95% A, 5% B). b. Inject the prepared sample. c. Run a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the deprotected peptide.[11] d. Based on the scouting run, design a shallower, optimized gradient around the elution point to achieve high-resolution separation (e.g., if the peptide elutes at 40% B, a gradient of 30% to 50% B over 60 minutes may be effective).[11]

  • Fraction Collection and Analysis: a. Collect fractions across the main peak. b. Analyze the purity of each fraction by analytical RP-HPLC. c. Confirm the identity and complete removal of the Trt group by mass spectrometry. d. Pool the fractions with the desired purity and lyophilize.

Workflow for Purification of Trt-Containing Peptides

G start Crude Lyophilized Trt-Peptide dissolve Dissolve in minimal DMF/DMSO start->dissolve dilute Dilute with Mobile Phase A (0.1% TFA in H₂O) dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc Inject onto RP-HPLC (C18) filter->hplc gradient Run Optimized Gradient (e.g., 30-50% ACN over 60 min) hplc->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC & Mass Spec) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Pure Deprotected Peptide lyophilize->end

Caption: General workflow for the purification of Trt-peptides.

References

Technical Support Center: Purification of Peptides with C-terminal Cys(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides with a C-terminal Cys(Trt).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides with a C-terminal Cys(Trt)?

The primary challenges stem from the lability of the trityl (Trt) protecting group on the cysteine thiol. Key issues include:

  • Premature Deprotection: The Trt group can be partially or fully cleaved under the acidic conditions of reversed-phase HPLC, leading to multiple peaks and difficult separation.

  • Re-tritylation: The cleaved trityl cation is a reactive electrophile that can reattach to the free thiol of the deprotected cysteine, further complicating the purification profile.[1][2]

  • Oxidation: The free thiol group of deprotected or partially deprotected cysteine is susceptible to oxidation, leading to the formation of disulfide-bonded dimers (intermolecular) or other oxidative species, which can be difficult to separate from the desired product.[3]

  • Solubility Issues: Peptides containing cysteine, especially after deprotection, can sometimes exhibit poor solubility, leading to aggregation and low recovery during purification.[4][5]

  • On-Column Issues: Strong interactions between the free thiol group and the stationary phase or metal surfaces in the HPLC system can lead to poor peak shape and low recovery.[6]

Q2: My HPLC chromatogram shows multiple peaks. What are the likely culprits?

Multiple peaks in the chromatogram of a C-terminal Cys(Trt) peptide purification are common. The potential species include:

  • The desired, fully protected peptide.

  • The fully deprotected peptide (free thiol).

  • Disulfide-bonded dimer of the deprotected peptide.

  • Various oxidized forms of the peptide (e.g., sulfenic, sulfinic, or sulfonic acids).[3]

  • Adducts formed by the reaction of the trityl cation with other scavengers or amino acid side chains.

  • Incomplete removal of other side-chain protecting groups (e.g., tBu).[7]

  • Peptide that has been re-alkylated by the trityl cation.[2]

Mass spectrometry is an essential tool to identify the species corresponding to each peak.

Q3: How can I prevent oxidation of the C-terminal cysteine during purification?

Preventing oxidation is critical for obtaining a pure product. Here are several strategies:

  • Low pH Mobile Phase: Using a mobile phase containing 0.1% trifluoroacetic acid (TFA) helps keep the thiol group protonated, reducing its susceptibility to oxidation.[8]

  • Reducing Agents: While not typically added directly to the HPLC mobile phase, you can add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your collection fractions to keep the purified peptide in its reduced form.[5][9]

  • Inert Atmosphere: For highly sensitive peptides, working under an inert atmosphere (e.g., argon or nitrogen) during sample preparation and collection can minimize exposure to oxygen.[2]

  • Appropriate Scavengers During Cleavage: Using a cleavage cocktail containing a reducing scavenger like 1,2-ethanedithiol (EDT) is crucial to maintain a reducing environment from the outset.[2][3]

Q4: What is the characteristic behavior of a Cys(Trt) peptide in mass spectrometry?

During electrospray ionization (ESI) mass spectrometry, peptides containing a Cys(Trt) group exhibit characteristic behavior:

  • Primary Ion: You will typically observe the protonated molecule [M+H]⁺.[10]

  • Common Adducts: Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are also frequently seen.[10]

  • Fragmentation: The Trt group is highly labile in the gas phase. A prominent fragmentation pathway is the loss of the trityl group, resulting in a significant fragment ion corresponding to the deprotected peptide, and the appearance of the stable trityl cation at m/z 243.1.[10][11] This characteristic loss can be a useful diagnostic tool.

Troubleshooting Guides

Problem 1: Incomplete Deprotection or Re-tritylation

Symptoms:

  • Multiple peaks in the HPLC chromatogram, with mass spectrometry confirming the presence of both the Trt-protected and the deprotected peptide.

  • A significant peak corresponding to the mass of the peptide plus the trityl group.

Root Causes:

  • The cleavage of the Trt group is a reversible reaction. The stable trityl cation, if not effectively scavenged, can reattach to the nucleophilic thiol group.[1][2]

  • Insufficient scavenger concentration in the cleavage cocktail.

  • Inadequate volume of cleavage cocktail for the amount of peptide-resin.[2]

Solutions:

  • Optimize the Cleavage Cocktail: The use of Triisopropylsilane (TIS) is highly recommended as it irreversibly reduces the trityl cation to triphenylmethane.[1][12] A standard cocktail for peptides containing Cys(Trt) is TFA/TIS/Water (95:2.5:2.5). For peptides also containing other sensitive residues like Met or Trp, a more complex cocktail may be necessary.

  • Ensure Sufficient Scavengers: Use an adequate volume of the cleavage cocktail, typically 10 mL per gram of resin, to ensure the scavengers are not saturated.[12] For peptides with multiple Cys(Trt) residues, the amount of scavenger may need to be increased.[1]

  • Post-Cleavage Reduction: If re-tritylation is suspected, treating the crude peptide with a reducing agent like DTT or TCEP prior to purification may help.

Problem 2: Peptide Oxidation and Dimer Formation

Symptoms:

  • A major peak in the HPLC with a mass corresponding to twice the molecular weight of the deprotected peptide, minus two protons.

  • A broad or tailing peak for the desired product.

  • Loss of product over time when left in solution.

Root Causes:

  • Exposure of the free thiol to oxygen, especially at neutral or basic pH.

  • Absence of a reducing agent in the cleavage cocktail or during workup.[3]

  • Presence of metal ions, which can catalyze oxidation.[13]

Solutions:

  • Maintain a Reducing Environment: Always include a thiol scavenger like EDT in your cleavage cocktail to keep the cysteine reduced.[2][3]

  • Acidic HPLC Conditions: Purify the peptide using a mobile phase with a low pH (e.g., 0.1% TFA) to keep the thiol protonated and less reactive.[8]

  • Immediate Post-Purification Handling: If the reduced form is desired, immediately after purification, fractions can be collected into tubes containing a reducing agent like DTT or TCEP.

  • Workup under Inert Gas: For particularly sensitive peptides, performing the cleavage workup under an inert gas like argon can minimize oxidation.[2]

Problem 3: Poor Solubility and Aggregation

Symptoms:

  • Difficulty dissolving the crude peptide pellet after cleavage and precipitation.

  • Low recovery from the HPLC column.

  • Precipitation of the peptide in the autosampler or on the column.[9]

Root Causes:

  • The intrinsic hydrophobicity of the peptide sequence.

  • Intermolecular disulfide bond formation leading to insoluble oligomers.

  • Conformational changes upon deprotection that favor aggregation.[5]

Solutions:

  • Test Different Solvents: Try dissolving the crude peptide in various solvents, such as aqueous solutions with increasing concentrations of acetonitrile or acetic acid. For very hydrophobic peptides, solvents like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) may be necessary, followed by dilution into the HPLC mobile phase.

  • Reduce and Solubilize: If aggregation is due to disulfide bond formation, dissolve the peptide in a buffer containing a reducing agent (e.g., DTT or TCEP) and a denaturant (e.g., guanidine hydrochloride or urea).[5]

  • Modify HPLC Conditions: For hydrophobic peptides, consider using a C4 or C8 column instead of a C18. Adding a small percentage of isopropanol to the mobile phase can also improve solubility.[9]

Data Presentation

Table 1: Common Cleavage Cocktails for Cys(Trt)-Containing Peptides

Reagent NameCompositionKey Applications & Remarks
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" cocktail, effective for Trt group removal. Does not prevent methionine oxidation.[14]
Standard Cys Cocktail 95% TFA, 2.5% TIS, 2.5% WaterA common starting point for peptides with Cys(Trt) as the primary sensitive residue.[12]
Multi-Cys Cocktail 92.5% TFA, 2.5% TIS, 2.5% Water, 2.5% EDTRecommended for peptides with multiple Cys residues to maintain a reducing environment.[2][12]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA "universal" cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[12][14]

Table 2: Racemization of Fmoc-Cys Derivatives During Synthesis

Cysteine Protecting GroupCleavage MethodReported RacemizationAdvantages & Disadvantages
Trityl (Trt) Acidolysis (TFA)3.3% - >26%Advantages: Cost-effective, simultaneous deprotection with cleavage. Disadvantages: Prone to significant racemization. The liberated trityl cation can cause side reactions.[15]
Tetrahydropyranyl (Thp) Acidolysis (TFA)0.74%Advantages: Significantly reduces racemization compared to Trt. May improve peptide solubility. Disadvantages: Introduces a new chiral center.[15]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a Cys(Trt)-Containing Peptide

This protocol is suitable for most peptides containing a single C-terminal Cys(Trt) residue.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) . For peptides prone to oxidation, use TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5, v/v/v/v) .[2][12]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[12] Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA. Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[12]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.[12]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.

Protocol 2: HPLC Purification of a Cys(Trt)-Containing Peptide

This protocol aims to purify the deprotected peptide with a free thiol.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 x 150 mm, 3.5 µm particle size).[15]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a suitable solvent (e.g., 5-10% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[15]

  • Gradient Elution:

    • Scouting Run: Perform a fast, steep gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of your peptide.

    • Preparative Run: Design a shallow gradient around the elution point determined from the scouting run. A gradient slope of 0.5-1.0% B per minute is recommended for good resolution.[9]

  • Detection: Monitor the elution at 214 nm or 220 nm.[15]

  • Fraction Collection: Collect the fractions corresponding to the desired peak. To prevent oxidation in the collected fractions, tubes can be pre-filled with a small amount of a concentrated DTT or TCEP solution.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis cluster_final Final Product spps Fmoc-SPPS with C-terminal Cys(Trt) cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) spps->cleavage precipitation Precipitation in cold ether cleavage->precipitation hplc RP-HPLC Purification (0.1% TFA) precipitation->hplc analysis Mass Spectrometry Analysis hplc->analysis final_product Pure Peptide (Free Thiol) analysis->final_product

Caption: General workflow for the synthesis and purification of a peptide with a C-terminal Cys.

troubleshooting_tree start Multiple Peaks in HPLC? ms_analysis Perform Mass Spec of Each Peak start->ms_analysis dimer Dimer Detected (2M-2H) ms_analysis->dimer Mass indicates dimer? deprot Deprotected Peptide Detected ms_analysis->deprot Mass indicates deprotection? retrityl Re-tritylation Detected ms_analysis->retrityl Mass indicates re-tritylation? sol_dimer Problem: Oxidation Solution: - Use EDT in cleavage - Add DTT to fractions - Purify at low pH dimer->sol_dimer sol_deprot Problem: Premature Deprotection Solution: - This may be the desired product. - If not, optimize HPLC gradient. deprot->sol_deprot sol_retrityl Problem: Incomplete Scavenging Solution: - Increase TIS in cleavage - Ensure sufficient cleavage  cocktail volume retrityl->sol_retrityl

Caption: Troubleshooting decision tree for multiple peaks in the HPLC chromatogram.

References

Technical Support Center: Cys(Trt) Stability and Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of coupling reagents on the stability of Cys(Trt) and associated side reactions during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using Fmoc-Cys(Trt)-OH in SPPS?

A1: The use of Fmoc-Cys(Trt)-OH in SPPS can be accompanied by several side reactions, primarily due to the nature of the cysteine residue and the properties of the trityl (Trt) protecting group. The most frequently encountered side reactions include:

  • Racemization: Cysteine is highly susceptible to racemization (loss of chiral integrity) at the alpha-carbon during the activation and coupling steps, particularly when using potent activating reagents.[1][2][3] This results in the incorporation of D-Cysteine into the peptide sequence.

  • β-Elimination and Piperidinylalanine Formation: When cysteine is the C-terminal residue, especially when anchored to Wang-type resins, it is prone to base-catalyzed β-elimination of the protected sulfhydryl group.[1][4] This leads to the formation of a dehydroalanine intermediate, which can then react with piperidine (used for Fmoc deprotection) to form 3-(1- piperidinyl)alanine, resulting in a mass addition of +51 Da.[1][4]

  • Incomplete Deprotection of the Trityl Group: The removal of the Trt group during the final trifluoroacetic acid (TFA) cleavage can sometimes be incomplete.[1] This is due to the stability of the trityl cation and the reversibility of the deprotection reaction.[1][5]

  • S-Alkylation: The reactive thiol group of cysteine can be alkylated by carbocations generated during the cleavage from certain resins, such as the Wang resin. For instance, the p-hydroxybenzyl group from the Wang linker can alkylate the cysteine sulfhydryl group.[1][6]

  • Guanidinylation: Uronium/aminium-based coupling reagents like HBTU can react with the unprotected N-terminal amine of the peptide-resin to form a guanidine moiety, which irreversibly terminates the peptide chain.[4]

Q2: How does the choice of coupling reagent affect Cys(Trt) racemization?

A2: The choice of coupling reagent significantly impacts the extent of racemization of Cys(Trt). Highly activating uronium or phosphonium reagents like HBTU, HATU, and PyBOP, especially when used with strong bases like N,N-diisopropylethylamine (DIEA), tend to promote racemization.[1][7] Carbodiimide-based activators such as N,N'-diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are known to suppress racemization by providing a more acidic/neutral environment.[1][8][9]

Q3: What is the role of the base in Cys(Trt) coupling and what are the best practices?

A3: The base is required for the activation of the carboxylic acid of the incoming amino acid by uronium/aminium and phosphonium-based coupling reagents.[9] However, strong bases like DIEA can increase the risk of racemization by promoting the abstraction of the α-proton of the activated amino acid.[2][10] To minimize racemization, it is advisable to use a weaker or more sterically hindered base, such as 2,4,6-collidine (TMP), or to use a coupling method that does not require a base, such as DIC/HOBt or DIC/Oxyma.[7][8][11]

Q4: Can the S-protecting group on cysteine influence the rate of racemization?

A4: Yes, the choice of the sulfur-protecting group can influence the rate of racemization. Studies have shown that the acetamidomethyl (Acm) group generally leads to a lower degree of racemization compared to the more commonly used trityl (Trt) group under the same coupling conditions.[2][10]

Troubleshooting Guides

Problem 1: My peptide containing Cys(Trt) shows a significant amount of D-Cysteine isomer (racemization).

  • Cause: Racemization of cysteine is a known issue, exacerbated by certain coupling reagents, prolonged activation times, and the use of strong bases.[1][2]

  • Solution:

    • Choice of Coupling Reagent: Avoid using highly activating uronium or phosphonium reagents like HBTU or PyBOP with strong bases like DIEA if possible.[1] Consider using carbodiimide-based activators such as DIC/HOBt or DIC/Oxyma, which have been shown to reduce racemization.[1][8][9]

    • Choice of Base: If using a uronium/phosphonium reagent, replace DIEA with a weaker, more sterically hindered base like 2,4,6-collidine (TMP).[7][12]

    • Pre-activation Time: Minimize or avoid the pre-activation step. Add the coupling reagents sequentially to the reaction vessel.[2][7]

    • Solvent: Consider using a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), which has been shown to reduce racemization.[7]

Problem 2: I observe a mass addition of +51 Da on my C-terminal cysteine-containing peptide.

  • Cause: This mass addition corresponds to the formation of 3-(1-piperidinyl)alanine, a side product resulting from the β-elimination of the C-terminal Cys(Trt) followed by the addition of piperidine.[1][4] This is more prevalent when using Wang-type resins.[1]

  • Solution:

    • Resin Choice: For peptides with C-terminal cysteine, it is highly recommended to use trityl-type resins like 2-chlorotrityl chloride (2-CTC) resin or NovaSyn TGT resin. The steric bulk of these resins helps to inhibit this side reaction.[1][5]

Problem 3: My final peptide product shows incomplete removal of the Trityl group.

  • Cause: The Trt group is removed by TFA, but the reaction is reversible due to the stability of the trityl cation and the nucleophilicity of the cysteine thiol.[1][5]

  • Solution:

    • Scavengers: Use a cleavage cocktail containing effective scavengers to trap the liberated trityl cation. Triisopropylsilane (TIS) is highly effective as it irreversibly reduces the trityl cation to triphenylmethane.[5][13] For peptides with multiple Cys(Trt) residues, the addition of ethanedithiol (EDT) to the cleavage cocktail is recommended.[13]

    • Cleavage Time: Increase the cleavage time to 3-4 hours to ensure complete deprotection.[14]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of coupling reagents and conditions on Cys(Trt) side reactions.

Table 1: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents

Coupling Reagent/Condition% Racemization (D-Cys)Reference
DIPCDI/Oxyma Pure3.3%[15]
HCTU/DIEA (Microwave, 50°C)10.9%[15]
HCTU/DIEA (Microwave, 80°C)26.6%[15]
HCTU/6-Cl-HOBt/DIEA (DMF)8.0%[10]
HCTU/6-Cl-HOBt/TMP (DMF)1.3%[10]

Table 2: Cleavage Side Reactions of Cys(Trt)-containing Peptides

Cleavage CocktailTemperatureTime% S-t-butylationReference
TFA/TIS/H₂O (95:2.5:2.5)25°C1h15.4%[15]
TFA/TIS/H₂O (95:2.5:2.5)40°C2h32.3%[15]

Experimental Protocols

Protocol 1: Coupling of Fmoc-Cys(Trt)-OH using DIC/HOBt to Minimize Racemization

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

  • Coupling Mixture Preparation: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add this solution to the resin. Then, add DIC (3 equivalents) to the resin suspension.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.[8]

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.[1]

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection of Cys(Trt)-Containing Peptides

Note: All procedures involving TFA must be performed in a well-ventilated fume hood.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum for at least 1 hour.[15]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.[13] For peptides with multiple Cys(Trt) residues, a recommended cocktail is 92.5% TFA, 2.5% EDT, 2.5% TIS, and 2.5% H₂O.[13]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).[15] Gently agitate the mixture at room temperature for 2-3 hours.[15]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[13]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.[13]

    • Dry the crude peptide pellet under vacuum.[13]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_spps_cycle SPPS Cycle cluster_cleavage Cleavage and Deprotection Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-Cys(Trt)-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next AA Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Drying Resin Drying Final_Deprotection->Drying Cleavage_Cocktail Add Cleavage Cocktail (TFA/Scavengers) Drying->Cleavage_Cocktail Precipitation Precipitation (Cold Ether) Cleavage_Cocktail->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification troubleshooting_logic cluster_racemization Racemization cluster_beta_elimination β-Elimination cluster_deprotection Incomplete Deprotection Problem Problem Encountered Racemization High D-Cys Isomer Problem->Racemization Beta_Elimination Mass +51 Da (Piperidinylalanine) Problem->Beta_Elimination Incomplete_Deprotection Residual Trityl Group Problem->Incomplete_Deprotection Solution_Racemization Use DIC/HOBt or DIC/Oxyma Use weaker base (Collidine) Minimize pre-activation Racemization->Solution_Racemization Solution Solution_Beta_Elimination Use 2-Cl-Trityl Resin Beta_Elimination->Solution_Beta_Elimination Solution Solution_Deprotection Use effective scavengers (TIS, EDT) Increase cleavage time Incomplete_Deprotection->Solution_Deprotection Solution

References

Validation & Comparative

A Head-to-Head Comparison: Ac-Cys(Trt)-OH vs. Fmoc-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials in solid-phase peptide synthesis (SPPS) is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing complex peptides. When incorporating a cysteine residue, two commonly employed building blocks are N-α-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) and N-α-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH). This guide provides an objective comparison of their performance, supported by available experimental insights, to aid in making informed strategic decisions for your peptide synthesis endeavors.

The primary distinction between these two reagents lies in the N-terminal protecting group: a stable acetyl (Ac) group versus a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This fundamental difference dictates their application and has significant implications for the synthetic strategy and the properties of the final peptide.

At a Glance: Key Differences and Performance Metrics

While direct head-to-head quantitative comparisons in single studies are limited, a comprehensive analysis of available data and established principles of peptide chemistry allows for a comparative summary.

FeatureThis compoundFmoc-Cys(Trt)-OH
N-α Protection Acetyl (Ac) group9-Fluorenylmethyloxycarbonyl (Fmoc) group
Synthetic Strategy Used as the N-terminal residue of a peptide. The acetyl group is a permanent cap.Used for chain elongation. The Fmoc group is removed at each cycle to allow for the addition of the next amino acid.
Deprotection of N-α Group Not applicable; the acetyl group is stable under standard SPPS conditions.Base-labile; typically removed with 20% piperidine in DMF.
Side-Chain (Thiol) Protection Trityl (Trt) groupTrityl (Trt) group
Cleavage of Side-Chain Protection Cleaved simultaneously with the peptide from the resin using strong acids (e.g., TFA).Cleaved simultaneously with the peptide from the resin using strong acids (e.g., TFA).
Racemization Potential N-acetylated amino acids are known to be prone to racemization upon activation.[1]Cysteine is susceptible to racemization, particularly with certain coupling reagents and conditions.[2]
Final Peptide Structure Results in an N-terminally acetylated peptide.Results in a peptide with a free N-terminus, which can be subsequently modified (e.g., acetylated).
Applications Synthesis of peptides requiring a permanent N-terminal acetyl group for stability or biological activity.Standard solid-phase peptide synthesis for a wide range of peptide sequences.

Deeper Dive into Performance and Applications

This compound: For N-Terminally Acetylated Peptides

The use of this compound is specifically for the synthesis of peptides that require an N-terminal acetyl group. This modification is often crucial for mimicking native proteins, enhancing stability against enzymatic degradation by aminopeptidases, and modulating biological activity.[3][4]

Advantages:

  • Direct Synthesis of N-Acetylated Peptides: Incorporating this compound as the first amino acid provides a direct route to the final N-acetylated peptide, eliminating the need for a post-synthesis N-terminal modification step.

  • Mimicking Native Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated, making this modification important for biological relevance.[4]

  • Increased Stability: The acetyl group can protect the peptide from degradation by exopeptidases, potentially increasing its in vivo half-life.[3]

Challenges:

  • Racemization: N-acetylated amino acids have a higher propensity to form oxazolone intermediates upon carboxyl group activation, which can lead to significant racemization.[1] Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.

  • Limited to N-Terminus: Its use is restricted to the N-terminal position of the peptide.

Fmoc-Cys(Trt)-OH: The Workhorse of Cysteine Incorporation

Fmoc-Cys(Trt)-OH is the standard and more versatile choice for incorporating cysteine residues at any position within a peptide sequence during Fmoc-based SPPS.[5] The temporary Fmoc protecting group allows for stepwise elongation of the peptide chain.

Advantages:

  • Versatility: Can be incorporated at any position in the peptide sequence.

  • Well-Established Protocols: Extensive literature and optimized protocols are available for its use, including strategies to minimize side reactions.[5]

  • Flexibility for N-Terminal Modification: After the entire peptide is synthesized, the free N-terminus can be modified in various ways, including acetylation, providing greater flexibility in the final product.

Disadvantages:

  • Racemization: Cysteine itself is prone to racemization during coupling, and the choice of coupling reagents and the presence of a base can significantly influence the extent of this side reaction.[2]

  • Potential for Side Reactions: Besides racemization, other side reactions associated with Fmoc-Cys(Trt)-OH include β-elimination when it is the C-terminal residue and incomplete deprotection of the trityl group.[2]

Experimental Protocols and Methodologies

General Protocol for N-Terminal Acetylation (Capping) in SPPS

For peptides synthesized using the Fmoc strategy, N-terminal acetylation is typically performed as the final step on the solid support after the removal of the last Fmoc group.

Materials:

  • Peptide-resin with a free N-terminus

  • Acetylation reagent: Acetic anhydride (10-20% in DMF)

  • Base (optional, e.g., DIPEA or pyridine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Acetylation: Add the acetylation solution (e.g., 10% acetic anhydride in DMF) to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection: Proceed with the standard cleavage protocol to release the N-acetylated peptide from the resin and remove side-chain protecting groups.[6]

Coupling of Fmoc-Cys(Trt)-OH

A standard coupling protocol for incorporating Fmoc-Cys(Trt)-OH involves activation of the carboxylic acid followed by reaction with the free amine on the growing peptide chain.

Materials:

  • Fmoc-Cys(Trt)-OH

  • Peptide-resin with a free N-terminus

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Pre-activation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and a coupling reagent (e.g., HBTU, ~2.9 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for a few minutes.[5]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[5]

Logical Workflow for Peptide Synthesis Strategy

The decision to use this compound or Fmoc-Cys(Trt)-OH is determined by the desired final peptide structure.

Peptide_Synthesis_Strategy start Desired Final Peptide acetylated N-Terminally Acetylated Peptide start->acetylated Requires N-terminal acetyl group free_n Peptide with Free N-Terminus (or other N-terminal modification) start->free_n Does not require N-terminal acetyl group use_ac Use this compound as the first amino acid in the synthesis. acetylated->use_ac Direct Synthesis use_fmoc Use Fmoc-Cys(Trt)-OH for cysteine incorporation. acetylated->use_fmoc Stepwise Synthesis free_n->use_fmoc post_acetylation Perform N-terminal acetylation after chain elongation. use_fmoc->post_acetylation

Caption: Decision workflow for choosing between this compound and Fmoc-Cys(Trt)-OH.

Signaling Pathways and Experimental Workflows

The choice between these two cysteine derivatives does not directly impact signaling pathways. However, the resulting peptide (N-acetylated vs. free N-terminus) can have profoundly different biological effects. For instance, N-terminal acetylation can alter a peptide's interaction with receptors or its susceptibility to degradation, thereby influencing its overall effect on a signaling cascade.

The experimental workflow for peptide synthesis is fundamentally different when starting with this compound versus Fmoc-Cys(Trt)-OH.

SPPS_Workflow_Comparison cluster_ac Workflow with this compound cluster_fmoc Workflow with Fmoc-Cys(Trt)-OH ac_start Start with this compound ac_couple Couple this compound to resin ac_start->ac_couple ac_elongate Elongate peptide chain using Fmoc-amino acids ac_couple->ac_elongate ac_cleave Cleave N-acetylated peptide from resin ac_elongate->ac_cleave fmoc_start Start with first Fmoc-amino acid fmoc_elongate Elongate peptide chain, incorporating Fmoc-Cys(Trt)-OH fmoc_start->fmoc_elongate fmoc_deprotect Final Fmoc deprotection fmoc_elongate->fmoc_deprotect fmoc_acetylate N-terminal acetylation (optional) fmoc_deprotect->fmoc_acetylate fmoc_cleave Cleave peptide from resin fmoc_deprotect->fmoc_cleave If no acetylation fmoc_acetylate->fmoc_cleave

Caption: Comparison of SPPS workflows for this compound and Fmoc-Cys(Trt)-OH.

Conclusion

References

A Comparative Guide to Cysteine Protecting Groups: Ac-Cys(Trt)-OH in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for cysteine's reactive thiol side-chain is a critical determinant of success.[1] The choice impacts not only the efficiency of synthesis but also the purity and yield of the final peptide.[1] This guide provides an objective comparison of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) with other commonly used cysteine protecting groups, supported by experimental data and detailed protocols.

The strategic protection of cysteine's thiol group is fundamental in modern peptide synthesis to prevent undesired side reactions, such as oxidation and alkylation, and to enable the precise formation of disulfide bonds.[2] this compound is a frequently utilized derivative where the N-terminus is acetylated and the thiol group is protected by a trityl (Trt) group. The trityl group is favored for its lability in trifluoroacetic acid (TFA), allowing for its removal during the standard cleavage of the peptide from the solid-phase resin.

Comparative Stability and Performance of Cysteine Protecting Groups

The stability of a protecting group is not absolute but is highly dependent on the reaction conditions.[2] The following tables summarize the stability and performance of key S-protecting groups under various conditions.

Table 1: Stability of Cysteine Protecting Groups in Acidic Conditions (TFA-based)
Protecting GroupReagent(s)ConditionsStability/Cleavage Principle
Trityl (Trt) TFAHigh concentration (e.g., 95%)Highly labile; removed during final cleavage.[3]
Methoxytrityl (Mmt) Dilute TFA (1-2% in DCM)Room TemperatureSignificantly more acid-labile than Trt, allowing for on-resin deprotection.[3]
Acetamidomethyl (Acm) TFAHigh concentration (e.g., 95%)Stable.[3]
tert-Butyl (tBu) TFAHigh concentration (e.g., 95%)Stable.[4]
Diphenylmethyl (Dpm) Dilute TFA (1-3%)Room TemperatureStable.
Diphenylmethyl (Dpm) High TFA (95%)Room TemperatureLabile.
4-Methoxybenzyl (Mob) TFA/TIS (98/2)37 °CLabile.[5]
Table 2: Racemization of C-Terminal Cysteine Residues During Solid-Phase Peptide Synthesis (SPPS)

Racemization of the C-terminal cysteine during repeated basic treatments for Fmoc-group removal is a significant side reaction.[1] The choice of the protecting group has a substantial impact on the extent of this epimerization.[1]

Cysteine Derivative% Racemization (Example Study)Reference
Fmoc-Cys(Trt)-OH3.3% - 26.6% (depending on conditions)[1][6]
Fmoc-Cys(Acm)-OHLower tendency to racemize than Trt[1][6]
Fmoc-Cys(Dpm)-OH6.8%[1]
Fmoc-Cys(Thp)-OH0.74%[1]
Fmoc-Cys(MBom)-OH0.4% - 1.3% (depending on conditions)[1][6]

Orthogonal Protection Strategies for Complex Peptides

Orthogonal protecting groups can be selectively removed without affecting other protecting groups, enabling complex synthetic strategies like regioselective disulfide bond formation.[3][7] For instance, a peptide with two disulfide bonds can be synthesized using two pairs of cysteines protected with orthogonal groups, such as Trt and Acm.[3]

Orthogonal_Protection Peptide_Resin Peptide on Resin (Cys(Trt), Cys(Acm)) Step1 Selective Deprotection (e.g., dilute TFA for Mmt) Peptide_Resin->Step1 Intermediate1 Intermediate with one free thiol pair Step1->Intermediate1 Oxidation1 First Disulfide Bond Formation Intermediate1->Oxidation1 Intermediate2 Peptide with one disulfide bond Oxidation1->Intermediate2 Step2 Second Deprotection (e.g., Iodine for Acm) Intermediate2->Step2 Intermediate3 Intermediate with second free thiol pair Step2->Intermediate3 Oxidation2 Second Disulfide Bond Formation Intermediate3->Oxidation2 Final_Peptide Final Peptide with Two Regioselective Disulfide Bonds Oxidation2->Final_Peptide

Caption: Orthogonal strategy for regioselective disulfide bond formation.[1]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful peptide synthesis.

Protocol 1: General Cleavage and Deprotection of Peptides with Cys(Trt)

This protocol describes the standard procedure for cleaving a peptide from the resin while simultaneously removing the Trt protecting group from cysteine.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. For peptides with multiple Cys(Trt) residues, 2.5% ethanedithiol (EDT) can be added.

  • Cold diethyl ether

Procedure:

  • Treat the peptide-bound resin with the cleavage cocktail (approximately 10 mL per 0.1 mmol of peptide) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate to a small volume.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 2: On-resin Deprotection of Cys(Mmt)

This protocol allows for the selective removal of the Mmt group while the peptide is still attached to the solid support.

Materials:

  • Peptide-bound resin with Cys(Mmt)

  • Deprotection solution: 1-2% TFA in Dichloromethane (DCM) with 2.5% TIS.[8]

  • DCM for washing

  • DMF for washing

  • 5% N,N-Diisopropylethylamine (DIPEA) in DMF for neutralization

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with the deprotection solution for 2 minutes, and repeat 5-10 times until the yellow color of the trityl cation is no longer observed.

  • Wash the resin thoroughly with DCM.

  • Wash the resin with DMF.

  • Neutralize the resin with 5% DIPEA in DMF.

  • Wash the resin again with DMF and then DCM.

  • The resin with the free cysteine thiol is now ready for subsequent reactions, such as disulfide bond formation.

Protocol 3: Deprotection of Cys(Acm) with Iodine (with concomitant disulfide bond formation)

This method is widely used for the simultaneous deprotection of Acm groups and the formation of a disulfide bridge.[1]

Materials:

  • Acm-protected peptide

  • Methanol or aqueous acetic acid

  • 0.1 M Iodine solution in the chosen solvent

  • 1 M aqueous ascorbic acid or sodium thiosulfate solution

Procedure:

  • Dissolve the Acm-protected peptide in the chosen solvent at a high dilution to favor intramolecular cyclization.

  • Add the iodine solution dropwise with vigorous stirring until a persistent yellow color is observed.

  • Stir the solution at room temperature and monitor the reaction by HPLC.

  • Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution until the yellow color disappears.

  • Purify the cyclized peptide by HPLC.

General Workflow for Cysteine-Containing Peptide Synthesis

The selection and deprotection of a cysteine protecting group follows a logical workflow designed to achieve the desired final peptide structure.[2]

SPPS_Workflow Start Start: Resin Selection Synthesis Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu strategy) Start->Synthesis Orthogonal_PG Orthogonal PG Present? Synthesis->Orthogonal_PG Selective_Deprotect Selective Deprotection & Modification Orthogonal_PG->Selective_Deprotect Yes Free_Thiol Need free thiol after standard TFA cleavage? Orthogonal_PG->Free_Thiol No Cleavage Cleavage & Global Deprotection (e.g., TFA cocktail) Selective_Deprotect->Cleavage Purification Purification (HPLC) Cleavage->Purification Use_Trt Use Trt or other acid-labile group Free_Thiol->Use_Trt Yes Use_Stable Use stable group (e.g., Acm) followed by specific deprotection Free_Thiol->Use_Stable No Use_Trt->Cleavage Use_Stable->Cleavage Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for cysteine-containing peptide synthesis.[2]

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Ac-Cys(Trt)-OH vs. Ac-Cys(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cysteine-containing peptides is a cornerstone of drug discovery and proteomics research. The choice of the thiol protecting group for cysteine is a critical decision that significantly influences the success of solid-phase peptide synthesis (SPPS), the purity of the crude product, and the subsequent analytical challenges. This guide provides an objective comparison of two commonly used N-terminally acetylated and S-protected cysteine derivatives, Ac-Cys(Trt)-OH and Ac-Cys(Acm)-OH, with a focus on their impact on HPLC analysis.

Executive Summary

The selection between the trityl (Trt) and acetamidomethyl (Acm) protecting groups for cysteine hinges on the overall synthetic strategy. This compound is favored for its simplicity, as the acid-labile Trt group is typically removed during the final cleavage from the resin. This one-step deprotection streamlines the workflow for producing peptides with a free thiol. However, this convenience comes at the cost of potential side reactions, most notably racemization and the formation of Trt-related adducts, which can complicate the HPLC profile of the crude peptide.

Conversely, Ac-Cys(Acm)-OH offers an orthogonal protection strategy. The Acm group is stable to the standard trifluoroacetic acid (TFA) cleavage cocktail, allowing for the isolation and purification of the Acm-protected peptide.[1][2] This approach is particularly advantageous for the synthesis of complex peptides, such as those with multiple disulfide bonds, where regioselective disulfide bond formation is required.[2] The trade-off is the necessity of a separate deprotection step to remove the Acm group, which can introduce its own set of potential side reactions.[2]

Performance Comparison: this compound vs. Ac-Cys(Acm)-OH

The choice of protecting group has a direct and measurable impact on the purity and impurity profile of the synthesized peptide, as visualized by HPLC.

Quantitative Data Summary
ParameterThis compoundAc-Cys(Acm)-OHKey Considerations
Deprotection Method Acidolysis (TFA)[3]Oxidative (e.g., Iodine), Heavy Metals (e.g., Hg(OAc)₂)[2]Trt is removed simultaneously with resin cleavage; Acm requires a separate, orthogonal step.
Orthogonality LimitedHigh (orthogonal to acid- and base-labile groups)[2]Acm allows for the synthesis of complex peptides with multiple disulfide bonds.
Racemization Tendency Higher[4][5]Lower[4]Cys(Trt) is more prone to racemization during activation and coupling.
Common Side Reactions Re-tritylation, oxidation, S-alkylation from resin linker fragments.[6][7]Incomplete deprotection, side reactions with sensitive residues (e.g., Tyr, Trp, Met) during iodine-mediated deprotection.[2]The choice of scavengers is critical for Trt; deprotection conditions for Acm must be carefully optimized.
HPLC Retention Time of Crude Peptide Longer (due to the bulky, hydrophobic Trt group if not fully cleaved)Shorter (Acm is more polar)[2]The final deprotected peptides will have similar retention times, but the crude profiles will differ.
Illustrative Crude Purity 80-90%[2]85-95% (for the Acm-protected peptide)[2]Purity is highly sequence-dependent and influenced by synthesis and cleavage conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and analysis of cysteine-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Protocol

This protocol outlines a standard manual Fmoc-SPPS workflow.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, 2-chlorotrityl for peptide acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), isopropanol (IPA) (3x), and DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with a coupling reagent (e.g., HCTU/DIEA or DIC/Oxyma) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.

  • Washing: Wash the resin with DMF (5x), IPA (3x), and DMF (5x).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, using either this compound or Ac-Cys(Acm)-OH at the desired position.

Protocol 2: Cleavage and Deprotection

For Peptides Synthesized with this compound:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. For peptides with multiple Cys(Trt) residues or those prone to oxidation, 2.5% 1,2-ethanedithiol (EDT) can be added.[3][5]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

    • Dry the crude peptide under vacuum.

For Peptides Synthesized with Ac-Cys(Acm)-OH:

  • Resin Cleavage (Acm group remains intact): Follow the same procedure as for this compound (Protocol 2a, steps 1-4). The Acm group is stable to TFA.

  • Acm Deprotection (Post-Purification - Optional but Recommended):

    • Dissolve the purified Acm-protected peptide in a suitable solvent (e.g., aqueous acetic acid or methanol).

    • Add a solution of iodine (5-10 equivalents) in the same solvent dropwise until a persistent yellow color is observed.

    • Stir the reaction for 1-2 hours, monitoring by HPLC.

    • Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

    • Lyophilize the solution to obtain the deprotected peptide.

Protocol 3: HPLC Analysis

This protocol is a standard method for analyzing the purity of the crude and purified peptides.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is commonly used for peptide analysis.[3]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides.

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.[3]

Visualizing the Workflow and Decision Logic

To better understand the experimental processes and the strategic choices involved, the following diagrams illustrate the workflows for SPPS and the decision-making process for selecting a cysteine protecting group.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Further Steps Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Ac-Cys(Trt/Acm)-OH) Fmoc_Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Final_Deprotection 5. Final Fmoc Deprotection Wash->Final_Deprotection Repeat->Fmoc_Deprotection Cleavage_Trt 6a. TFA Cleavage (& Trt Deprotection) Final_Deprotection->Cleavage_Trt Cleavage_Acm 6b. TFA Cleavage (Acm Intact) Final_Deprotection->Cleavage_Acm HPLC_Trt 7a. HPLC Analysis (Free Thiol Peptide) Cleavage_Trt->HPLC_Trt HPLC_Acm 7b. HPLC Analysis (Acm-Protected Peptide) Cleavage_Acm->HPLC_Acm Acm_Deprotection_Step 8. Acm Deprotection (e.g., Iodine) HPLC_Acm->Acm_Deprotection_Step Final_HPLC 9. Final HPLC Analysis Acm_Deprotection_Step->Final_HPLC Decision_Logic Start Start: Need to Synthesize a Cysteine-Containing Peptide Question1 Is the final product a simple peptide with a free thiol? Start->Question1 Question2 Does the synthesis require orthogonal protection for regioselective disulfide bonds? Question1->Question2 No Use_Trt Choose this compound Question1->Use_Trt Yes Question2->Use_Trt No Use_Acm Choose Ac-Cys(Acm)-OH Question2->Use_Acm Yes Considerations_Trt Considerations: - Higher risk of racemization - Potential for Trt-related side products - Simpler workflow (one-step deprotection) Use_Trt->Considerations_Trt Considerations_Acm Considerations: - Lower risk of racemization during coupling - Requires an additional deprotection step - Potential for side reactions during Acm removal Use_Acm->Considerations_Acm

References

Navigating the Proteomic Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Trt-Protected Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide analysis, the choice of cysteine-protecting group is a critical determinant of success in mass spectrometry-based proteomics. The bulky and labile trityl (Trt) group, while advantageous in synthesis, presents unique challenges and distinct fragmentation patterns compared to more stable modifications like carbamidomethylation. This guide provides an objective comparison, supported by experimental insights, to inform analytical strategies for peptides containing Trt-protected cysteine.

The S-trityl (Trt) protecting group is frequently employed during peptide synthesis to prevent the oxidation of the reactive thiol side chain of cysteine. However, its acid lability, a benefit for deprotection in solution, becomes a significant hurdle in the gas phase of a mass spectrometer. This inherent instability leads to characteristic fragmentation behaviors that can complicate data interpretation but also offer unique analytical avenues.

The Challenge of Lability: In-Source Decay and Dominant Neutral Loss

A primary characteristic of Trt-protected cysteine in mass spectrometry is its propensity for in-source fragmentation or in-source decay (ISD). This phenomenon, occurring in the ionization source of the mass spectrometer, involves the premature loss of the entire trityl group (C19H15, 243.3 Da) from the peptide precursor ion. This results in the observation of a significant ion corresponding to the unprotected peptide, which can obscure the signal of the intact protected peptide and compromise accurate quantification.[1]

Under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the dominant fragmentation pathway for Trt-protected cysteine-containing peptides is the neutral loss of the trityl group. This results in a prominent peak in the MS/MS spectrum corresponding to [M+nH-243.3]n+. While this confirms the presence of a Trt-protected cysteine, it can suppress the generation of other structurally informative b- and y-ions necessary for complete peptide sequencing.

A Tale of Two Modifications: Trt-Cysteine vs. Carbamidomethyl-Cysteine

To understand the unique fragmentation of Trt-protected cysteine, a comparison with a stable and widely used cysteine modification, S-carbamidomethyl-cysteine (CAM), is essential. Carbamidomethylation, achieved by alkylation with iodoacetamide, results in a stable thioether bond that does not readily fragment under typical CID conditions.

FeatureTrt-Protected CysteineCarbamidomethyl-Cysteine
Protecting Group Mass 243.12 Da57.02 Da
Stability in MS Labile, prone to in-source decayStable
Dominant CID Fragment Neutral loss of trityl group (243.3 Da)Backbone fragmentation (b- and y-ions)
Sequencing Information Can be limited due to dominant neutral lossGenerally provides good sequence coverage
Diagnostic Ions Intense [M+nH-243.3]n+ ionCharacteristic b- and y-ions containing the +57 Da modification

The stark contrast in fragmentation behavior is evident in the resulting MS/MS spectra. For a peptide with a carbamidomethylated cysteine, the spectrum is typically rich with b- and y-ions, allowing for straightforward sequence determination. Conversely, the spectrum of a Trt-protected peptide is often dominated by the neutral loss peak, with significantly lower intensities for the sequence-informative fragment ions.

Experimental Strategies and Protocols

Optimizing the analysis of Trt-protected peptides requires careful consideration of the experimental setup to either minimize the lability of the Trt group or to leverage alternative fragmentation techniques that preserve the modification.

Experimental Protocol 1: Minimizing In-Source Decay and CID Fragmentation

This protocol is designed for the primary identification and intact mass confirmation of Trt-protected peptides.

1. Sample Preparation:

  • Dissolve the purified Trt-containing peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a concentration of 1 µg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (ESI-Q-TOF or ESI-Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone/Nozzle Voltage: A critical parameter. Start with a low value (e.g., 20 V) and optimize to maximize the intact precursor ion signal and minimize the in-source fragment corresponding to the unprotected peptide.

    • Desolvation Gas Temperature: 300 °C.

  • Acquisition Mode:

    • MS1 (Full Scan): Acquire spectra over a mass range encompassing the expected m/z of the precursor ion.

    • MS2 (Data-Dependent Acquisition - DDA):

      • Collision Energy (CID/HCD): Use a low normalized collision energy (e.g., 15-25%) to minimize the dominant neutral loss and promote backbone fragmentation.

Experimental Protocol 2: Electron Transfer Dissociation (ETD) for Sequence Analysis

ETD is a "soft" fragmentation technique that is particularly useful for analyzing labile post-translational modifications as it tends to preserve them on the fragment ions.

1. Sample Preparation and LC:

  • Follow the same procedure as in Protocol 1.

2. Mass Spectrometry (ESI-Ion Trap or ESI-Orbitrap with ETD capability):

  • Ionization and MS1 Settings: Use the optimized "soft" source conditions from Protocol 1 to minimize in-source decay.

  • Acquisition Mode (MS2 - DDA):

    • Fragmentation Method: ETD.

    • Precursor Selection: Typically, ETD is more efficient for precursor ions with charge states of +2 and higher.

    • ETD Reaction Time: Optimize the reaction time (typically in the range of 10-100 ms) to achieve good fragmentation efficiency.

Visualizing the Fragmentation Pathways

To better illustrate the distinct fragmentation patterns, the following diagrams generated using the DOT language depict the primary fragmentation pathways for Trt-protected and carbamidomethyl-protected cysteine residues under CID conditions.

Trt_Fragmentation Precursor [Peptide-Cys(Trt)-H]n+ NeutralLoss [Peptide-Cys-H]n+ Precursor->NeutralLoss Dominant Neutral Loss Fragments b- and y-ions (Low Abundance) Precursor->Fragments Backbone Fragmentation (minor) Trityl Trityl Cation/Radical (243.3 Da) NeutralLoss->Trityl

Fragmentation of Trt-Cysteine

CAM_Fragmentation Precursor [Peptide-Cys(CAM)-H]n+ b_ions b-ions Precursor->b_ions Backbone Fragmentation y_ions y-ions Precursor->y_ions Backbone Fragmentation

Fragmentation of CAM-Cysteine

The logical workflow for selecting an appropriate analytical method for a Trt-protected peptide is summarized in the following diagram:

Analysis_Workflow Start Analysis of Trt-Protected Peptide Goal Primary Goal of Analysis? Start->Goal IntactMass Intact Mass Confirmation Goal->IntactMass Intact Mass Sequencing Full Sequence Coverage Goal->Sequencing Sequencing SoftIonization Soft Ionization (Low Cone Voltage) CID with Low Energy IntactMass->SoftIonization ETD ETD Fragmentation Sequencing->ETD Result1 Intact Mass Confirmed Minimal In-Source Decay SoftIonization->Result1 Result2 Sequence Coverage with Trt Group Preservation ETD->Result2

Decision workflow for MS analysis.

Conclusion: A Strategic Approach to a Labile Modification

The analysis of Trt-protected cysteine-containing peptides by mass spectrometry requires a departure from standard proteomics workflows. The inherent lability of the Trt group necessitates a strategic approach to method development. For routine confirmation of synthesis, "soft" ionization techniques paired with low-energy CID are often sufficient to confirm the intact mass while acknowledging the prominent neutral loss. For detailed structural characterization and sequencing, alternative fragmentation methods like ETD are highly recommended to preserve the modification and generate a richer set of fragment ions. By understanding the unique fragmentation patterns and employing optimized analytical protocols, researchers can successfully navigate the challenges posed by this labile yet valuable protecting group.

References

Mmt vs. Trt Protecting Groups: A Comparative Guide for Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is paramount to the success of complex chemical syntheses. This guide provides a detailed comparison of two commonly employed trityl-based protecting groups: 4-methoxytrityl (Mmt) and trityl (Trt), with a focus on the advantages of Mmt protection in specific applications.

The Mmt and Trt groups are both bulky, acid-labile protecting groups frequently used for the protection of primary alcohols, amines, and thiols. Their primary distinction lies in their relative acid lability, with the Mmt group being significantly more sensitive to acidic conditions due to the electron-donating effect of the methoxy group. This key difference forms the basis of Mmt's advantages in orthogonal synthesis strategies, where selective deprotection in the presence of other acid-sensitive groups is required.

Quantitative Comparison of Deprotection Conditions

The enhanced acid lability of the Mmt group allows for its removal under exceptionally mild conditions, a critical feature for syntheses involving sensitive substrates or multiple acid-labile protecting groups. The following table summarizes the typical deprotection conditions for Mmt and Trt groups, highlighting the significantly milder requirements for Mmt cleavage.

Protecting GroupFunctional Group ProtectedDeprotection Reagent(s)Typical ConcentrationSolventTypical Reaction TimeApproximate Yield (%)Orthogonality Notes
Mmt Amine (e.g., Lys side chain)Trifluoroacetic Acid (TFA)1-2%[1]Dichloromethane (DCM)[1]5 x 2 min[2]>95%Orthogonal to Boc, tBu, and other groups requiring stronger acid for removal.[1]
Thiol (e.g., Cys side chain)Trifluoroacetic Acid (TFA)1%[3][4]DCM with 5% TIS[3][4]30 minQuantitative[5]Can be selectively removed in the presence of Trt, Acm, and tBu groups.[2]
Hydroxyl (e.g., Nucleoside)Acetic Acid:Water80:20-1 hour>90%Milder than Trt deprotection, useful for sensitive nucleosides.
Trt Amine (e.g., His side chain)Trifluoroacetic Acid (TFA)95%[1]with scavengers (e.g., TIS, water)[1]1-4 hours>90%Not orthogonal to other acid-labile groups like Boc and tBu.[1]
Thiol (e.g., Cys side chain)Trifluoroacetic Acid (TFA)High concentration (e.g., 95%)with scavengers1-2 hours>90%Cleaved under similar conditions to many other acid-labile groups.
Hydroxyl (e.g., primary alcohol)Trifluoroacetic Acid (TFA)2-10 equivalentsDichloromethane (DCM)30 min - 2 hours>90%Harsher conditions may affect other acid-sensitive functionalities.

TIS: Triisopropylsilane (a carbocation scavenger)

Key Advantages of Mmt Protection in Specific Applications

The data clearly indicates that Mmt's primary advantage is its facile cleavage under very mild acidic conditions. This property is particularly beneficial in the following applications:

  • Orthogonal Protection Strategies in Peptide Synthesis: In the synthesis of complex peptides, it is often necessary to selectively deprotect one functional group while others remain protected. The Mmt group is ideal for such strategies. For instance, a lysine side chain protected with Mmt can be deprotected on-resin without affecting tert-butyl (tBu) or Boc-protected residues, which require much stronger acidic conditions for removal.[1] This allows for site-specific modifications such as branching or the attachment of labels.

  • Synthesis of Peptides with Multiple Disulfide Bonds: The selective removal of Mmt from a cysteine residue in the presence of other cysteine protecting groups (e.g., Trt, Acm) is a powerful tool for directing the regioselective formation of disulfide bonds in complex peptides like conotoxins.[6][7]

  • Protection of Acid-Sensitive Nucleosides: In oligonucleotide synthesis, the mild deprotection conditions for the Mmt group are advantageous for protecting the 5'-hydroxyl group of acid-sensitive nucleosides, minimizing the risk of depurination or other side reactions.[8]

  • Carbohydrate Chemistry: The selective protection of primary hydroxyl groups in carbohydrates is a common challenge. While both Trt and Mmt can be used, the milder deprotection of Mmt is beneficial when the carbohydrate contains other acid-labile functionalities.

Experimental Protocols

Below are detailed methodologies for the protection of a primary amine with Mmt and the selective deprotection of an Mmt-protected amine in the presence of a Boc group.

Protocol 1: Mmt Protection of a Primary Amine

This protocol describes the protection of the primary amine of an amino acid with the Mmt group.

Materials:

  • Amino acid with a free primary amine (1.0 equiv)

  • Monomethoxytrityl chloride (Mmt-Cl) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino acid (1.0 equiv) in a mixture of DCM and DMF.

  • Add DIPEA (2.5 equiv) to the solution and stir at room temperature.

  • Slowly add a solution of Mmt-Cl (1.1 equiv) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a small amount of methanol.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-Mmt protected amino acid.

Protocol 2: Selective On-Resin Deprotection of Mmt-Protected Lysine

This protocol details the selective removal of the Mmt group from a lysine side chain on a solid-phase resin, leaving other acid-labile groups like Boc intact.

Materials:

  • Peptidyl-resin containing a Lys(Mmt) residue and other Boc/tBu protected residues

  • Deprotection Solution: 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with 5% Triisopropylsilane (TIS)

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIPEA) in DMF

  • DCM for washing

  • DMF for washing

Procedure:

  • Swell the peptidyl-resin in DCM in a solid-phase synthesis vessel.

  • Drain the DCM and add the deprotection solution (1% TFA in DCM with 5% TIS) to the resin.

  • Gently agitate the resin for 2 minutes.

  • Drain the deprotection solution.

  • Repeat steps 2-4 for a total of 5 cycles.[2]

  • Wash the resin thoroughly with DCM (5 x 1 min).

  • Neutralize the resin by washing with the neutralization solution (2 x 2 min).

  • Wash the resin thoroughly with DMF (5 x 1 min) to prepare for the subsequent coupling reaction.

Visualizing Workflows and Orthogonal Strategies

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for Mmt/Trt protection and deprotection, and a more specific workflow highlighting the orthogonal nature of Mmt protection in solid-phase peptide synthesis.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Start Substrate (Primary Amine/Alcohol/Thiol) Reagents_P Mmt-Cl or Trt-Cl + Base (e.g., DIPEA) Protected Mmt- or Trt-Protected Substrate Reagents_P->Protected Protection Reaction Protected_D Mmt- or Trt-Protected Substrate Protected->Protected_D Further Synthesis Steps Reagents_D Mild Acid (Mmt) or Strong Acid (Trt) Deprotected Deprotected Substrate Reagents_D->Deprotected Deprotection Reaction

General workflow for Mmt/Trt protection and deprotection.

OrthogonalDeprotection cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin-Peptide (with Lys(Mmt) & other Boc/tBu groups) Deprotection_Mmt Selective Mmt Deprotection (1-2% TFA in DCM) Resin->Deprotection_Mmt Free_Amine Resin-Peptide (Free Lys Amine) Deprotection_Mmt->Free_Amine Modification Site-Specific Modification (e.g., Branching, Labeling) Free_Amine->Modification Modified_Peptide Modified Resin-Peptide Modification->Modified_Peptide Cleavage Global Deprotection & Cleavage (High % TFA) Modified_Peptide->Cleavage Final_Peptide Final Modified Peptide Cleavage->Final_Peptide

Orthogonal deprotection of Mmt in SPPS.

References

Characterization of Ac-Cys(Trt)-OH by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) and its unprotected analogue, N-acetyl-L-cysteine (Ac-Cys-OH). The inclusion of the bulky trityl protecting group on the sulfur atom of the cysteine residue results in distinct and predictable changes in the NMR spectrum, offering a clear method for characterization and purity assessment. This guide presents experimental data for Ac-Cys-OH and characteristic chemical shift ranges for this compound, supported by established principles of NMR spectroscopy.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and Ac-Cys-OH. The data for Ac-Cys-OH is derived from experimental observations, while the data for this compound is based on typical chemical shift ranges for the constituent functional groups.

Table 1: ¹H NMR Data Comparison

Assignment This compound (Predicted) δ (ppm), Multiplicity, J (Hz)Ac-Cys-OH (Experimental) δ (ppm), Multiplicity, J (Hz)
Trityl-H 7.20-7.50, m-
NH ~8.2, d8.19, d, J = 7.9
α-CH ~4.4-4.6, m4.39, m
β-CH₂ ~2.8-3.0, m2.74-2.84, m
SH -2.43, t
Acetyl-CH₃ ~1.9-2.1, s1.89, s
COOH ~12-13, br s~13, br s

Note: The chemical shift of the carboxylic acid proton (COOH) and the amide proton (NH) can be broad and may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.

Table 2: ¹³C NMR Data Comparison

Assignment This compound (Predicted) δ (ppm)Ac-Cys-OH (Experimental) δ (ppm)
Trityl-C (quaternary) ~67-
Trityl-C (aromatic) 144-145 (ipso), 128-130 (ortho, meta), 127-128 (para)-
C=O (amide) ~170-172~171
C=O (acid) ~172-174~173
α-C ~52-54~53
β-C ~33-35~26
Acetyl-C ~22-23~22

Experimental Protocols

NMR Sample Preparation

A standardized protocol for the preparation of samples for NMR analysis is crucial for obtaining high-quality, reproducible data.

  • Sample Weighing: Accurately weigh 10-20 mg of the analyte (this compound or Ac-Cys-OH) for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts.

  • Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, though referencing to the residual solvent peak is also common.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of this compound by NMR and the key structural differences that influence the NMR spectra.

Workflow for NMR Characterization of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process integrate Integrate 1H Signals process->integrate assign Assign Peaks process->assign integrate->assign compare Compare with Reference/Alternative assign->compare

NMR Characterization Workflow

Structural Comparison and Key NMR Signal Regions ac_cys_trt_oh This compound Trityl Group (Ar-H): 7.2-7.5 ppm Backbone (NH, α-CH, β-CH₂): 2.8-8.2 ppm Acetyl (CH₃): ~2.0 ppm ac_cys_oh Ac-Cys-OH No Aromatic Signals Backbone (NH, α-CH, β-CH₂): 2.7-8.2 ppm Thiol (SH): ~2.4 ppm Acetyl (CH₃): ~1.9 ppm ac_cys_trt_oh:f0->ac_cys_oh:g0 Key Differentiator: Presence of Trityl signals ac_cys_trt_oh:f1->ac_cys_oh:g1 Similar backbone region, subtle shifts expected ac_cys_oh:g2->ac_cys_trt_oh Absent in this compound

Structural and Spectral Comparison

A Researcher's Guide to Purity Analysis of Synthetic Peptides: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical checkpoint that ensures the validity, reproducibility, and safety of their work. The presence of impurities, such as truncated or deletion sequences, byproducts from protecting groups, or diastereomers, can significantly impact biological activity and lead to erroneous experimental results. This guide provides an objective comparison of the primary analytical techniques for assessing peptide purity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).

A note on the role of Ac-Cys(Trt)-OH : It is important to clarify that N-acetyl-S-trityl-L-cysteine (this compound) is a protected amino acid derivative used during the synthesis of peptides. The acetyl (Ac) group protects the N-terminus, and the trityl (Trt) group protects the reactive thiol side chain of cysteine. It is a building block, not a reagent used for the purity analysis of other peptides. The analytical challenge arises in determining the purity of a final peptide that may contain such modified or protected residues. This guide will therefore focus on the analytical techniques used to assess the purity of synthetic peptides in general, with special considerations for peptides containing complex residues like protected cysteines.

Comparative Analysis of Key Purity Assessment Techniques

The selection of an appropriate analytical method, or a combination of methods, is crucial for the comprehensive characterization of synthetic peptides. The following table summarizes the primary applications and performance characteristics of the most commonly employed techniques.

Analytical MethodPrinciple of Separation/DetectionInformation ProvidedTypical Purity DeterminationAdvantagesLimitations
RP-HPLC with UV Detection HydrophobicityRetention time, peak area (% purity)Relative purity based on UV absorbance at ~214 nm[1]High resolution for isomers[2], robust, and widely available.May not separate all impurities, provides no mass information, and relative quantification assumes equal detector response for all species.
Mass Spectrometry (MS) (often coupled with LC) Mass-to-charge ratio (m/z)Molecular weight, amino acid sequence (via fragmentation), precise concentration (with standards)Confirmation of main peak identity and characterization of impurities based on mass.[3][4]High sensitivity and specificity[4], can identify co-eluting impurities[5], and provides definitive mass confirmation.Quantification can be complex without isotopic standards; strong ion-pairing agents like TFA can suppress the signal.[6]
Capillary Electrophoresis (CE) Charge-to-mass ratio and hydrodynamic sizeElectrophoretic mobility, peak area (% purity)Relative purity based on migration time and peak area.High separation efficiency[7][8], consumes minimal sample[9], and offers a different separation mechanism to HPLC.[10]Lower loading capacity, can be sensitive to sample matrix effects, and less commonly coupled to MS than HPLC.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent typical starting points and may require optimization based on the specific characteristics of the peptide being analyzed.

Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for analyzing the purity of a synthetic peptide using RP-HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh a small amount of the lyophilized peptide.

  • Dissolve the peptide in an appropriate solvent, typically Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water), to a final concentration of approximately 1 mg/mL.[1]

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions:

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size) is commonly used for peptide analysis.[1][2]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.[1] This may need to be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.

  • Column Temperature: 30-45°C, depending on peptide stability.[1]

  • Detection: UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs.[1]

3. Data Analysis:

  • Integrate the peak areas of all peaks in the chromatogram.

  • Calculate the percent purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[1]

Protocol 2: Purity and Identity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes the analysis of a synthetic peptide to confirm its molecular weight and identify impurities using LC-MS.

1. Sample Preparation:

  • Prepare the peptide sample as described in the RP-HPLC protocol. For MS analysis, it is often preferable to use a weaker acid like 0.1% formic acid instead of TFA to avoid ion suppression.[6]

  • The final concentration for injection is typically lower, in the range of 1-10 µg/mL.

2. LC-MS System and Conditions:

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) via an electrospray ionization (ESI) source.[11]

  • Column: A C18 reversed-phase column suitable for LC-MS applications (often with smaller inner diameters, e.g., 2.1 mm).

  • Mobile Phase A: 0.1% formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient is developed, similar to the HPLC method, to achieve good separation of the main peptide from its impurities.

  • Flow Rate: Adjusted according to the column inner diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI.

    • MS1 Scan Range: A range appropriate to detect the expected m/z of the peptide (e.g., m/z 350–2000).

    • Data-Dependent Acquisition (DDA): Configure the instrument to automatically select the most intense ions from the MS1 scan for fragmentation (MS/MS) to obtain sequence information.[11]

3. Data Analysis:

  • Deconvolute the MS1 spectrum of the main peak to determine the intact molecular weight of the peptide and compare it to the theoretical mass.

  • Analyze the MS/MS spectra of the main peptide to confirm its amino acid sequence.

  • Analyze the mass spectra of impurity peaks to identify their nature (e.g., deletions, truncations, or side-reaction products).

Protocol 3: Purity Analysis by Capillary Electrophoresis (CE)

This protocol provides a general method for assessing peptide purity using Capillary Zone Electrophoresis (CZE).

1. Sample Preparation:

  • Dissolve the peptide sample in the running buffer or a low ionic strength buffer to a concentration of 0.1-1 mg/mL.

  • It is crucial that the salt concentration in the sample is lower than that of the running buffer to ensure proper sample stacking and resolution.

2. CE System and Conditions:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm ID, 50-70 cm total length).

  • Running Buffer (Background Electrolyte): A buffer with a pH that ensures the peptide is charged. For many peptides, an acidic buffer such as 50 mM phosphate buffer at pH 2.5 is effective.[12]

  • Voltage: A constant voltage is applied (e.g., 15-25 kV).

  • Injection: Hydrodynamic or electrokinetic injection for a short duration (e.g., a few seconds).

  • Temperature: The capillary is typically thermostatted (e.g., at 25°C).

  • Detection: On-column UV detection at 200-214 nm.[12]

3. Data Analysis:

  • Analyze the resulting electropherogram.

  • Calculate the percent purity based on the corrected peak area (peak area divided by migration time) of the main peak relative to the total corrected peak areas of all peaks.

Visualizing Experimental Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Lyophilized Peptide dissolve Dissolve in Mobile Phase A start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (214 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for peptide purity analysis by RP-HPLC.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start Lyophilized Peptide dissolve Dissolve in 0.1% Formic Acid start->dissolve filter Filter Sample dissolve->filter inject Inject into LC System filter->inject separate HPLC Separation inject->separate ionize ESI Ionization separate->ionize analyze Mass Analysis (MS1 & MS/MS) ionize->analyze raw_data Acquire Raw Data analyze->raw_data deconvolute Deconvolute MS1 (Intact Mass) raw_data->deconvolute sequence Analyze MS/MS (Sequence & Impurities) raw_data->sequence report Generate Report deconvolute->report sequence->report

Caption: Workflow for peptide analysis by LC-MS.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing prepare_buffer Prepare Running Buffer prepare_sample Dissolve Peptide in Buffer inject Inject Sample prepare_sample->inject condition_cap Condition Capillary condition_cap->inject separate Apply Voltage & Separate inject->separate detect On-Column UV Detection separate->detect electropherogram Generate Electropherogram detect->electropherogram calculate Calculate % Purity electropherogram->calculate

Caption: Workflow for peptide purity analysis by CE.

Conclusion

Ensuring the purity of synthetic peptides is a multifaceted process that benefits from the application of orthogonal analytical techniques. While RP-HPLC remains the industry standard for determining the relative purity of a peptide sample, it does not provide information on the absolute identity of the peptide or its impurities. The coupling of HPLC with mass spectrometry offers a superior method for both separation and definitive identification. Capillary electrophoresis provides a powerful, alternative separation mechanism that is particularly useful for charged peptides and for cross-validating HPLC results. The choice of analytical method will depend on the specific requirements of the research, the nature of the peptide, and the available instrumentation. For peptides synthesized using complex building blocks like this compound, a combination of RP-HPLC for purity assessment and LC-MS for identity confirmation is highly recommended to ensure the quality and reliability of the final product.

References

A Researcher's Guide to the Stability of S-Protecting Groups in Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. The stability of these groups under various conditions, particularly during cleavage from the solid support, is a critical factor that dictates the purity and yield of the final product. Trifluoroacetic acid (TFA) is the most common reagent used for the final deprotection and cleavage in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of the stability of various sulfur (S)-protecting groups in the presence of TFA, supported by experimental data and detailed protocols to inform your synthetic strategies.

Comparative Stability of S-Protecting Groups in TFA

The choice of an S-protecting group is often a balance between sufficient stability to withstand the synthetic steps and lability under specific conditions to allow for selective deprotection. The following table summarizes the stability of commonly used S-protecting groups in TFA-based cocktails. It is important to note that the stability is not absolute and can be influenced by factors such as the peptide sequence, temperature, and the presence of scavengers.

Protecting GroupStructureTFA StabilityTypical Cleavage ConditionsKey Characteristics & Orthogonality
Trityl (Trt) TriphenylmethylHighly Labile Cleavable with very mild acid (e.g., 1% TFA in DCM).[1] Standard cleavage with 95% TFA is highly effective.Orthogonal to the tert-butyl (tBu) group, allowing for selective on-resin deprotection.[1] The steric bulk can sometimes disrupt peptide aggregation.[2]
4-Methoxytrityl (Mmt) (4-Methoxyphenyl)diphenylmethylVery Highly Labile 1-2% TFA in DCMMore acid-labile than Trt, enabling selective deprotection under milder conditions.
tert-Butyl (tBu) (CH₃)₃C-Highly Stable Requires strong acid (e.g., >90% TFA) for efficient removal.[1]Part of the standard Fmoc/tBu orthogonal pair. Its high stability makes it suitable for complex syntheses where other groups are removed first.
Acetamidomethyl (Acm) CH₃CONHCH₂-Stable Stable to TFA.[2] Requires specific reagents like mercury(II) acetate or iodine for removal.Orthogonal to acid- and base-labile groups, making it ideal for strategies requiring post-synthesis, selective disulfide bond formation.
4-Methoxybenzyl (Mob) 4-CH₃OC₆H₄CH₂-Moderately Labile Cleaved by strong acids like HF or TFMSA, but also shows lability in neat TFA over extended periods.More acid-labile than Acm and tBu in the presence of TFA and scavengers.

Quantitative Comparison of Deprotection Rates

Protecting GroupReagentTimeTemperature% DeprotectionReference
Trityl (Trt) 95% aq. TFA2 hoursRoom Temp.>95% (complete)--INVALID-LINK--
4-Methoxytrityl (Mmt) 1% TFA in DCM, 5% TIS30 min (2x)Room Temp.>95% (complete)--INVALID-LINK--
tert-Butyl (tBu) Neat TFA12 hours37°C~20%--INVALID-LINK--
4-Methoxybenzyl (Mob) Neat TFA12 hours37°C~90%--INVALID-LINK--
Acetamidomethyl (Acm) TFA/TIS (95/5)Not SpecifiedRoom Temp.~24% (4% free thiol, 20% disulfide)--INVALID-LINK--

Note: The presence of scavengers like Triisopropylsilane (TIS) can significantly influence the rate of deprotection for some protecting groups. For instance, the deprotection of Mob, Acm, and tBu is enhanced in the presence of TIS, with the order of lability being Cys(Mob) > Cys(Acm) > Cys(tBu).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of protecting group strategies.

Protocol 1: Standard Cleavage and Deprotection of Trt-Protected Cysteine

This protocol describes the simultaneous removal of the Trt group, other acid-labile side-chain protecting groups, and cleavage of the peptide from the resin.

Materials:

  • Peptidyl-resin with a Trt-protected cysteine residue

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)

  • Dichloromethane (DCM) for washing

  • Cold diethyl ether for precipitation

Procedure:

  • Wash the peptidyl-resin thoroughly with DCM to remove any residual DMF.

  • Dry the resin under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the crude peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the peptide under vacuum.

Protocol 2: Quantitative Analysis of S-Protecting Group Stability by HPLC

This protocol outlines a general method for monitoring the kinetics of S-protecting group cleavage in TFA.

Objective: To determine the rate of cleavage of a specific S-protecting group from a model peptide in a TFA solution.

Materials:

  • A model peptide with the S-protecting group of interest (e.g., Ac-Cys(PG)-NH₂)

  • TFA solution of desired concentration (e.g., 95% TFA in water)

  • Quenching solution (e.g., a basic solution to neutralize the TFA)

  • RP-HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Procedure:

  • Dissolve a known concentration of the protected peptide in the TFA solution at a specific temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the quenched sample by RP-HPLC.

  • Monitor the chromatogram for the disappearance of the peak corresponding to the protected peptide and the appearance of the peak for the deprotected peptide.

  • Calculate the percentage of deprotection at each time point by integrating the respective peak areas.

  • Plot the percentage of deprotection against time to determine the cleavage kinetics.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of S-protecting groups in TFA.

G cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_analysis Analysis start Synthesize/Obtain S-Protected Peptide reagent_prep Prepare TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) reaction Incubate Peptide in TFA Cocktail at RT reagent_prep->reaction Initiate Reaction sampling Withdraw Aliquots at Defined Time Intervals reaction->sampling quench Quench Reaction (e.g., with base) sampling->quench hplc Analyze by RP-HPLC quench->hplc data Integrate Peak Areas (Protected vs. Deprotected) hplc->data kinetics Plot % Deprotection vs. Time data->kinetics

Caption: Experimental workflow for assessing S-protecting group stability in TFA.

By understanding the relative stabilities and cleavage kinetics of different S-protecting groups, researchers can make more informed decisions in the design of their synthetic routes, ultimately leading to higher purity and yields of their target peptides.

References

A Comparative Guide to Ac-Cys(Trt)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate protected amino acids is critical to the successful assembly of complex peptides. The unique reactivity of the cysteine thiol group requires robust protection to prevent unwanted side reactions and to direct the regioselective formation of disulfide bonds, which are often vital for peptide structure and function.

This guide provides an objective comparison of N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH) with other commonly used protected cysteine derivatives. The performance of these building blocks is evaluated based on key metrics such as racemization, side reaction propensity, and deprotection efficiency, supported by data from the literature.

Performance Comparison of Cysteine Protecting Groups

The choice of a protecting group for the cysteine thiol is a strategic decision that influences the purity and yield of the final peptide. The trityl (Trt) group is a cost-effective and widely used option, particularly for the synthesis of peptides requiring a free thiol upon final cleavage. However, its performance, especially in complex syntheses, must be carefully weighed against other available protecting groups.

The following tables summarize key quantitative and qualitative performance indicators for the Trt group, primarily based on studies using the closely related Fmoc-Cys(Trt)-OH, alongside other common cysteine derivatives.

Table 1: Racemization of Cysteine Derivatives During Coupling

Racemization is a significant side reaction for cysteine residues during activation and coupling, potentially compromising the biological activity of the synthetic peptide.[1][2] The extent of racemization is highly dependent on the coupling method.

Cysteine DerivativeCoupling Reagent/MethodRacemization (%)
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3[3][4]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8[4]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74[3][4]

Data highlights that the Trt group is more prone to racemization compared to the Tetrahydropyranyl (Thp) group under identical coupling conditions.

Table 2: Qualitative Comparison of Common Cysteine Protecting Groups

Protecting GroupAbbreviationKey AdvantagesKey DisadvantagesDeprotection ConditionsOrthogonality
Trityl Trt Cost-effective; Cleaved during final TFA cleavage.[5]Prone to racemization; Can lead to side reactions like 3-(1-piperidinyl)alanine formation and S-alkylation.[6]TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[5]Cleaved with other acid-labile groups.
Acetamidomethyl Acm Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation.[5] Less prone to racemization than Trt.[1]Requires separate, often harsh, deprotection step (e.g., iodine, mercury(II) acetate).[3][5]Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[5]Orthogonal to Trt, Mmt, and tBu.[5]
tert-Butylthio StBu Stable to TFA; Orthogonal to acid-labile and oxidatively removed groups.[3]Removal can be sluggish and requires reducing agents.[5]Reducing agents (e.g., thiols like DTT, phosphines like TCEP).[3]Orthogonal to Trt and Acm.[3]
4-Methoxytrityl Mmt Highly acid-labile, allowing for selective deprotection on-resin with dilute TFA.[5]More expensive than Trt.Dilute TFA (e.g., 1-2% TFA in DCM).[5]Orthogonal to Trt, Acm, and tBu.[5]
Tetrahydropyranyl Thp Significantly reduces racemization and piperidinylalanine formation compared to Trt.[3][4][5] May improve peptide solubility.[4]Introduced as a diastereomeric mixture.TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[3][5]Cleaved with other acid-labile groups.

Common Side Reactions in Cysteine Peptide Synthesis

The use of this compound and other cysteine derivatives can be associated with several side reactions that impact the purity of the final peptide.

  • Racemization : As detailed in Table 1, the activation of the carboxyl group of cysteine can lead to the loss of stereochemical integrity. This is particularly problematic with base-mediated coupling methods.[2]

  • 3-(1-Piperidinyl)alanine Formation : This side product can form when peptides with a C-terminal cysteine are synthesized, especially on Wang-type resins. It arises from a base-catalyzed elimination of the protected thiol, followed by the addition of piperidine. The bulky trityl group can minimize, but not eliminate, this side reaction.[6]

  • S-alkylation : During the final TFA cleavage, carbocations generated from the resin linker (e.g., from Wang or Rink Amide resins) or other protecting groups can alkylate the free cysteine thiol.[6] The use of effective scavengers like triisopropylsilane (TIS) is crucial to quench these reactive species.[1]

Experimental Protocols

Detailed below are representative protocols for the key stages of a comparative study evaluating cysteine derivatives in SPPS.

Protocol 1: Standard Coupling Cycle for Cysteine Derivatives

This protocol outlines a single coupling step for incorporating a protected cysteine amino acid onto a resin-bound peptide with a free N-terminus.

  • Resin Preparation : Swell the peptide-resin (e.g., 100 mg on a 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 mL) for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x), followed by DMF (3x).

  • Amino Acid Activation : In a separate vessel, dissolve the protected cysteine derivative (e.g., this compound or an alternative, 4 equivalents) and an activator like Oxyma Pure (4 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) and allow to pre-activate for 5-10 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling : Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling should be repeated.

  • Washing : After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection of Trt-Protected Cysteine Peptides

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group.

  • Resin Preparation : Wash the final peptide-resin with DCM and dry it under a vacuum.

  • Cleavage Cocktail Preparation : Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction : Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to irreversibly quench the trityl cations released, preventing S-alkylation.[1]

  • Peptide Precipitation : Filter the resin and collect the TFA solution. Precipitate the peptide by adding the solution to cold diethyl ether.

  • Peptide Collection : Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and organic byproducts.

  • Drying : Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Experimental and Logical Workflows

Workflow for SPPS and Cysteine Derivative Comparison

The following diagram illustrates a typical workflow for solid-phase peptide synthesis, highlighting the stage where different cysteine derivatives would be introduced for a comparative study.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Analysis Post-Synthesis Analysis cluster_Derivatives Cysteine Derivatives for Comparison Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling: Introduce Cys Derivative Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (LC-MS, Purity, Yield) Purification->Analysis AcCysTrt This compound AcCysTrt->Coupling AcCysAcm Ac-Cys(Acm)-OH AcCysAcm->Coupling AcCysStBu Ac-Cys(StBu)-OH AcCysStBu->Coupling AcCysThp Ac-Cys(Thp)-OH AcCysThp->Coupling

Caption: Workflow for comparing cysteine derivatives in SPPS.

Workflow for Peptide Cyclization via Native Chemical Ligation

N-terminally acetylated cysteine residues are valuable in the synthesis of complex cyclic peptides. One common strategy is Native Chemical Ligation (NCL), where an N-terminal cysteine reacts with a C-terminal thioester. The diagram below outlines this process, a relevant application for peptides initiated with this compound (which would be deprotected prior to ligation).

cluster_reactants Reactants cluster_reaction Native Chemical Ligation (NCL) Mechanism Peptide1 Peptide Fragment 1 (with N-terminal Ac-Cys) Trans Transthioesterification (Reversible) Peptide1->Trans Thiol attack Peptide2 Peptide Fragment 2 (with C-terminal Thioester) Peptide2->Trans Acyl S-to-N Acyl Shift (Irreversible) Trans->Acyl Cyclic Final Cyclic Peptide with Native Amide Bond Acyl->Cyclic

Caption: Peptide cyclization via Native Chemical Ligation.

References

Safety Operating Guide

Proper Disposal of Ac-Cys(Trt)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Ac-Cys(Trt)-OH (N-Acetyl-S-trityl-L-cysteine), a common protected amino acid derivative in peptide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Key Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for a comprehensive understanding of the compound's characteristics for safe handling and disposal.

PropertyValue
Molecular Formula C₂₄H₂₃NO₃S
Molecular Weight 405.51 g/mol
Appearance White to off-white solid/powder
Melting Point 105 - 108 °C
Boiling Point 619.6 ± 55.0 °C (Predicted)
Density 1.227 ± 0.06 g/cm³ (Predicted)
Solubility Data not readily available for common solvents. A related compound, H-Cys(Trt)-OH, is soluble in DMSO.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the disposal of this compound. This process should be carried out in a designated and well-ventilated area while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

1. Waste Collection:

  • Collect waste this compound, including any surplus or non-recyclable solutions, in a designated, properly labeled, and sealed container.

  • Avoid mixing with other waste streams unless compatibility has been confirmed.

2. Contaminated Material Handling:

  • Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated.

  • Place all contaminated materials in a separate, clearly labeled container for disposal as chemical waste.

3. Professional Disposal Service:

  • The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1]

  • This ensures that the chemical is handled and disposed of in accordance with all federal, state, and local environmental regulations.

4. Incineration (to be performed by a licensed facility):

  • If incineration is the chosen disposal route by the professional service, it should be conducted in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Extra care should be taken during ignition as the material may be flammable.[1]

5. Contaminated Packaging:

  • The original packaging of this compound should be disposed of as unused product, following the same procedures outlined above.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

This compound Disposal Workflow cluster_0 On-Site Waste Handling cluster_1 Professional Disposal cluster_2 Final Disposition (by Licensed Facility) A Collect Waste this compound C Securely Seal and Label Waste Containers A->C B Collect Contaminated Materials B->C D Contact Licensed Disposal Company C->D E Transfer Waste to Disposal Company D->E F Chemical Incineration with Afterburner and Scrubber E->F

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing environmental impact and promoting a secure research environment.

References

Safeguarding Your Research: Handling Ac-Cys(Trt)-OH with Confidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling N-Acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH), a key reagent in peptide synthesis. Adherence to these procedural guidelines is critical for mitigating risks in the laboratory.

While some safety data sheets indicate no known hazards, others suggest that this compound may cause skin, eye, and respiratory irritation, and could be harmful if swallowed or inhaled.[1][2][3][4] The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[5]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following equipment should be utilized to prevent exposure.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Safety glasses with side-shields or chemical safety gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coatWear appropriate protective gloves and clothing to prevent skin exposure.[6]
Respiratory Generally not required with adequate ventilationIf dust is generated, a NIOSH/MSHA or European Standard EN 149 approved particle respirator (e.g., N95) is recommended.[5][6][7]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form or creating solutions, to keep airborne concentrations low.[8][9]

  • Environment: Ensure an eyewash station and safety shower are readily accessible.[9]

  • Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and disposal containers are within reach.

2. Handling the Chemical:

  • Avoid Dust: As this compound is a solid, minimize dust generation and accumulation when weighing or transferring the material.[7][9]

  • Avoid Contact: Prevent direct contact with skin and eyes.[8][9]

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][8]

3. Storage:

  • Container: Keep the storage container tightly closed to prevent contamination.[1][8]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][7][9] Several sources recommend freezer storage at temperatures of -20°C or -18°C.[2][3][10]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7]
Skin Contact Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[5][7]
Inhalation Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][7]

Disposal Plan

Waste must be disposed of in accordance with all federal, state, and local environmental regulations.[1][8]

1. Waste Collection:

  • Solid Waste: Place unused this compound and any materials contaminated with the solid (e.g., weigh paper, gloves, paper towels) into a clearly labeled, sealed container for chemical waste.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.

  • Contaminated Packaging: Dispose of the original container as unused product.[5]

2. Spill Cleanup:

  • Safety First: Ensure proper PPE is worn before attempting to clean a spill.

  • Containment: For small spills, gently sweep up the material to avoid creating dust and place it into a suitable, labeled disposal container.[1][8]

  • Ventilation: Ensure the area is well-ventilated during cleanup.

  • Prohibited Actions: Do not allow the product to enter drains.[5][8]

3. Final Disposal:

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.[5] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_1 Don PPE: Lab Coat, Gloves, Safety Goggles prep_2 Work in Fume Hood prep_1->prep_2 prep_3 Prepare Spill Kit & Waste Containers prep_2->prep_3 handling_1 Weigh Solid (Avoid Dust) prep_3->handling_1 handling_2 Prepare Solution handling_1->handling_2 handling_3 Perform Experiment handling_2->handling_3 post_1 Clean Work Area handling_3->post_1 disp_1 Segregate Waste: Solid & Liquid handling_3->disp_1 post_2 Store Chemical (Tightly Closed, -20°C) post_1->post_2 post_3 Remove PPE post_1->post_3 post_4 Wash Hands post_3->post_4 disp_2 Label Waste Containers disp_1->disp_2 disp_3 Arrange for Professional Disposal disp_2->disp_3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Cys(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Ac-Cys(Trt)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.